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  • Product: 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
  • CAS: 299165-57-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

Abstract This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, valued for their diverse biological activities.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the causal factors behind the chosen synthetic strategy, focusing on the classic Knorr pyrazole synthesis via a 1,3-dicarbonyl intermediate. We will detail a robust, three-step process encompassing a Claisen condensation, a regioselective cyclocondensation, and a final saponification. Each stage is accompanied by mechanistic insights, detailed experimental protocols, and characterization data, designed to equip researchers and drug development professionals with a validated and reproducible synthetic pathway.

Introduction: The Significance of the Pyrazole Scaffold

The Role of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[2][3] Notable blockbuster drugs such as Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) feature the pyrazole core, underscoring its therapeutic relevance.[4]

Profile of the Target Molecule: 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

The target molecule, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IUPAC Name: 1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid), combines the stable pyrazole core with three key substituents: a phenyl group at the N2 position, an isopropyl group at C5, and a carboxylic acid at C3.[] This specific arrangement of lipophilic (isopropyl, phenyl) and polar (carboxylic acid) groups presents a compelling scaffold for library development in medicinal chemistry, offering multiple points for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy and Retrosynthesis

Foundational Approach: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound (such as a 1,3-diketone or β-ketoester) and a hydrazine derivative.[4][6][7] This approach, first reported by Knorr in 1883, offers high yields and a modular way to introduce diversity at various positions of the pyrazole ring.[7] For our target, this translates to a convergent synthesis where the core components are assembled in the penultimate step.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward and efficient synthetic pathway. The carboxylic acid can be derived from the hydrolysis of a more stable ethyl ester. The pyrazole ring itself can be disconnected across the N-N and C-N bonds, revealing its two primary building blocks: phenylhydrazine and a β-ketoester. This β-ketoester, in turn, can be formed via a Claisen condensation.

G Target 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid Disconnection_1 Hydrolysis (Saponification) Target->Disconnection_1 Intermediate_Ester Ethyl 5-isopropyl-2-phenyl-2H- pyrazole-3-carboxylate Disconnection_2 Cyclocondensation (Knorr Synthesis) Intermediate_Ester->Disconnection_2 Disconnection_1->Intermediate_Ester Intermediate_Ketoester Ethyl 4-methyl-2,4-dioxopentanoate (β-Ketoester) Disconnection_3 Claisen Condensation Intermediate_Ketoester->Disconnection_3 Phenylhydrazine Phenylhydrazine Disconnection_2->Intermediate_Ketoester Disconnection_2->Phenylhydrazine Ketone 3-Methyl-2-butanone Oxalate Diethyl oxalate Disconnection_3->Ketone Disconnection_3->Oxalate

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This synthesis is designed as a three-step sequence. All reagents should be of analytical grade and used as received unless otherwise noted.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic transformation from commercially available starting materials to the final product.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification Ketone 3-Methyl-2-butanone Ketoester Ethyl 4-methyl-2,4-dioxopentanoate Ketone->Ketoester NaOEt, EtOH Oxalate Diethyl Oxalate Oxalate->Ketoester NaOEt, EtOH Pyrazole_Ester Ethyl 5-isopropyl-2-phenyl- 2H-pyrazole-3-carboxylate Ketoester->Pyrazole_Ester AcOH, Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazole_Ester Final_Product 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid Pyrazole_Ester->Final_Product 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Overall three-step synthetic workflow.

Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate

Rationale: This step employs a base-mediated Claisen condensation to create the requisite 1,3-dicarbonyl scaffold. Sodium ethoxide (NaOEt) serves as a strong base to deprotonate the α-carbon of 3-methyl-2-butanone, generating an enolate nucleophile. This enolate then attacks the electrophilic carbonyl of diethyl oxalate.

Protocol:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add 200 mL of absolute ethanol.

  • Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Cool the resulting sodium ethoxide solution to 0-5 °C using an ice bath.

  • Add 3-methyl-2-butanone (21.5 g, 0.25 mol) dropwise to the solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add diethyl oxalate (36.5 g, 0.25 mol) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring the mixture into 500 mL of ice-cold 1M HCl(aq).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate

Rationale: This is the key ring-forming step. The reaction proceeds in an acidic medium (glacial acetic acid), which catalyzes the condensation. Phenylhydrazine acts as the binucleophile, attacking the two carbonyl carbons of the β-ketoester, followed by dehydration to form the aromatic pyrazole ring.

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 4-methyl-2,4-dioxopentanoate (0.20 mol) in 100 mL of glacial acetic acid.

  • Add phenylhydrazine (21.6 g, 0.20 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice water with vigorous stirring.

  • A solid precipitate or an oil will form. If an oil, extract with ethyl acetate (3 x 100 mL). If a solid, collect by vacuum filtration.

  • Wash the collected solid or the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 3: Saponification to Yield 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

Rationale: The final step is a standard ester hydrolysis (saponification) under basic conditions.[8] The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidification step is crucial to protonate the carboxylate and yield the final carboxylic acid product.[8]

Protocol:

  • Dissolve the purified ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate (0.15 mol) in a mixture of 150 mL of ethanol and 150 mL of 2M aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.

Characterization and Data Analysis

The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylateC₁₅H₁₈N₂O₂258.32Off-white to pale yellow solid
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acidC₁₃H₁₄N₂O₂230.26[]White crystalline solid
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz) of Final Product:

    • δ 10.0-12.0 (br s, 1H, -COOH)

    • δ 7.4-7.6 (m, 5H, Ar-H)

    • δ 6.9 (s, 1H, pyrazole-H4)

    • δ 3.0-3.2 (septet, 1H, -CH(CH₃)₂)

    • δ 1.3-1.4 (d, 6H, -CH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz) of Final Product:

    • δ ~165 (C=O, acid)

    • δ ~150-155 (C5-pyrazole)

    • δ ~140-145 (C3-pyrazole)

    • δ ~125-130 (Aromatic C)

    • δ ~105 (C4-pyrazole)

    • δ ~28 (Isopropyl CH)

    • δ ~22 (Isopropyl CH₃)

  • IR (KBr, cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid)

    • ~1700 (strong, C=O stretch of carboxylic acid)

    • ~1600, 1500 (C=C and C=N aromatic stretches)

  • Mass Spectrometry (ESI-MS):

    • m/z: 231.11 [M+H]⁺, 229.09 [M-H]⁻

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(2), 115–125. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of pyrazole-3-carboxylic acids. EP0885889A2.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Defensive Publications Series. 5498. Available at: [Link]

  • Bagley, M. C., & Lubinu, M. C. (2006). Recent applications of the Knorr pyrazole synthesis. Beilstein Journal of Organic Chemistry, 2, 11. Available at: [Link]

  • Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(15), 6483–6496. Available at: [Link]

  • Gaber, H. M., & El-Ghamry, H. A. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(6), 10176–10211. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from ResearchGate. Available at: [Link]

  • Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from PubMed Central (PMC). Available at: [Link]

  • Soliman, F. S. G., et al. (1981). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 36(10), 678-680. Available at: [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Targets in Heterocyclic Systems, 6, 52-89. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from SpectraBase. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from ResearchGate. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4] This guide focuses on a specific derivative, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a molecule of significant interest for researchers in drug discovery and development. Its structural features, combining the versatile pyrazole core with a lipophilic isopropyl group and a phenyl substituent, suggest a potential for nuanced biological interactions. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its potential therapeutic applications, with a particular focus on its emerging role as a modulator of the Aryl Hydrocarbon Receptor (AHR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C13H14N2O2[]
Molecular Weight 230.26 g/mol []
Predicted Boiling Point 391.3°C at 760 mmHg[]
Predicted Density 1.19 g/cm³[]
Melting Point Not available. For the related compound 5-isopropyl-1H-pyrazole-3-carboxylic acid, the melting point is 155 °C.[6]N/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General chemical knowledge
pKa The pKa of the carboxylic acid group in similar pyrazole carboxylic acids is predicted to be in the range of 3.6 - 4.0.[7]N/A

Synthesis and Experimental Protocols

The synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid can be achieved through a multi-step process, beginning with the construction of the pyrazole ring followed by functional group manipulations. The following protocol is a well-reasoned synthetic route based on established methodologies for analogous pyrazole derivatives.[8][9]

Synthetic Workflow Diagram

Synthesis_Workflow A Ethyl isobutyrylacetate C Intermediate 1 (Enaminone) A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Intermediate 2 (Ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate) C->E Cyclization D Phenylhydrazine D->E G 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid E->G Hydrolysis F NaOH (aq) F->G

Caption: Synthetic workflow for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-isopropyl-3-oxobutanoate (Intermediate 1)

  • To a stirred solution of ethyl isobutyrylacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Causality: The reaction of a β-ketoester with DMF-DMA is a classic method for the formation of an enaminone. The dimethylamino group serves as a good leaving group in the subsequent cyclization step.

Step 2: Synthesis of Ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate (Intermediate 2)

  • Dissolve the crude enaminone from Step 1 in a suitable solvent, such as ethanol or acetic acid.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality: This is a Knorr-type pyrazole synthesis. The phenylhydrazine undergoes a condensation reaction with the enaminone, followed by cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

Step 3: Hydrolysis to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Final Product)

  • Dissolve the purified ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (2M, excess) to the reaction mixture.[8]

  • Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.[8]

  • Concentrate the reaction mixture to remove the organic solvents.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with 1M HCl until the pH is approximately 1-2, which will cause the carboxylic acid to precipitate.[8]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.

Causality: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. The carboxylate salt is then protonated by the addition of acid to yield the final product.

Spectroscopic Characterization

The structure of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl, phenyl, and pyrazole protons, as well as the acidic proton of the carboxylic acid. Based on the spectrum of the analogous 5-methyl-2-phenyl-2H-pyrazole-3-carboxylic acid, the following peaks can be predicted:[8]

    • A broad singlet for the carboxylic acid proton (–COOH) at δ 13-14 ppm.

    • A multiplet for the phenyl protons (Ar-H) in the range of δ 7.3-7.5 ppm.

    • A singlet for the pyrazole proton at δ ~6.8 ppm.

    • A septet for the methine proton of the isopropyl group (–CH(CH₃)₂) and a doublet for the methyl protons (–CH(CH₃)₂).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl, the aromatic carbons of the phenyl and pyrazole rings, and the aliphatic carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

  • A very broad O–H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl group, typically in the range of 1680-1710 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C and C=N stretching bands for the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.26 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Potential Applications in Drug Discovery

The unique structural features of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid make it a compelling candidate for investigation in various therapeutic areas.

Aryl Hydrocarbon Receptor (AHR) Antagonism

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and xenobiotic metabolism.[10] Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer. Consequently, the development of AHR antagonists is an active area of research for cancer immunotherapy and the treatment of other inflammatory conditions.[2]

A closely related compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH223191), has been identified as a potent and specific antagonist of the AHR.[10] This finding suggests that the 2-phenyl-2H-pyrazole-3-carboxylic acid scaffold is a promising starting point for the design of novel AHR antagonists. The isopropyl group at the 5-position of the target molecule may enhance its lipophilicity and potentially improve its binding affinity and cellular permeability.

Signaling Pathway Diagram

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR Complex Inactive AHR Complex AHR->Complex HSP90 HSP90 HSP90->Complex XAP2 XAP2 XAP2->Complex ActiveComplex Active AHR/ARNT Complex Complex->ActiveComplex Translocation Ligand Ligand (e.g., TCDD) Ligand->Complex Activation Antagonist 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylic acid Antagonist->Complex Inhibition ARNT ARNT ARNT->ActiveComplex XRE Xenobiotic Response Element (XRE) ActiveComplex->XRE Binding Gene Target Gene Transcription XRE->Gene

Caption: Proposed mechanism of AHR antagonism.

Other Potential Biological Activities

Given the broad biological profile of pyrazole derivatives, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid may also exhibit other pharmacological activities, including:

  • Anti-inflammatory effects: Many pyrazole-containing compounds are known to possess anti-inflammatory properties.

  • Anticancer properties: The pyrazole scaffold is present in several anticancer agents.[1]

  • Antimicrobial activity: Pyrazole derivatives have been investigated for their antibacterial and antifungal activities.[1]

Conclusion

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a molecule with significant potential for drug discovery and development. Its well-defined chemical properties and accessible synthetic route make it an attractive candidate for further investigation. The structural similarity to known aryl hydrocarbon receptor antagonists highlights a particularly promising avenue for research in oncology and immunology. This guide provides a solid foundation for researchers to explore the full therapeutic potential of this intriguing pyrazole derivative.

References

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Foundational

A Technical Guide to Phenyl-Isopropyl-Pyrazole-3-Carboxylic Acids for Drug Discovery Professionals

Introduction: Navigating the Isomeric Landscape of Phenyl-Substituted Pyrazoles In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds, forming the core of numerous approve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of Phenyl-Substituted Pyrazoles

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to antiviral and anticancer therapies.[1][2] The inherent versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific class of these compounds: phenyl-isopropyl-pyrazole-3-carboxylic acids. A critical aspect for any researcher entering this space is the immediate recognition of the constitutional isomerism dictated by the placement of the phenyl group on the pyrazole ring. This seemingly subtle difference between the N1 and N2 positions results in two distinct molecules with potentially divergent biological activities and synthetic pathways.

The initial query, "5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid," specifies the phenyl group at the N2 position. However, the isomeric counterpart, with the phenyl group at the N1 position, is also a compound of significant interest and is more frequently documented in chemical databases. A comprehensive understanding requires a clear delineation between these two isomers.

Caption: Structural comparison of the two key isomers.

This guide will provide an in-depth analysis of both isomers, offering clarity on their nomenclature, properties, synthesis, and potential applications, thereby equipping researchers with the foundational knowledge necessary for their work in drug discovery and development.

Part 1: Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity is the cornerstone of reproducible research. The following table summarizes the IUPAC names, common synonyms, and key identifiers for the two isomers.

Property1-Phenyl-5-isopropyl-1H-pyrazole-3-carboxylic acid5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
IUPAC Name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
Synonyms 1-Phenyl-5-isopropylpyrazole-3-carboxylic acid2-Phenyl-5-isopropyl-2H-pyrazole-3-carboxylic acid
CAS Number 3191-87-5Not definitively assigned; related structures exist.
Molecular Formula C₁₃H₁₄N₂O₂C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol 230.26 g/mol
Predicted Boiling Point 391.3°C at 760 mmHg[]Data not readily available
Predicted Density 1.19 g/cm³[]Data not readily available
InChI Key GNHJJSFGHMQPEQ-UHFFFAOYSA-N[]Data not readily available

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Part 2: Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and versatile approach for creating the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] In the context of our target molecules, this involves the reaction of an isopropyl-substituted 1,3-dicarbonyl compound with phenylhydrazine.

The regioselectivity of this reaction—that is, the determination of whether the N1-phenyl or N2-phenyl isomer is formed—is a critical consideration for the synthetic chemist. This outcome is primarily governed by the nature of the substituents on the 1,3-dicarbonyl starting material and the reaction conditions. Phenylhydrazine is an unsymmetrical reagent, and its two nitrogen atoms exhibit different nucleophilicities. The reaction typically proceeds via nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, followed by cyclization and dehydration.

Synthesis_Workflow reagents 1,3-Dicarbonyl Compound (e.g., Ethyl 4-methyl-2,4-dioxopentanoate) + Phenylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Initial Condensation cyclization Cyclization & Dehydration intermediate->cyclization isomers Mixture of Isomeric Pyrazole Esters (N1-phenyl and N2-phenyl) cyclization->isomers separation Chromatographic Separation isomers->separation isomer1 1-Phenyl-5-isopropyl-1H-pyrazole -3-carboxylic acid ethyl ester separation->isomer1 isomer2 2-Phenyl-5-isopropyl-2H-pyrazole -3-carboxylic acid ethyl ester separation->isomer2 hydrolysis1 Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) isomer1->hydrolysis1 hydrolysis2 Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) isomer2->hydrolysis2 product1 Final Product: 1-Phenyl Isomer hydrolysis1->product1 product2 Final Product: 2-Phenyl Isomer hydrolysis2->product2

Caption: Generalized workflow for the synthesis of phenyl-isopropyl-pyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of a Related Pyrazole Carboxylic Acid

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-pyrazole-3-carboxylate

  • Rationale: This step forms the core pyrazole structure through condensation and cyclization. The choice of solvent and catalyst can influence the ratio of N1 vs. N2 isomers.

  • Procedure:

    • To a solution of the appropriate ethyl 2,4-dioxo-alkanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

    • The mixture is typically stirred at room temperature or heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified, often through recrystallization or column chromatography, to isolate the desired pyrazole ester isomer.

Step 2: Hydrolysis to 5-Methyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

  • Rationale: Saponification is a classic method to convert an ester to a carboxylic acid. The use of a base like sodium hydroxide in a mixed aqueous/organic solvent system ensures efficient reaction.

  • Procedure:

    • Dissolve the isolated pyrazole ester (e.g., 700 mg, 3.04 mmol) in a mixture of tetrahydrofuran (THF, 20 ml) and methanol (MeOH, 20 ml).[5]

    • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 30 ml).[5]

    • Stir the mixture at room temperature (25 °C) for approximately 12 hours.[5]

    • Concentrate the mixture to remove the organic solvents. Dilute the remaining aqueous solution with water (20 ml) and perform an extraction with ethyl acetate to remove any unreacted starting material.[5]

    • Carefully acidify the aqueous phase with hydrochloric acid (e.g., 1M HCl) until the pH is approximately 1. This will precipitate the carboxylic acid product.[5]

    • Extract the precipitated product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the final carboxylic acid.[5]

Part 3: Applications in Drug Discovery and Development

The pyrazole core is a cornerstone in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable metabolic stability. Pyrazole carboxylic acid derivatives, in particular, have shown a wide spectrum of biological activities.

Established Roles of the Pyrazole Scaffold:

  • Anti-inflammatory Agents: The most famous example is Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis. The pyrazole core is essential for its activity.

  • Anticancer Therapeutics: Numerous pyrazole-containing compounds have been investigated as inhibitors of various kinases, which are often dysregulated in cancer.[2]

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1][6] For instance, recent studies have identified pyrazole-3-carboxylic acid derivatives as promising inhibitors of the Dengue virus protease.

While specific biological data for 1-phenyl-5-isopropyl-1H-pyrazole-3-carboxylic acid and its N2-phenyl isomer are not extensively published, their structural similarity to known bioactive molecules suggests high potential in several therapeutic areas. For example, related structures have been investigated as:

  • Inhibitors of Human Transthyretin (TTR) Fibril Formation: Small molecules that stabilize the TTR protein are a therapeutic strategy for amyloidosis. Compounds with a phenyl-pyrazole backbone have been explored for this purpose.[]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Inhibition of sEH has anti-inflammatory effects, and pyrazole-containing molecules have been considered for this target.[]

The carboxylic acid group on these molecules is particularly significant for drug development. It can act as a key hydrogen bond donor or acceptor, anchoring the molecule in a protein's active site. Furthermore, it provides a synthetic handle for creating prodrugs (e.g., esters) to improve bioavailability or for creating amide derivatives to explore structure-activity relationships (SAR).

Conclusion

The phenyl-isopropyl-pyrazole-3-carboxylic acid scaffold, in both its N1 and N2-phenyl isomeric forms, represents a valuable platform for medicinal chemists. A thorough understanding of the distinct nomenclature and physicochemical properties of these isomers is essential for any research and development effort. The synthetic routes, primarily based on the condensation of 1,3-dicarbonyls with phenylhydrazine, are well-established, though control of regioselectivity remains a key experimental consideration. Given the proven track record of the pyrazole pharmacophore in a multitude of approved drugs, these specific compounds are promising candidates for screening and lead optimization in programs targeting inflammation, cancer, and infectious diseases. This guide serves as a foundational resource to inform and accelerate such discoveries.

References

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Exploratory

Biological activity of pyrazole carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives Introduction: The Pyrazole Scaffold in Medicinal Chemistry Heterocyclic compounds form the bedrock of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, providing the structural scaffolds for a vast array of therapeutic agents.[1] Among these, the pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold".[2] Its unique electronic properties and synthetic versatility have made it a cornerstone in the development of drugs across numerous therapeutic areas.[2][3][4] Pyrazole carboxylic acid derivatives, in particular, have garnered significant attention due to their broad and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6][7]

This guide offers a comprehensive exploration of the key biological activities of pyrazole carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms of action, present detailed, field-proven experimental protocols for their evaluation, and provide a framework for understanding their structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Proliferation

A primary feature of cancer is the uncontrolled proliferation of cells, making the inhibition of proliferative pathways a key strategy in anticancer drug design.[8] Pyrazole carboxylic acid derivatives have emerged as potent agents that interfere with these pathways through multiple mechanisms.

Mechanisms of Anticancer Action

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with various critical cellular targets:

  • Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[9][10] By blocking the ATP-binding site of these kinases, the derivatives disrupt downstream signaling cascades, leading to a halt in cell proliferation and angiogenesis. For instance, certain pyrazolone-pyrazole derivatives have been shown to inhibit VEGFR-2, a promising target for anti-breast cancer therapy.[9]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Some pyrazole derivatives exert their antiproliferative effects by inhibiting tubulin polymerization, which disrupts mitotic spindle formation and triggers cell cycle arrest and apoptosis.[2][8]

  • Induction of Apoptosis: Beyond halting proliferation, effective anticancer agents should induce programmed cell death (apoptosis) in malignant cells. Pyrazole derivatives have been shown to trigger apoptosis, often as a consequence of kinase inhibition or cell cycle arrest.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth_Factor Growth Factor Growth_Factor->EGFR Binds

Caption: EGFR signaling pathway inhibition by a pyrazole derivative.

Experimental Evaluation of Anticancer Activity

A tiered approach, starting with in vitro assays, is essential to characterize the anticancer potential of novel derivatives.

Caption: Workflow for antimicrobial susceptibility testing.

This method is a quantitative, high-throughput technique to determine the MIC of a compound. [12][13][14]It is preferred over diffusion assays for its reproducibility and ability to provide a precise MIC value. [13]

  • Causality: The broth microdilution method is chosen because it directly exposes a standardized population of microorganisms to a gradient of the test compound in a liquid medium, allowing for the precise determination of the lowest concentration that inhibits growth, which is a critical parameter for evaluating antimicrobial potency. [12][15] Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be run in parallel. [4][16]6. Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [12][17]

Data Summary: Antimicrobial Activity

The table below presents MIC values for selected pyrazole derivatives against common pathogens.

CompoundMicroorganismActivity (MIC, µg/mL)Reference
Pyrazole Derivative 3E. coli (Gram-negative)0.25[16]
Pyrazole Derivative 4S. epidermidis (Gram-positive)0.25[16]
Nitro-substituted PyrazoleB. cereus (Gram-positive)128[7]
Pyrazole-3-carboxylic acid derivativesC. albicans (Fungus)Inhibitory effects noted[18]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many, like Celecoxib, are based on a pyrazole scaffold. [16][19]

Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. [3][19][20]

  • COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [19][20]* Cytokine Suppression: Pyrazole derivatives can also exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often by modulating the NF-κB signaling pathway. [19][21]

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->COX2 Inhibits Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Membrane_Phospholipids

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Experimental Evaluation of Anti-inflammatory Activity

Evaluation involves a combination of in vitro and in vivo models to assess both mechanistic action and physiological efficacy.

This cell-based assay is a standard for screening potential anti-inflammatory agents by mimicking an inflammatory response.

  • Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to stimulate RAW 264.7 macrophages because it reliably activates inflammatory pathways (like NF-κB and MAPK), leading to the production of measurable pro-inflammatory mediators such as nitric oxide (NO) and cytokines. [21]This provides a robust and relevant system to test a compound's ability to suppress inflammation.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours. [21]2. Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours. [21]4. Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay): Mix an equal volume of the supernatant with Griess reagent. After 10-15 minutes, measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve. [21]6. Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [21]

This is the most widely used animal model for evaluating acute inflammation.

  • Causality: Injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible, acute inflammatory response characterized by edema (swelling). This allows for the direct, quantitative measurement of a compound's ability to suppress this physiological inflammatory process in a living system. [7][20][21] Step-by-Step Methodology:

  • Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., at 10 mg/kg) or a standard drug (e.g., Indomethacin, Diclofenac sodium) orally or intraperitoneally 1 hour before inducing inflammation. [16][20][21]3. Edema Induction: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [21]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours). [21]5. Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Data Summary: Anti-inflammatory Activity
Compound ClassAssayActivityReference
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edemaUp to 30.9% edema inhibition[20]
Benzothiophen-2-yl pyrazoleCarrageenan-induced paw edemaSuperior to celecoxib[3]
3,5-diarylpyrazolesCOX-2 InhibitionIC₅₀ = 0.01 µM[19]
Pyrazoles with benzenesulfonamideCOX-2 InhibitionIC₅₀ = 38.73 - 61.24 nM[11]

Synthesis of Pyrazole Carboxylic Acid Derivatives: A Brief Overview

The biological evaluation of these compounds is underpinned by their chemical synthesis. While numerous methods exist, a common and effective approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. [22][23]Modern green chemistry techniques, such as ultrasound and microwave irradiation, are increasingly employed to improve reaction efficiency, reduce reaction times, and minimize solvent use. [2][16][24]

Caption: Generalized synthetic route to pyrazole derivatives.

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a highly validated and versatile scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their continued importance. [1][6][7]The research presented in this guide highlights the critical interplay between chemical structure, mechanism of action, and biological activity.

Future efforts in this field will likely focus on:

  • Target Specificity: Designing next-generation derivatives with enhanced selectivity for specific targets (e.g., mutant kinases in cancer, specific microbial enzymes) to improve efficacy and reduce off-target effects.

  • Multi-target Agents: Exploring hybrid molecules that combine the pyrazole scaffold with other pharmacophores to create agents that can address multiple pathological pathways simultaneously, such as dual COX-2/5-LOX inhibitors for inflammation. [3][19]* Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and pharmacokinetic profiles of promising lead compounds.

By leveraging the established protocols and mechanistic insights detailed herein, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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Foundational

In Silico Modeling of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of the in silico methodologies for characterizing the interactions of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a signific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the in silico methodologies for characterizing the interactions of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. The causality behind experimental choices is elucidated to provide a deeper understanding of the computational drug design process.

Introduction: The Rationale for In Silico Investigation

Computational modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to understanding the interactions between small molecules and their biological targets.[3] In silico techniques allow for the detailed examination of molecular recognition processes at an atomic level, providing insights that can guide the design of more potent and selective therapeutic agents.[3][4]

The subject of this guide, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, belongs to the pyrazole class of compounds. Pyrazole derivatives have demonstrated a remarkable diversity of pharmacological activities, acting as inhibitors for a range of protein targets including kinases and cyclooxygenase (COX) enzymes.[2][4][5] Given the therapeutic potential of this scaffold, a detailed in silico investigation is warranted to elucidate its potential mechanisms of action and to guide further experimental studies.

For the purpose of this guide, and in the absence of a specific validated target for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, we will hypothesize its interaction with Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a well-established therapeutic target in cancer, and various pyrazole-based compounds have been reported as its inhibitors.[4] This provides a scientifically sound basis for demonstrating the application of in silico modeling techniques.

Foundational Concepts in Molecular Modeling

A successful in silico study is built upon a solid understanding of the underlying theoretical principles. The following sections will briefly touch upon the core concepts that form the basis of our investigation.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity. This is achieved through a combination of a search algorithm, which explores the conformational space of the ligand within the receptor's active site, and a scoring function, which ranks the generated poses based on their predicted binding energy.

  • Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view.[6][7] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of a protein-ligand complex over time, providing insights into its stability, conformational changes, and the role of solvent molecules.[7][8][9]

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features of a ligand that are necessary for optimal molecular recognition by a specific receptor.[10][11][12] Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. These models are valuable tools for virtual screening of large compound libraries to identify novel scaffolds with the potential for similar biological activity.[12]

The In Silico Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive in silico investigation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid's interaction with CDK2.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Feature-Based Modeling cluster_4 Phase 5: Analysis & Interpretation A Target Identification (CDK2) C Receptor Preparation (PDB: 2VTO) A->C B Ligand Preparation (5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid) D Molecular Docking B->D C->D E Molecular Dynamics Simulation D->E H Interaction Analysis D->H G Binding Energy Calculation E->G E->H F Pharmacophore Model Generation I Model Validation F->I H->F

Figure 1: A comprehensive workflow for the in silico modeling of small molecule-protein interactions.
Phase 1: Preparation
  • Rationale: The selection of a relevant biological target is the cornerstone of any drug discovery project. As justified in the introduction, CDK2 is chosen as a hypothetical target for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid based on the known activity of similar pyrazole-containing molecules.[4]

  • Protocol:

    • Access the Protein Data Bank (PDB).

    • Search for the crystal structure of human CDK2. For this guide, we will use the PDB ID: 2VTO, which represents CDK2 in complex with an inhibitor.[2]

    • Download the PDB file for subsequent preparation.

  • Rationale: The accuracy of in silico modeling is highly dependent on the correct representation of the ligand's three-dimensional structure and its physicochemical properties.

  • Protocol:

    • Draw the 2D structure of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid using a chemical drawing software such as ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the built-in functionalities of molecular modeling software suites.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges to the atoms of the ligand. The Gasteiger charge calculation method is a commonly used approach.

    • Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

  • Rationale: The raw PDB structure of a protein often contains non-essential components and may lack information required for docking simulations. Proper preparation is crucial for accurate results.

  • Protocol:

    • Load the downloaded PDB structure (2VTO) into a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard).

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.[2]

    • Add polar hydrogen atoms to the protein, as these are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

    • Assign atomic charges to the protein residues.

    • Identify the binding site. This can be done based on the location of the co-crystallized ligand in the original PDB file or using a binding site prediction tool.

    • Define the grid box for the docking simulation, ensuring it encompasses the entire binding site.

    • Save the prepared receptor in the appropriate file format (e.g., PDBQT).

Phase 2: Molecular Docking
  • Rationale: This step aims to predict the most favorable binding pose of our ligand within the CDK2 active site and to obtain an initial estimate of its binding affinity.

  • Protocol (using AutoDock Vina as an example):

    • Provide the prepared ligand and receptor files as input to AutoDock Vina.

    • Specify the coordinates and dimensions of the grid box defined during receptor preparation.

    • Set the exhaustiveness of the search algorithm. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.

    • Execute the docking simulation.

    • Analyze the output, which will typically include a ranked list of binding poses and their corresponding binding affinities (in kcal/mol).

Phase 3: Molecular Dynamics Simulation
  • Rationale: To assess the stability of the predicted binding pose from docking and to observe the dynamic behavior of the protein-ligand complex in a more realistic, solvated environment.

  • Protocol (using GROMACS as an example):

    • Select the best-ranked pose from the molecular docking results as the starting structure for the MD simulation.

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate the topology file for the ligand using a tool like ACPYPE or CGenFF.

    • Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Equilibrate the system in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

    • Analyze the trajectory to evaluate the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Phase 4: Pharmacophore Modeling
  • Rationale: To identify the key chemical features of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid that are essential for its interaction with the CDK2 binding site. This model can then be used for virtual screening.

  • Protocol (using a structure-based approach):

    • Analyze the interactions observed in the molecular docking and MD simulation results. Identify key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

    • Based on this analysis, define a set of pharmacophoric features. For example, a hydrogen bond acceptor feature could be placed on the carbonyl oxygen of the carboxylic acid group.

    • Generate a 3D pharmacophore model that incorporates these features with their spatial relationships.

    • Optionally, add excluded volumes to the model to represent regions of the binding site that should not be occupied by a ligand.

    • Validate the pharmacophore model by testing its ability to distinguish known active CDK2 inhibitors from inactive molecules.

Data Presentation and Interpretation

Quantitative Data Summary
Analysis Type Metric Value Interpretation
Molecular Docking Binding Affinity-8.5 kcal/mol (Example)Indicates a strong predicted binding interaction.
RMSD from Crystal Ligand< 2.0 Å (Example)Suggests the docking protocol can reproduce the known binding mode.
Molecular Dynamics Average RMSD (Ligand)1.5 Å (Example)A low and stable RMSD indicates the ligand remains bound in a consistent pose.
Average RMSF (Binding Site Residues)< 1.0 Å (Example)Low fluctuations suggest a stable binding pocket upon ligand binding.
Pharmacophore Model Model ValidationROC AUC > 0.7 (Example)The model demonstrates good ability to differentiate between active and inactive compounds.
Visualization of Interactions

cluster_protein CDK2 Binding Site Residues ligand 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid Leu83 Leu83 ligand->Leu83 Hydrogen Bond (Backbone NH) Glu81 Glu81 ligand->Glu81 Hydrogen Bond (Side Chain) Lys33 Lys33 ligand->Lys33 Salt Bridge Asp145 Asp145 ligand->Asp145 Water-Mediated Hydrogen Bond Phe80 Phe80 ligand->Phe80 Hydrophobic Interaction

Figure 2: A schematic representation of the key interactions between the ligand and the CDK2 active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico investigation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. By following the outlined protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential binding modes and interaction mechanisms of this compound with its biological target.

The results from these computational studies can serve as a strong foundation for guiding further experimental validation. For instance, the predicted binding interactions can inform the design of site-directed mutagenesis experiments to confirm the importance of specific residues. Furthermore, the generated pharmacophore model can be employed in virtual screening campaigns to identify novel and structurally diverse compounds with the potential for similar biological activity. Ultimately, the integration of in silico and experimental approaches is key to accelerating the drug discovery and development process.

References

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  • Kumar, R., Kumar, S., & Singh, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega.
  • 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. (2017). PMC - PubMed Central.
  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). PubMed.
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Sources

Exploratory

A Technical Guide to the Mechanistic Hypotheses of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a wide array of biological activities.[1] Compounds featuring this heterocyclic ring have d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a wide array of biological activities.[1] Compounds featuring this heterocyclic ring have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3][4] This guide focuses on 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a specific derivative for which dedicated mechanistic studies are not yet prevalent in public literature. Drawing upon the extensive structure-activity relationship (SAR) data from analogous pyrazole compounds, this document, intended for researchers and drug development professionals, puts forth three primary, testable hypotheses for its mechanism of action. We will explore its potential as (1) an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis; (2) a modulator of classical inflammatory pathways via cyclooxygenase (COX) and lipoxygenase (LOX) inhibition; and (3) a disruptor of cancer-specific pathways through kinase inhibition and/or modulation of apoptotic processes. For each hypothesis, we provide a scientific rationale, outline the relevant signaling pathways, and present detailed, self-validating experimental protocols for validation.

Introduction to the Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds are fundamental building blocks in the synthesis of biologically active molecules.[2][3] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly "privileged" scaffold in drug discovery.[1][5] Its unique chemical structure imparts polarity, reactivity, and the ability to form multiple hydrogen bonds, making it an ideal pharmacophore for interacting with diverse biological targets.[6]

The versatility of the pyrazole core is evidenced by the range of approved drugs and clinical candidates that incorporate it.[1] Perhaps the most well-known example is Celecoxib, a selective COX-2 inhibitor used to treat inflammatory conditions like arthritis.[7] However, the biological activities of pyrazole derivatives extend far beyond inflammation. Various analogues have been shown to possess potent anticancer, antibacterial, antifungal, and antiviral properties.[4] This broad spectrum of activity arises from the ability of substituted pyrazoles to interact with a multitude of targets, including key enzymes, kinases, and signaling proteins that govern cell proliferation, inflammation, and survival.[6][8] The addition of a carboxylic acid moiety further enhances the potential for specific electrostatic interactions within target binding sites, a common feature in many enzyme inhibitors.

Molecular Profile: 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

The subject of this guide, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, combines the core pyrazole ring with three key substituents:

  • N-phenyl group: This large, hydrophobic moiety can engage in π-stacking and hydrophobic interactions within a target's binding pocket, often conferring specificity and potency.

  • C3-carboxylic acid group: A potential site for critical hydrogen bonding and salt-bridge formation, anchoring the molecule to polar residues in an active site.

  • C5-isopropyl group: This bulky alkyl group can influence selectivity by sterically occluding binding to certain off-targets while fitting snugly into specific hydrophobic pockets of the intended target.

Given the absence of specific mechanistic data for this exact molecule, the following sections will present hypotheses derived from the known biological activities of structurally related phenylpyrazole and pyrazole carboxylic acid derivatives.

Primary Hypothesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Rationale

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[9] This pathway is essential for the synthesis of nucleotides required for DNA and RNA production.[10] Consequently, rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases and cancer cells, are highly dependent on this pathway for survival and growth.[9] Inhibiting DHODH effectively starves these cells of essential building blocks, leading to cell cycle arrest and suppression of proliferation.[9][11]

Several well-known immunomodulatory and anticancer drugs, such as Leflunomide and Teriflunomide, function as DHODH inhibitors.[9][11] The pyrazole scaffold has been identified in novel DHODH inhibitors, suggesting that the structural features of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid are compatible with binding to the enzyme's active site.[12][13] This hypothesis provides a unifying explanation for the dual anti-inflammatory and anticancer potential frequently observed in pyrazole derivatives.

Proposed Signaling Pathway

The diagram below illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme creates a critical bottleneck, preventing the formation of uridine monophosphate (UMP) and downstream nucleotides.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate CoQ Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CPS2, ATCase, DHOase (Cytosol) Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS (Cytosol) downstream UDP, UTP, CTP (DNA/RNA Synthesis) UMP->downstream compound 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylic acid compound->DHODH Inhibition

Caption: Role of DHODH in the de novo pyrimidine synthesis pathway.

Experimental Validation Protocol: In Vitro DHODH Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibitory potential of the test compound on human DHODH.

A. Materials:

  • Recombinant human DHODH enzyme.

  • L-Dihydroorotic acid (substrate).

  • Decylubiquinone or Coenzyme Q10 (electron acceptor).

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator).

  • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

  • Test Compound: 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, dissolved in DMSO.

  • Positive Control: Leflunomide or Brequinar.[11][12]

  • 96-well microplate and spectrophotometer.

B. Step-by-Step Methodology:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing L-dihydroorotic acid (final concentration ~200 µM), decylubiquinone (~100 µM), and DCIP (~120 µM).

  • Compound Plating: Serially dilute the test compound in DMSO and then into the assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Add 2 µL of each dilution to the wells of a 96-well plate. Include "vehicle only" (DMSO) and "positive control" wells.

  • Enzyme Addition: Add 188 µL of the Reagent Mix to each well. Initiate the reaction by adding 10 µL of a pre-diluted solution of recombinant human DHODH (final concentration ~5-10 nM).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 600 nm (the reduction of DCIP) every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

C. Self-Validation System:

  • The positive control (Leflunomide) should yield an IC50 value consistent with literature reports, confirming assay validity.

  • The "no enzyme" control wells should show no change in absorbance, ensuring the reaction is enzyme-dependent.

  • The Z'-factor for the assay (calculated from high and low controls) should be > 0.5, indicating a robust assay window.

Secondary Hypothesis: Modulation of Inflammatory Pathways (COX/LOX Inhibition)

Rationale
Proposed Signaling Pathway

The diagram below outlines the arachidonic acid cascade, highlighting the key roles of COX and 5-LOX enzymes as therapeutic targets.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox compound 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylic acid compound->cox Inhibition? compound->lox Inhibition? pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) pgh2->prostaglandins hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) (Chemotaxis, Bronchoconstriction) hpete->leukotrienes

Caption: The Arachidonic Acid inflammatory cascade.

Experimental Validation Protocol: In Vitro Enzyme Inhibition Assays

Commercially available, validated assay kits are the most efficient method for this screen.

A. COX-1/COX-2 Inhibition Assay (Colorimetric):

  • Principle: These kits measure the peroxidase activity of COX enzymes. The reaction between PGG2 (produced by COX from arachidonic acid) and a colorimetric probe generates a measurable signal.

  • Methodology: Follow the manufacturer's protocol. Typically, this involves adding recombinant COX-1 or COX-2 enzyme, heme, arachidonic acid, and the test compound (in a dilution series) to wells of a 96-well plate.

  • Controls: Use a selective COX-1 inhibitor (e.g., SC-560), a selective COX-2 inhibitor (e.g., Celecoxib), and a non-selective inhibitor (e.g., Ibuprofen) as positive controls.[7]

  • Readout & Analysis: After incubation, read the absorbance at the specified wavelength (~590 nm). Calculate percent inhibition and determine IC50 values as described for the DHODH assay.

B. 5-LOX Inhibition Assay (Fluorometric):

  • Principle: These kits provide a 5-LOX enzyme source and a fluorescent substrate that is converted into a highly fluorescent product.

  • Methodology: Follow the manufacturer's protocol. The test compound is incubated with the enzyme prior to the addition of the substrate.

  • Controls: Use a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

  • Readout & Analysis: Measure the increase in fluorescence over time. Calculate reaction velocities and determine the IC50 value for the test compound.

Data Presentation

Hypothetical results should be summarized in a clear, comparative table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Test Compound 15.20.8> 5019
Celecoxib (Control)> 100.05> 100> 200
Ibuprofen (Control)2.55.0> 1000.5
Zileuton (Control)> 100> 1001.2N/A

Tertiary Hypothesis: Targeting Cancer-Specific Pathways

Rationale

Beyond general anti-proliferative effects (like DHODH inhibition), pyrazole derivatives have been developed as highly specific anticancer agents that target distinct signaling nodes.[15] Many function as ATP-competitive kinase inhibitors, targeting enzymes like EGFR, BTK, and Aurora Kinase that are often dysregulated in cancer.[6][16] The N-phenyl pyrazole core is a common feature in many kinase inhibitors.[17] Alternatively, pyrazoles can disrupt protein-protein interactions, such as the binding of anti-apoptotic BCL-2 family proteins (e.g., MCL-1) to pro-apoptotic partners, thereby directly inducing apoptosis in cancer cells.[18] This hypothesis explores a more direct, cancer-cell-specific mechanism of action.

Proposed Mechanism & Validation Workflow

A logical workflow is required to navigate the vast number of potential targets in this space. The process should begin with broad screening and narrow down to specific target validation and cellular phenotype confirmation.

Kinase_Apoptosis_Workflow start Test Compound panel_screen Tier 1: Broad Screening (e.g., Kinase Panel Screen) start->panel_screen hit_id Hit Identification (>70% Inhibition @ 10 µM) panel_screen->hit_id ic50 Tier 2: Hit Validation (IC50 Determination for Hits) hit_id->ic50 cell_assay Tier 3: Cellular Confirmation (Apoptosis/Cell Cycle Assays) ic50->cell_assay target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) ic50->target_engagement conclusion Confirmed Mechanism cell_assay->conclusion target_engagement->conclusion

Caption: Experimental workflow for kinase/apoptosis target validation.

Experimental Validation Protocol: Cell-Based Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells via flow cytometry.

A. Materials:

  • Cancer cell line known to be sensitive to the targeted pathway (e.g., MV-4-11 leukemia cells for MCL-1 inhibitors).[18]

  • Complete cell culture medium (e.g., RPMI + 10% FBS).

  • Test Compound, dissolved in DMSO.

  • Positive Control: A known inducer of apoptosis (e.g., Staurosporine).

  • Annexin V-FITC / PI Apoptosis Detection Kit.

  • Flow Cytometer.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~70-80% confluency after 24-48 hours. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value determined from a proliferation assay). Include vehicle (DMSO) and positive control wells. Incubate for a relevant time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell populations based on FITC (Annexin V) and PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

    • A dose-dependent increase in the percentage of apoptotic cells (early + late) relative to the vehicle control indicates the compound induces apoptosis.

Conclusion and Future Directions

This guide has proposed three distinct, experimentally verifiable hypotheses for the mechanism of action of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Based on extensive data from related pyrazole derivatives, the compound may act as an inhibitor of DHODH, a modulator of the COX/LOX inflammatory pathways, or a targeted disruptor of cancer-specific kinase or apoptosis signaling. The provided protocols offer a clear path for researchers to systematically investigate these possibilities.

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  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024, April 5). Journal of Applied Pharmaceutical Science.
  • Kim, J. E., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878.

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, focusing on its solubility and stability. As a Senior Application Scientist, this document synthesizes fundamental principles with actionable, field-proven methodologies for the characterization of this pyrazole derivative. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust experimental protocols, interpret data, and ultimately accelerate the development of formulations containing this compound. We will delve into the theoretical underpinnings of solubility and stability, present detailed experimental workflows, and provide guidance on data interpretation and visualization.

Introduction: The Significance of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2][3] The specific substitutions of an isopropyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid at the 3-position confer unique physicochemical characteristics that govern its behavior in various environments.

A thorough understanding of the solubility and stability of this molecule is paramount for its successful translation from a laboratory curiosity to a viable therapeutic agent.[4][5] Solubility directly impacts bioavailability, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could affect safety and efficacy.[6][7] This guide will provide a systematic approach to characterizing these critical attributes.

Solubility Profile: From Theory to Practice

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For a carboxylic acid like 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, solubility is influenced by several factors, including its crystalline structure, the nature of the solvent, temperature, and pH.

Theoretical Considerations

The molecular structure of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid suggests a complex interplay of factors governing its solubility. The presence of the carboxylic acid group provides a site for ionization and hydrogen bonding, which generally enhances solubility in polar, protic solvents like water, especially at higher pH values.[8] Conversely, the phenyl and isopropyl groups are hydrophobic and will favor solubility in non-polar, organic solvents.[9]

The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds. For a carboxylic acid, the equation is:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the ionized form (carboxylate) and [HA] is the concentration of the non-ionized form (carboxylic acid). The intrinsic solubility (S₀) is the solubility of the non-ionized form. The total solubility (S) at a given pH can be estimated by:

S = S₀ * (1 + 10^(pH - pKa))

Experimental Determination of Solubility

A robust determination of solubility requires well-controlled experiments. The following protocols outline standard methodologies.

2.2.1. Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

  • Add an excess amount of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2.2. Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early discovery to rapidly assess the solubility of a large number of compounds.

Protocol:

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.

  • Monitor for the first sign of precipitation using nephelometry or turbidimetry.

  • The concentration at which precipitation is observed is the kinetic solubility.

Data Presentation

Quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25[Insert Data]Equilibrium
pH 2.0 Buffer25[Insert Data]Equilibrium
pH 7.4 Buffer25[Insert Data]Equilibrium
Ethanol25[Insert Data]Equilibrium
DMSO25[Insert Data]Equilibrium
Aqueous Buffer25[Insert Data]Kinetic

Note: The values in this table are placeholders and should be replaced with experimental data.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is crucial for determining the quality of a drug substance over time under the influence of various environmental factors such as temperature, humidity, and light.[6][10] For 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, the stability profile will inform its storage requirements, shelf-life, and potential degradation products.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[11][12][13] These studies are a critical component of developing stability-indicating analytical methods.

3.1.1. Experimental Protocol for Forced Degradation

Objective: To identify the degradation pathways of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid under various stress conditions.

Materials:

  • 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated stability chambers (temperature, humidity, and light)

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability oven.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

At appropriate time points, samples should be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are conducted to predict the shelf life of the drug substance under recommended storage conditions.[4][7]

Protocol:

  • Package the compound in containers that mimic the proposed commercial packaging.

  • Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for appearance, assay, and degradation products.

Visualization of Workflows

A clear visual representation of the experimental workflow can aid in understanding and execution.

Stability_Workflow cluster_stress Forced Degradation cluster_storage Long-Term & Accelerated Acid Acid Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photo Photo->Analysis LongTerm Long-Term (25°C/60% RH) LongTerm->Analysis Accelerated Accelerated (40°C/75% RH) Accelerated->Analysis API API Sample API->Acid API->Base API->Oxidative API->Thermal API->Photo API->LongTerm API->Accelerated Report Stability Report Analysis->Report

Caption: Workflow for Stability Assessment of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Logical Relationships in Physicochemical Profiling

The solubility and stability of a compound are intrinsically linked. For instance, a compound in solution is often more susceptible to degradation than in its solid, crystalline state. The following diagram illustrates the key relationships in the physicochemical profiling of our target compound.

Physicochemical_Relationships Compound 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid Structure Molecular Structure (pKa, logP) Compound->Structure Solubility Solubility Profile (pH, Solvent, Temp) Structure->Solubility influences Stability Stability Profile (pH, Temp, Light) Structure->Stability influences Formulation Formulation Development Solubility->Formulation informs Stability->Formulation informs

Caption: Interplay of Physicochemical Properties in Drug Development.

Conclusion

The comprehensive characterization of the solubility and stability of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a non-negotiable prerequisite for its advancement in the drug development pipeline. This guide has provided a framework for a systematic and scientifically rigorous approach to this endeavor. By integrating theoretical principles with robust experimental designs, researchers can generate high-quality data that will inform critical decisions regarding formulation, storage, and clinical development. The methodologies outlined herein are intended to be a starting point, and it is incumbent upon the scientist to adapt and refine these protocols to the specific needs of their project.

References

  • Stability testing (pharmaceutical) - Wikipedia. [Link]

  • The Role of Stability Testing in Pharmaceutical Research - Moravek. [Link]

  • Stability testing overview for Pharmaceutical products - GMP SOP. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Pyrazole - Solubility of Things. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. [Link]

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the experimental use of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a member of the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental use of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide, intended for researchers in drug discovery and chemical biology, outlines the core principles for handling this compound, preparing solutions, and designing foundational in vitro assays to explore its biological potential. The protocols provided are based on established methodologies for analogous compounds and are designed to be adapted to specific research questions.

Compound Profile and Scientific Rationale

1.1. Chemical Identity and Properties

  • IUPAC Name: 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid[]

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

  • CAS Number: 3191-87-5[]

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
XLogP32.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Note: These properties are computationally predicted and should be confirmed experimentally.

1.2. Scientific Rationale for Investigation

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Derivatives of pyrazole-3-carboxylic acid have been investigated for a range of therapeutic applications. Notably, compounds with this core structure have demonstrated potential as:

  • Anti-inflammatory agents: Many pyrazole derivatives exhibit significant anti-inflammatory activity.[1]

  • Antimicrobial and antifungal agents: The pyrazole nucleus is a constituent of various compounds with demonstrated efficacy against bacterial and fungal pathogens.[1][2]

  • Aryl Hydrocarbon Receptor (AhR) Antagonists: A structurally related compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, has been identified as a potent antagonist of the AhR, a key regulator of cellular responses to environmental toxins.[5]

Given this background, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a compelling candidate for screening and mechanistic studies in these and other therapeutic areas. The following sections provide detailed protocols for initiating such investigations.

Safety, Handling, and Storage

2.1. Hazard Identification

  • Acute Toxicity: Harmful if swallowed or inhaled.[6][7]

  • Skin Irritation: Causes skin irritation.[6][8]

  • Eye Irritation: Causes serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

2.2. Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[6][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[9] Inspect gloves before use and dispose of them properly after handling.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[9]

2.3. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

3.1. Preparation of Stock Solutions

The solubility of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid should be experimentally determined. For initial studies, dimethyl sulfoxide (DMSO) is a recommended solvent.

Materials:

  • 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a precise amount of the compound (e.g., 5 mg) into the tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example: For a 10 mM stock solution of a compound with a molecular weight of 230.26 g/mol :

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.005 g / 230.26 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 2171.5 µL

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. In Vitro Assay: Evaluation of Anti-inflammatory Activity via Nitric Oxide Inhibition in Macrophages

This protocol describes a common method to assess the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow Diagram: Nitric Oxide Inhibition Assay

workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compound (various concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Perform Griess Assay collect->griess read Measure absorbance at 540 nm griess->read analyze Calculate % NO Inhibition read->analyze

Caption: Workflow for assessing nitric oxide inhibition.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid stock solution (e.g., 10 mM in DMSO)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old media from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMEM + DMSO) and a positive control (e.g., a known inhibitor like L-NAME).

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (N-(1-naphthyl)ethylenediamine dihydrochloride, Component B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated as:

    • % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] * 100

3.3. In Vitro Assay: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a target bacterial strain.

Workflow Diagram: Broth Microdilution Assay

workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Determination serial_dilute Serial dilute compound in 96-well plate inoculate Add inoculum to each well serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)[1]

Protocol:

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the test compound stock solution (at a concentration of 2x the highest desired final concentration) to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Signaling Pathway for Investigation

Based on the known activity of a related pyrazole derivative as an AhR antagonist, a potential mechanism of action for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid could involve the Aryl Hydrocarbon Receptor signaling pathway.

Diagram: Hypothetical Antagonism of the AhR Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocates & Dimerizes Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds & Activates Antagonist 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylic acid Antagonist->AhR_complex Binds & Blocks XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds DNA Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription

Sources

Application

Evaluating the Anti-Inflammatory Potential of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

An Application Guide for Researchers Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic ring is a key pha...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic ring is a key pharmacophore in numerous commercially available drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, exemplifies the therapeutic success of pyrazole derivatives in managing inflammation with an improved gastrointestinal safety profile compared to traditional NSAIDs.[3] The anti-inflammatory prowess of this class of compounds stems primarily from their ability to interfere with key inflammatory pathways, including the inhibition of COX enzymes and the modulation of pro-inflammatory transcription factors like NF-κB.

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (referred to herein as PPC-I). We provide a hypothesized mechanism of action based on the extensive literature on pyrazole analogues, followed by robust, step-by-step protocols for both in vitro cellular assays and in vivo models of acute inflammation.

Postulated Mechanism of Action: Targeting the Pillars of Inflammation

The anti-inflammatory activity of pyrazole derivatives is often multifactorial.[4] Based on the structure of PPC-I and extensive research on related compounds, its mechanism of action is likely to converge on two central pathways in the inflammatory cascade: the cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • Cyclooxygenase-2 (COX-2) Inhibition : COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key drivers of inflammation, pain, and fever.[5] While COX-1 is constitutively expressed and serves homeostatic functions, COX-2 is induced at sites of inflammation.[5] Many pyrazole-based compounds are designed as selective COX-2 inhibitors, which allows them to reduce inflammation while sparing the protective functions of COX-1, thereby reducing gastrointestinal side effects.[3][5][6] It is highly probable that PPC-I exerts its effects, at least in part, through the inhibition of the COX-2 enzyme.

  • NF-κB Signaling Pathway Modulation : The transcription factor NF-κB is a master regulator of inflammation.[7][8] It controls the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[9][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[11] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[11] Suppression of the NF-κB pathway is a key mechanism for many anti-inflammatory agents.[4][7]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (Response Elements) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Transcription->Genes

Caption: The Canonical NF-κB Signaling Pathway.

In Vitro Protocol: Inhibition of Nitric Oxide Production in Macrophages

This protocol details a foundational in vitro screening assay to determine the anti-inflammatory effect of PPC-I on cultured macrophage cells.

Principle of the Assay

The murine macrophage cell line, RAW 264.7, is a widely used model for studying inflammation.[12] When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an inflammatory response.[13] This response includes the activation of the NF-κB pathway, leading to the upregulation of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO).[13][14] NO is a key inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][15] A reduction in nitrite levels in the presence of PPC-I indicates potential anti-inflammatory activity.

Experimental Workflow: In Vitro NO Inhibition Assay

In_Vitro_Workflow A 1. Cell Seeding RAW 264.7 cells seeded in 96-well plates (1x10^5 cells/well) B 2. Pre-treatment Incubate with PPC-I (various concentrations) or Vehicle/Control for 1-2h A->B C 3. Inflammatory Stimulus Add LPS (e.g., 1 µg/mL) to all wells except negative control B->C D 4. Incubation Incubate for 24 hours at 37°C, 5% CO2 C->D E 5. Supernatant Collection Collect cell culture supernatant for analysis D->E F 6. Griess Assay Mix supernatant with Griess Reagent. Measure absorbance at 540 nm E->F G 7. Data Analysis Calculate % NO Inhibition and determine IC50 value F->G

Caption: Workflow for the In Vitro Nitric Oxide Assay.
Detailed Step-by-Step Protocol

A. Materials and Reagents

  • RAW 264.7 Murine Macrophage Cell Line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • PPC-I (test compound)

  • Dexamethasone (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Griess Reagent Kit

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

B. Cell Culture and Seeding

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.[15]

  • Incubate for 24 hours to allow for cell adherence.

C. Compound Treatment and LPS Stimulation

  • Prepare stock solutions of PPC-I and Dexamethasone in DMSO. Prepare serial dilutions in DMEM to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid toxicity.

  • After 24 hours of adherence, remove the old medium from the wells.

  • Add 100 µL of medium containing the appropriate concentration of PPC-I, Dexamethasone, or vehicle (DMSO) to the wells.

  • Incubate the plate for 1-2 hours at 37°C.

  • Add 10 µL of LPS solution (to a final concentration of 1 µg/mL) to all wells except the negative control (cells + vehicle only).[12]

  • Incubate the plate for an additional 24 hours.

D. Measurement of Nitrite Production (Griess Assay)

  • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

  • After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B (or as per manufacturer's instructions).

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Expected Results
  • Use the sodium nitrite standard curve to calculate the concentration of nitrite (µM) in each sample.

  • Calculate the percentage of Nitric Oxide inhibition using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound) / (Absorbance of LPS only)] x 100

  • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of PPC-I that inhibits NO production by 50%).

Table 1: Example Data Representation for In Vitro NO Assay

Compound Concentration (µM) Nitrite (µM) % Inhibition
Vehicle Control - 1.5 ± 0.2 -
LPS Control - 45.2 ± 3.1 0%
PPC-I 1 35.8 ± 2.5 21%
PPC-I 10 23.1 ± 1.9 49%
PPC-I 50 9.7 ± 1.1 79%
Dexamethasone 10 5.4 ± 0.8 88%

| PPC-I IC₅₀ | | ~10.2 µM | |

Note: Data are hypothetical and for illustrative purposes only.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol provides a classic and highly reproducible method to assess the acute anti-inflammatory activity of PPC-I in a whole-organism model.

Principle of the Assay

The carrageenan-induced paw edema model is a benchmark for evaluating anti-inflammatory drugs.[16][17] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a biphasic acute inflammatory response characterized by swelling (edema), redness, and hyperalgesia.[16][18] This inflammation is mediated by the release of histamine, serotonin, bradykinin, and, crucially, prostaglandins.[16] The ability of a test compound like PPC-I to reduce the carrageenan-induced increase in paw volume is a direct measure of its in vivo anti-inflammatory efficacy.[19]

Experimental Workflow: In Vivo Paw Edema Assay

In_Vivo_Workflow A 1. Animal Acclimatization Acclimatize rats/mice for ≥7 days. Fast overnight before experiment B 2. Baseline Measurement Measure initial paw volume (V₀) of the right hind paw using a plethysmometer A->B C 3. Compound Administration Administer PPC-I (i.p. or p.o.) or Vehicle/Indomethacin B->C D 4. Induction of Edema After 30-60 min, inject 1% Carrageenan subplantarly into the right hind paw C->D E 5. Post-Induction Measurement Measure paw volume (Vₜ) at hourly intervals for 3-5 hours D->E F 6. Data Analysis Calculate paw volume increase (Vₜ - V₀). Determine % Edema Inhibition E->F

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
Detailed Step-by-Step Protocol

A. Materials and Animals

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (Lambda, Type IV)

  • PPC-I (test compound)

  • Indomethacin or Diclofenac Sodium (positive control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)

  • Digital Plethysmometer

  • Appropriate syringes and gavage needles

B. Experimental Procedure

  • House the animals under standard laboratory conditions and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: PPC-I at various doses (e.g., 10, 30, 100 mg/kg)

  • Measure the initial volume of the right hind paw (V₀) of each animal using a digital plethysmometer.

  • Administer the vehicle, positive control, or PPC-I via the desired route (e.g., oral gavage or intraperitoneal injection).

  • After 60 minutes (for oral) or 30 minutes (for intraperitoneal), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[19]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

Data Analysis and Expected Results
  • Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema (mL) = Vₜ - V₀

  • Calculate the mean edema for each group.

  • Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group, typically at the 3-hour mark where peak edema often occurs[20]: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

Table 2: Example Data Representation for In Vivo Paw Edema Assay (at 3 hours)

Treatment Group Dose (mg/kg) Mean Paw Edema (mL) % Inhibition
Vehicle Control - 0.85 ± 0.07 -
PPC-I 10 0.62 ± 0.05 27.1%
PPC-I 30 0.43 ± 0.06 49.4%
PPC-I 100 0.25 ± 0.04 70.6%

| Indomethacin | 10 | 0.31 ± 0.05 | 63.5% |

Note: Data are hypothetical and for illustrative purposes only.

Summary and Future Directions

The protocols outlined in this guide provide a robust, two-tiered screening cascade to effectively evaluate the anti-inflammatory potential of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (PPC-I). The in vitro nitric oxide assay serves as an efficient primary screen to confirm cellular activity and establish a dose-response relationship. Promising results from this assay provide a strong rationale for proceeding to the in vivo carrageenan-induced paw edema model, which validates the compound's efficacy in a complex physiological system.

Should PPC-I demonstrate significant activity in these assays, further investigations would be warranted to fully characterize its mechanism and therapeutic potential. Recommended next steps include:

  • Enzyme Inhibition Assays: Direct measurement of COX-1 and COX-2 inhibition to determine potency and selectivity.

  • Cytokine Analysis: Using ELISA to measure the effect of PPC-I on the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.

  • Western Blot Analysis: To confirm the downregulation of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway.

  • Chronic Inflammation Models: Evaluation in models like collagen-induced arthritis to assess efficacy in chronic inflammatory conditions.

By following this structured approach, researchers can systematically and rigorously assess the anti-inflammatory profile of novel pyrazole derivatives, paving the way for the development of next-generation therapeutic agents.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry, 131, 106273. Available at: [Link]

  • Gaber, F.A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available at: [Link]

  • Kuzu, B., et al. (2022). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. Available at: [Link]

  • Gaber, F. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Available at: [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Calixto-Campos, C., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Bentham Science. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 19. Available at: [Link]

  • Al-Ostath, R. A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 546-550. Available at: [Link]

  • Kumar, R., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(9), 1919-1925. Available at: [Link]

  • Asati, V., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1634. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Available at: [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Available at: [Link]

  • Thong-asa, W., et al. (2018). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Molecules, 23(11), 2911. Available at: [Link]

  • Su, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(8), 1687-1699. Available at: [Link]

  • ThaiScience. (2014). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Available at: [Link]

  • Ozment, E. S., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 185(1), 168-174. Available at: [Link]

  • Afiati, F., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-225. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Antibacterial Evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyrazole Derivatives in an Era of Antibiotic Resistance The relentless rise of antibiotic-resistant bacteria presents a formida...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Derivatives in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] This application note provides a comprehensive guide for the investigation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid , a specific pyrazole derivative, as a potential antibacterial agent. While specific data on this particular molecule is nascent, the protocols outlined herein are based on established methodologies for evaluating the antibacterial efficacy and safety profile of novel chemical entities within the pyrazole class.

The pyrazole nucleus is a versatile scaffold, and its derivatives have been shown to target various bacterial metabolic pathways.[1] Some have been found to inhibit essential enzymes like DNA gyrase and topoisomerases, crucial for bacterial DNA replication.[1][5] Others are known to disrupt the bacterial cell wall, leading to cell death.[1] Given the documented antimicrobial potential of this chemical family, a systematic evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is warranted. This guide will detail the essential experimental workflows, from initial screening to preliminary safety assessment, to thoroughly characterize its antibacterial profile.

Part 1: Initial Screening for Antibacterial Activity

The first step in evaluating a novel compound is to determine if it possesses any intrinsic antibacterial activity. The disk diffusion assay is a widely used, cost-effective, and straightforward method for the qualitative screening of antimicrobial agents.[6]

Protocol 1: Agar Disk Diffusion Assay

This method relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific bacterium. The presence of a zone of inhibition around the disk indicates antibacterial activity.[6]

Materials:

  • 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Test Compound)

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (solvent used to dissolve the test compound, e.g., DMSO)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[7]

  • Disk Application: Aseptically apply the sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Also, apply the positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition generally indicates greater antibacterial activity.

Part 2: Quantitative Assessment of Antibacterial Potency

Following a positive result in the initial screening, the next critical step is to quantify the compound's antibacterial potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard and efficient technique for determining MIC values.[8]

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Test Compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to a standardized concentration

  • Positive control antibiotic (with known MIC for the test strains)

  • Negative control (broth and solvent)

  • Growth control (broth and bacteria)

  • Plate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control wells) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control antibiotic, a negative control (broth and solvent to check for sterility and solvent effects), and a growth control (broth and inoculum to ensure the bacteria are viable).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.[6] This can be determined by visual inspection or by using a plate reader to measure optical density.

Data Presentation: MIC Values

The results of the MIC assay should be summarized in a clear and concise table.

Bacterial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive[Insert Value][Insert Value][Insert Value]
Enterococcus faecalis (ATCC 29212)Positive[Insert Value][Insert Value][Insert Value]
Escherichia coli (ATCC 25922)Negative[Insert Value][Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Value][Insert Value][Insert Value]
Methicillin-Resistant S. aureus (MRSA)Positive[Insert Value][Insert Value][Insert Value]

Part 3: Determining Bactericidal versus Bacteriostatic Activity

Once the MIC is established, it is important to determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following the MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.

Part 4: Preliminary Safety Evaluation: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria and has minimal adverse effects on human cells.[9] In vitro cytotoxicity assays are essential for this preliminary safety assessment. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK-293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

Part 5: Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for reproducible research. The following diagram illustrates the workflow for the antibacterial evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Antibacterial_Evaluation_Workflow cluster_screening Initial Screening cluster_potency Quantitative Potency Assessment cluster_safety Preliminary Safety Evaluation cluster_analysis Data Analysis & Interpretation start Start: Test Compound (5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid) disk_diffusion Protocol 1: Disk Diffusion Assay start->disk_diffusion cytotoxicity_assay Protocol 4: MTT Cytotoxicity Assay mic_assay Protocol 2: Broth Microdilution (MIC) disk_diffusion->mic_assay If Active mbc_assay Protocol 3: Minimum Bactericidal Concentration (MBC) mic_assay->mbc_assay data_analysis Determine Zone of Inhibition, MIC, MBC, and IC50 Values mbc_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: Assess Antibacterial Potential and Selectivity data_analysis->conclusion Pyrazole_MoA cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects pyrazole Pyrazole Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV pyrazole->dna_gyrase cell_wall Cell Wall Synthesis pyrazole->cell_wall protein_synthesis Protein Synthesis pyrazole->protein_synthesis nucleic_acid Nucleic Acid Synthesis pyrazole->nucleic_acid dna_replication_inhibition Inhibition of DNA Replication & Repair dna_gyrase->dna_replication_inhibition cell_lysis Cell Lysis cell_wall->cell_lysis protein_inhibition Inhibition of Essential Protein Production protein_synthesis->protein_inhibition rna_dna_inhibition Inhibition of RNA/DNA Production nucleic_acid->rna_dna_inhibition bacterial_death Bacterial Cell Death dna_replication_inhibition->bacterial_death cell_lysis->bacterial_death protein_inhibition->bacterial_death rna_dna_inhibition->bacterial_death

Caption: Potential mechanisms of action for pyrazole-based antibacterial agents.

Conclusion and Future Directions

This application note provides a foundational framework for the comprehensive evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid as a potential antibacterial agent. By following these standardized protocols, researchers can generate robust and reproducible data to determine the compound's antibacterial spectrum, potency, and preliminary safety profile. Positive findings from these initial studies would justify further investigation, including time-kill kinetic studies, anti-biofilm assays, and in vivo efficacy studies in animal models of infection. The exploration of novel pyrazole derivatives like the one discussed here is a critical endeavor in the ongoing battle against antibiotic resistance.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (pp. 63-79). Springer.
  • Kumar, K., & Bawa, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366.
  • World Organisation for Animal Health (OIE). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.
  • Khan, D. D. A., & Singh, R. (2023).
  • Cockerill, F. R. (Ed.). (2013). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Tenover, F. C. (2017). Methodologies for antimicrobial susceptibility testing.
  • Hudzicki, J. (2009). Kirby-Bauer disk diffusion susceptibility test protocol. American Society for Microbiology, 15, 55-63.
  • El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tantawy, A. I. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(5), 586-599.
  • Lv, K., Wang, L., & Liu, X. (2015). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini reviews in medicinal chemistry, 15(9), 783-793.
  • El-Baky, R. M., & El-Gendy, A. O. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International journal of applied and basic medical research, 8(4), 221.
  • El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tantawy, A. I. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(5), 586-599.
  • BenchChem. (2025). Comparative Cytotoxicity Analysis of Antibacterial Agent 102.
  • Barbieri, D., et al. (2021). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 26(11), 3328.
  • Lv, K., Wang, L., & Liu, X. (2015). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini reviews in medicinal chemistry, 15(9), 783-793.
  • Feresin, G. E., Tapia, A., Gutierrez, R. A., Delporte, C., & Sortino, M. (2014). Antibacterial and cytotoxic activity of compounds isolated from Flourensia oolepis. Journal of ethnopharmacology, 155(2), 1195-1200.

Sources

Application

Application Notes and Protocols for Antifungal Activity Screening of Pyrazole Derivatives

Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The structural versatility of the pyrazole scaffold allows for extensive chemical modification, making it a promising framework for the development of novel antifungal agents with potentially new mechanisms of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of pyrazole derivatives for antifungal activity. It outlines established in vitro susceptibility testing methods, explains the scientific principles behind these protocols, and offers insights into data interpretation and quality control, ensuring the generation of reliable and reproducible results.

Part 1: Foundational Principles of Antifungal Susceptibility Testing

The primary objective of antifungal susceptibility testing (AFST) is to determine the in vitro efficacy of a compound against a specific fungus.[3] This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] Standardized methodologies for AFST are crucial for ensuring inter-laboratory comparability and for providing a reliable basis for structure-activity relationship (SAR) studies in drug discovery.[4] The Clinical and Laboratory Standards Institute (CLSI) has developed globally recognized reference methods for the susceptibility testing of yeasts and filamentous fungi.[5][6][7]

Mechanism of Action: A Brief Overview of Pyrazole Derivatives

While the precise antifungal mechanisms can vary among different pyrazole derivatives, many are designed to target essential fungal processes. Some pyrazole-containing compounds have been investigated for their ability to inhibit enzymes crucial for fungal cell wall integrity or ergosterol biosynthesis, a key component of the fungal cell membrane. For instance, some studies suggest that pyrazole derivatives can interfere with the function of enzymes like succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain.[8] Understanding the potential mechanism of action can aid in the design of more effective screening strategies and the interpretation of results.

Part 2: Core Experimental Protocols

This section details two widely accepted methods for primary antifungal screening: Broth Microdilution and Disk Diffusion. The choice of method often depends on the throughput required, the available resources, and the specific research question being addressed.

Protocol 1: Broth Microdilution Assay for MIC Determination

The broth microdilution method is considered the gold standard for determining the MIC of an antifungal agent.[4][5] It is a quantitative method that allows for the testing of a wide range of compound concentrations against a standardized inoculum of the target fungus. The CLSI M27 standard provides a reference method for testing yeasts.[6][7]

Principle: This method involves preparing two-fold serial dilutions of the pyrazole derivatives in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth to determine the MIC.[4]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Pyrazole Derivatives Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound_Prep->Serial_Dilution Add to plate Media_Prep Prepare RPMI-1640 Medium (with MOPS buffer) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually Read Plates for Growth Inhibition Incubation->Visual_Reading MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Reading->MIC_Determination

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.

Detailed Step-by-Step Methodology:

  • Preparation of Pyrazole Derivatives:

    • Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create working solutions for the assay. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Fungal Isolate and Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.[9]

    • Prepare a standardized inoculum by suspending fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[10]

    • Further dilute this suspension in the test medium (RPMI-1640 with MOPS buffer) to achieve the final target inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of the pyrazole derivative (in RPMI-1640) to the first column.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.

    • The final volume in each well before inoculation should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Seal the plate and incubate at 35°C for 24-48 hours, depending on the growth rate of the fungus.[4]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative that shows no visible growth.[4]

    • For azole antifungals, the endpoint is often defined as the concentration that causes a ≥50% reduction in growth compared to the positive control.[4]

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative screening tool that is simpler and less expensive than broth microdilution.[10] It is particularly useful for preliminary screening of a large number of compounds.

Principle: A standardized inoculum of the fungus is spread evenly onto the surface of an agar plate. Paper disks impregnated with a known concentration of the pyrazole derivative are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is proportional to the antifungal activity.[10]

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Disks Impregnate Sterile Paper Disks with Pyrazole Derivatives Disk_Application Apply Compound-impregnated Disks to the Inoculated Plate Compound_Disks->Disk_Application Agar_Plates Prepare Mueller-Hinton Agar Plates (+ Glucose & Methylene Blue) Inoculation Evenly Swab Fungal Inoculum onto Agar Surface Agar_Plates->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Inoculation->Disk_Application Incubation Incubate at 30-35°C for 24-48 hours Disk_Application->Incubation Measure_Zones Measure the Diameter of the Zone of Inhibition (in mm) Incubation->Measure_Zones Interpret_Results Correlate Zone Diameter with Antifungal Activity Measure_Zones->Interpret_Results

Caption: Workflow for the Agar Disk Diffusion Antifungal Susceptibility Assay.

Detailed Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[10][12] The glucose supports fungal growth, and the methylene blue enhances the definition of the inhibition zone.[10]

    • Pour the molten agar into sterile petri dishes to a uniform depth and allow it to solidify.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Apply a known volume (e.g., 10-20 µL) of the pyrazole derivative stock solution onto sterile blank paper disks (6 mm in diameter). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Include a positive control disk (a known antifungal agent like fluconazole) and a negative control disk (impregnated with the solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 30-35°C for 24-48 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or caliper.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

For broth microdilution assays, results should be summarized in a table format, presenting the MIC values for each pyrazole derivative against the tested fungal strains. It is also beneficial to include the MIC of a standard antifungal drug for comparison.

Table 1: Example MIC Data for Pyrazole Derivatives against C. albicans

Compound IDStructure/SubstituentsMIC (µg/mL)
PYR-001R1=H, R2=4-Cl-Ph16
PYR-002R1=CH3, R2=4-Cl-Ph8
PYR-003R1=H, R2=4-F-Ph32
PYR-004R1=CH3, R2=4-F-Ph16
Fluconazole-2
Qualitative/Semi-Quantitative Data Summary

For disk diffusion assays, the diameters of the zones of inhibition should be tabulated. While this method is primarily qualitative, larger zone diameters generally indicate greater antifungal activity.

Table 2: Example Zone of Inhibition Data for Pyrazole Derivatives against A. niger

Compound IDConcentration on Disk (µg)Zone of Inhibition (mm)
PYR-0015014
PYR-0025018
PYR-0035011
PYR-0045015
Fluconazole2522

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial screening of pyrazole derivatives for antifungal activity. Compounds exhibiting significant activity in these primary assays (e.g., low MIC values or large zones of inhibition) should be advanced to more comprehensive secondary screening. This may include testing against a broader panel of clinically relevant fungi, cytotoxicity assays to assess selectivity, and mechanistic studies to elucidate their mode of action. Through systematic screening and optimization, pyrazole derivatives hold the potential to yield novel and effective therapies in the ongoing fight against fungal diseases.

References

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

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  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. Available at: [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. Available at: [Link]

  • Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. Bentham Science. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information. Available at: [Link]

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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

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Method

Introduction: The Rationale for Investigating Novel Pyrazole-Based Kinase Inhibitors

An in-depth analysis of the existing literature reveals that 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a novel entity within the specific context of kinase inhibition research. While the pyrazole scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing literature reveals that 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a novel entity within the specific context of kinase inhibition research. While the pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, this particular molecule remains uncharacterized in this domain.[1][2] Therefore, this document serves as a forward-looking guide, providing a comprehensive suite of application notes and protocols for the systematic evaluation of this, or similar novel compounds, as a potential kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in vitro screening to preliminary in vivo validation.

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This has made them one of the most important classes of drug targets. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] The unique substitution pattern of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (henceforth designated as Compound-PIP ) presents an opportunity to explore novel structure-activity relationships and potentially identify inhibitors with unique selectivity profiles.

This guide outlines the critical experimental path to characterize Compound-PIP , establishing a foundation for its potential development as a therapeutic agent. We will detail robust protocols, explain the scientific reasoning behind experimental choices, and provide frameworks for data interpretation.

Preliminary Assessment: Physicochemical Properties and Compound Handling

Before embarking on biological assays, a thorough understanding of Compound-PIP's physicochemical properties is paramount for ensuring data quality and reproducibility.

2.1. Solubility and Stability Assessment

  • Objective: To determine the optimal solvent for creating high-concentration stock solutions and to understand the compound's stability under experimental conditions.

  • Protocol:

    • Prepare a stock solution of Compound-PIP in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[4]

    • Assess solubility in various aqueous buffers relevant to planned assays (e.g., PBS, Tris-based kinase buffers). A common issue is compound precipitation when the DMSO stock is diluted into an aqueous buffer.

    • Evaluate stability at various temperatures (room temperature, 4°C, -20°C, -80°C) over time. This can be done by comparing the purity of the stored compound to a freshly prepared sample using High-Performance Liquid Chromatography (HPLC).

  • Senior Application Scientist Insight: In our experience, poor aqueous solubility is a frequent cause of failed experiments. If precipitation is observed, consider the use of co-solvents or formulation strategies. However, be mindful that high concentrations of organic solvents like DMSO can interfere with enzyme activity.[5] It is crucial to determine the solvent level that minimizes impact on kinase activity.[5]

2.2. Preparation of Stock Solutions

  • Protocol:

    • Based on solubility tests, prepare a 10 mM stock solution of Compound-PIP in 100% DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • For experiments, create a serial dilution of the stock solution in DMSO before further dilution in the appropriate aqueous assay buffer.[4]

In Vitro Characterization: Kinase Inhibition and Mechanism of Action

The initial step in biological characterization is to determine if Compound-PIP inhibits kinase activity in a cell-free system and to understand its mechanism of inhibition.

3.1. Primary Screening: IC50 Determination against a Kinase Panel

A broad screening against a panel of kinases is essential to identify primary targets and assess selectivity. A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[4][5]

  • Principle: Kinase activity is proportional to the amount of ADP produced from ATP. The ADP-Glo™ system first terminates the kinase reaction and depletes the remaining ATP. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. Inhibition of the kinase results in a lower luminescent signal.[4]

  • Experimental Protocol: Luminescence-Based Kinase Assay

    • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of Compound-PIP in DMSO, starting from a high concentration (e.g., 1 mM).[4]

    • Kinase Reaction Setup: In a 96-well or 384-well plate, add the following to each well:

      • 2.5 µL of the serially diluted Compound-PIP or DMSO control.

      • 2.5 µL of the target kinase in the appropriate kinase assay buffer.

      • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[4]

  • Data Presentation:

Kinase TargetCompound-PIP IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A255
Kinase B85010
Kinase C>10,00020
Kinase D152
Kinase E1,20015
Table 1: Hypothetical inhibitory activity of Compound-PIP against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
  • Workflow Diagram:

    In_Vitro_Kinase_Assay_Workflow A Prepare Serial Dilution of Compound-PIP in DMSO B Add Compound-PIP and Kinase to Plate A->B Dispense C Pre-incubate (10-15 min) B->C D Initiate Reaction with ATP/Substrate Mixture C->D Add E Incubate at 30°C (60 min) D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F Add G Generate Luminescence (Kinase Detection Reagent) F->G Add H Read Luminescence (Plate Reader) G->H I Data Analysis: IC50 Determination H->I

    Caption: Workflow for in vitro kinase IC50 determination.

3.2. Mechanism of Action (MoA) Studies

Understanding how Compound-PIP inhibits its target kinase (e.g., Kinase D from our hypothetical data) is a critical next step. This is typically done by assessing its binding characteristics relative to ATP.[6]

  • Protocol: Kinetic Analysis

    • Perform the kinase assay as described above, but with varying concentrations of ATP around its Michaelis-Menten constant (Km).

    • Generate IC50 curves for Compound-PIP at each ATP concentration.

    • Analyze the data using a Cheng-Prusoff plot or by observing the shift in IC50 values. A competitive inhibitor's IC50 will increase with higher ATP concentrations, while a non-competitive inhibitor's IC50 will remain unchanged.

  • Diagram of Inhibition Mechanisms:

    Kinase_Inhibition_Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive Inhibition Kinase_A Kinase ATP_A ATP Kinase_A->ATP_A Binds to Active Site Inhibitor_A Compound-PIP Inhibitor_A->Kinase_A Competes for Active Site Kinase_B Kinase ATP_B ATP Kinase_B->ATP_B Binds to Active Site Inhibitor_B Compound-PIP Inhibitor_B->Kinase_B Binds to Allosteric Site

    Caption: Competing for the ATP binding site.

Cellular Activity: Target Engagement and Functional Effects

While in vitro assays are crucial, demonstrating that a compound can inhibit its target within the complex environment of a living cell is a critical step in drug discovery.[7][8]

4.1. Cellular Target Engagement: Phosphorylation Assay

This assay directly measures the ability of Compound-PIP to inhibit the phosphorylation of a known downstream substrate of the target kinase.[9][10]

  • Protocol: Western Blotting for Substrate Phosphorylation

    • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with increasing concentrations of Compound-PIP for a specified time (e.g., 2 hours).

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]

    • Immunoblotting:

      • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.

      • Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate to serve as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total substrate.

  • Signaling Pathway Diagram:

    Signaling_Pathway Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., Kinase D) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Leads to CompoundPIP Compound-PIP CompoundPIP->TargetKinase Inhibits

    Caption: Inhibition of a signaling pathway.

4.2. Cellular Functional Assay: Proliferation/Viability

This assay determines the functional consequence of kinase inhibition, such as the suppression of cancer cell growth. The Ba/F3 cell proliferation assay is a classic example for kinases that are oncogenic drivers.[9]

  • Principle: Ba/F3 cells are dependent on the cytokine IL-3 for survival. If these cells are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. An inhibitor of this kinase will cause the cells to die.[7][9]

  • Protocol: Ba/F3 Cell Proliferation Assay

    • Cell Culture: Culture Ba/F3 cells engineered to express the target kinase in media without IL-3.

    • Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of Compound-PIP .

    • Incubation: Incubate the cells for 72 hours.

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

    • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Preliminary In Vivo Evaluation

Evaluating the efficacy and safety of Compound-PIP in an animal model is the final step in this initial characterization.[6]

5.1. In Vivo Efficacy in a Xenograft Model

  • Objective: To assess the anti-tumor activity of Compound-PIP in a mouse model.

  • Protocol:

    • Model System: Implant human tumor cells (that are dependent on the target kinase) subcutaneously into immunodeficient mice.[12]

    • Dosing: Once tumors are established, treat the mice with Compound-PIP or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Measurement: Measure tumor volume and body weight regularly.

    • Pharmacodynamics: At the end of the study, collect tumor samples to measure the level of the phosphorylated substrate (as in the cellular assay) to confirm target engagement in vivo.[10]

  • In Vivo Experimental Workflow:

    In_Vivo_Workflow A Implant Tumor Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Compound-PIP or Vehicle Daily C->D E Monitor Tumor Volume & Body Weight D->E Over Time F Collect Tumors for Pharmacodynamic Analysis E->F End of Study G Data Analysis: Tumor Growth Inhibition F->G

    Caption: Workflow for in vivo efficacy studies.

Conclusion

This document provides a comprehensive framework for the initial characterization of a novel pyrazole-based compound, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Compound-PIP ), as a potential kinase inhibitor. By following these detailed protocols, researchers can systematically evaluate its in vitro potency and selectivity, confirm its activity in a cellular context, and conduct preliminary in vivo studies. This structured approach, grounded in established methodologies, will generate the critical data needed to validate Compound-PIP as a promising lead compound for further drug development.

References

  • Reaction Biology. In Vivo Kinase Activity Models. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Adriaenssens, E. (2023-09-23). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Shapiro, A. B., et al. (2015-03-25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Chemical Probes Portal. (2025-07-17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]

  • AACR Journals. (2004-04-01). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • PubMed. (2009-06-01). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Introduction 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a member of the pyrazole carboxylic acid derivative family, a class of heterocyclic compounds recognized for their significant and diverse biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a member of the pyrazole carboxylic acid derivative family, a class of heterocyclic compounds recognized for their significant and diverse biological activities.[1][2] Pyrazole-based structures are core components in numerous clinically approved pharmaceuticals, demonstrating their therapeutic potential across a range of diseases.[3][4] Derivatives of pyrazole carboxylic acid have been reported to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5][6] Given this broad spectrum of activity, a comprehensive evaluation of the cellular effects of novel derivatives like 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is essential for elucidating its mechanism of action and therapeutic potential.

Cell-based assays are indispensable tools in drug discovery and development, offering a physiologically relevant context to evaluate a compound's biological activity.[7][8] Unlike biochemical assays that assess activity on isolated targets, cell-based assays provide insights into a compound's effects on complex cellular processes, including cell health, signaling pathways, and target engagement within the native cellular environment.[8][9] This guide provides a detailed framework of cell-based assays to thoroughly characterize the biological activity of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. The protocols are designed for researchers, scientists, and drug development professionals to investigate cytotoxicity, effects on specific signaling pathways, and direct interaction with intracellular targets.

I. Foundational Cytotoxicity and Viability Assessment

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays establish a therapeutic window and inform the concentration range for subsequent mechanistic studies. The MTT and XTT assays are robust, colorimetric methods for assessing metabolic activity, which is often correlated with cell viability.[10][11]

A. Principle of Tetrazolium-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[11] In the MTT assay, the yellow, water-soluble MTT is reduced to a purple, insoluble formazan product that requires a solubilization step before absorbance can be measured.[11][12] The XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[11]

B. Experimental Workflow: Viability Assays

The general workflow for assessing cell viability involves cell seeding, compound treatment, addition of the tetrazolium salt, incubation, and measurement of absorbance.

Viability_Workflow A Seed cells in 96-well plate B Allow cells to attach (24h) A->B C Treat with 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylic acid (serial dilutions) B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT or XTT Reagent D->E F Incubate (2-4 hours) E->F G If MTT, add Solubilization Solution F->G H Read Absorbance (MTT: 570nm, XTT: 450nm) F->H XTT Assay Skips Solubilization G->H I Data Analysis (Calculate % Viability) H->I

Caption: General workflow for MTT and XTT cell viability assays.

C. Detailed Protocol: MTT Assay

This protocol provides a general framework and should be optimized for the specific cell line used.[10][13]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. The final solvent concentration should not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[13] Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

D. Detailed Protocol: XTT Assay

The XTT assay offers a more streamlined protocol due to the water-soluble formazan product.[10]

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling agent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Incubation time may require optimization based on cell type and density.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength around 660 nm can be used for background correction.[10]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

ParameterMTT AssayXTT Assay
Principle Reduction to insoluble formazanReduction to soluble formazan
Solubilization Step RequiredNot required
Wavelength 570 nm (reference ~630 nm)450-500 nm (reference ~660 nm)
Throughput HighHigher

II. Mechanistic Insight: Reporter Gene Assays

To investigate if 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid modulates specific signaling pathways, reporter gene assays are a powerful tool.[14][15] These assays measure the activity of a transcription factor by linking its DNA response element to a reporter gene, such as luciferase.[16][17] Changes in reporter gene expression indicate modulation of the upstream signaling pathway.

A. Principle of Luciferase Reporter Assays

A reporter construct containing the promoter or response element of a gene of interest upstream of a luciferase gene is introduced into cells.[15] If the compound activates or inhibits a signaling pathway, the corresponding transcription factor will bind to the response element and drive or suppress the expression of luciferase. The resulting light output, measured after the addition of a luciferin substrate, is proportional to the activity of the pathway.[17]

B. Experimental Workflow: Reporter Gene Assay

Reporter_Workflow A Co-transfect cells with reporter plasmid and control plasmid (e.g., Renilla) B Seed transfected cells in a white, clear-bottom 96-well plate A->B C Treat with compound and/or pathway-specific agonist/antagonist B->C D Incubate for optimal duration (e.g., 6-24 hours) C->D E Lyse cells D->E F Add Luciferase Substrate E->F G Measure Firefly Luminescence F->G H Add Stop & Glo® Reagent G->H I Measure Renilla Luminescence H->I J Data Analysis (Normalize Firefly to Renilla activity) I->J

Caption: Workflow for a dual-luciferase reporter gene assay.

C. Detailed Protocol: Dual-Luciferase Reporter Assay

This protocol allows for the normalization of the experimental reporter (Firefly luciferase) to a co-transfected control reporter (Renilla luciferase), which accounts for variations in transfection efficiency and cell number.

  • Cell Transfection: Co-transfect the desired cell line with the Firefly luciferase reporter plasmid containing the specific response element and a Renilla luciferase control plasmid at an optimized ratio.

  • Cell Seeding: Plate the transfected cells in a white, opaque 96-well plate suitable for luminescence measurements.

  • Compound Treatment: After allowing cells to adhere, treat them with various concentrations of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Include appropriate controls, such as a known agonist or antagonist for the pathway of interest.

  • Incubation: Incubate the cells for a period sufficient to allow for transcriptional changes (typically 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.

  • Luminescence Measurement:

    • Add the Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luminescence signal to the Renilla luminescence signal for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

III. Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound directly binds to its intended intracellular target is a critical step in drug discovery.[18][19] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in a cellular context.[20][21]

A. Principle of CETSA®

CETSA® is based on the principle of ligand-induced thermal stabilization of proteins.[22][23] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[20] By heating intact cells or cell lysates to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the binding compound.[22]

B. Experimental Workflow: CETSA®

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell suspension or lysate to a range of temperatures A->B C Lyse cells (if not already done) and separate soluble and precipitated fractions (centrifugation) B->C D Collect the soluble fraction (supernatant) C->D E Quantify the amount of soluble target protein D->E F Detection via Western Blot, ELISA, or Mass Spectrometry E->F G Plot protein abundance vs. temperature to generate melting curves F->G H Compare curves to determine thermal shift G->H

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

C. Detailed Protocol: Western Blot-Based CETSA®

This protocol describes a common method for detecting the soluble target protein.

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid or vehicle control for a specified time.

  • Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific primary antibody against the putative target protein, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.[22]

Assay TypeKey Question AddressedPrincipleTypical Readout
Viability (MTT/XTT) Is the compound cytotoxic? What is the effective concentration range?Metabolic activity (mitochondrial dehydrogenase function)Colorimetric (Absorbance)
Reporter Gene Does the compound modulate a specific signaling pathway?Transcriptional activation of a reporter geneLuminescence or Fluorescence
CETSA® Does the compound directly bind to its intended target inside the cell?Ligand-induced thermal stabilization of the target proteinProtein abundance (Western Blot, MS)

IV. Conclusion

The suite of assays presented here provides a comprehensive, multi-faceted approach to characterizing the cellular effects of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. By systematically evaluating its impact on cell viability, its influence on specific signaling pathways, and its direct engagement with its putative target, researchers can build a robust biological profile of the compound. This integrated approach, combining foundational cytotoxicity data with mechanistic and biophysical insights, is crucial for advancing promising compounds through the drug discovery pipeline.

References

  • ACS Fall 2025. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vivo Evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

Introduction: Rationale and Scientific Context The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflamm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and antidiabetic effects.[1][2] Specifically, pyrazole-3-carboxylic acid derivatives have been investigated as potential therapeutic agents.[1][3] The subject of this guide, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, is a novel compound within this class. While specific in vivo data for this molecule is not yet broadly published, its structural similarity to other bioactive pyrazoles provides a strong rationale for its evaluation as a potential anti-inflammatory and analgesic agent.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the initial in vivo characterization of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in rodent models. The protocols herein are grounded in established pharmacological screening methods and regulatory guidelines for preclinical assessment.[4][5][6] The objective is to guide the user through a logical, stepwise process, from initial safety and tolerability studies to robust efficacy models, while ensuring data integrity and animal welfare.

Critical Preliminary Steps: Formulation and Acute Toxicity

Before assessing efficacy, two foundational steps are paramount: developing a suitable formulation for administration and establishing the compound's acute toxicity profile. These steps are critical for dose selection and ensuring the safety of the animal models.

Vehicle Selection and Compound Formulation

The choice of vehicle is crucial as it must solubilize the compound without exerting any biological effect of its own.[7] Given the carboxylic acid moiety, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid may have limited aqueous solubility.

Protocol 2.1: Formulation Development

  • Solubility Screening:

    • Assess the solubility of the compound in a panel of common, non-toxic vehicles. Recommended starting points include:

      • Sterile Saline (0.9% NaCl)

      • Saline with 5% DMSO

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • Corn oil

    • Prepare supersaturated solutions and determine solubility via HPLC or a similar quantitative method.

  • Vehicle Selection Criteria:

    • The ideal vehicle should fully dissolve the highest required dose of the compound.

    • For initial screening, a suspension in 0.5% CMC is often a practical choice if solubility is low.[8]

    • The pH of the final formulation should be adjusted to a physiologically compatible range (pH 4.5-8.0) to avoid irritation at the site of administration.[9]

  • Preparation of Dosing Solution (Example using 0.5% CMC):

    • Weigh the required amount of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

    • Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.

    • Levigate the compound with a small amount of the CMC solution to form a smooth paste.

    • Gradually add the remaining vehicle while stirring or sonicating to achieve a homogenous suspension.

    • Prepare fresh on the day of the experiment to ensure stability.

Acute Oral Toxicity Assessment

An acute toxicity study is required to determine the intrinsic toxicity of the compound after a single dose and to identify the dose range for subsequent efficacy studies.[10] The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[11][12]

Protocol 2.2: Acute Oral Toxicity - OECD 423

  • Animal Model:

    • Species: Wistar rats or Swiss albino mice (a single sex, typically females as they are often slightly more sensitive).[12]

    • Age/Weight: Young adults, 8-12 weeks old.

    • Acclimatization: Minimum of 5 days to laboratory conditions.[10]

  • Experimental Design:

    • The method proceeds in a stepwise manner using fixed starting doses (e.g., 300 mg/kg is a common starting point if no prior information is available).[12]

    • Groups of 3 animals are used in each step.

    • The outcome of each step (mortality or morbidity) determines the next step:

      • If mortality occurs, the dose for the next group is lowered.

      • If no mortality occurs, the dose is increased.

  • Procedure:

    • Fast animals overnight prior to dosing (with access to water).

    • Administer a single dose of the compound via oral gavage. The volume should typically not exceed 10 mL/kg for rodents.[13]

    • Observe animals closely for the first 4 hours, then periodically for 14 days.[14]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).[15]

    • Record body weight on Day 0, 7, and 14.

    • At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • The results allow the classification of the compound into a GHS toxicity category based on the observed outcomes at specific dose levels.[11] This provides an estimated LD50 range.

Workflow for Acute Toxicity Assessment (OECD 423)

G start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose Group 1 (n=3) start->dose_step1 obs_step1 Observe for 14 Days dose_step1->obs_step1 outcome1 Outcome? obs_step1->outcome1 dose_lower Dose Lower Dose (e.g., 50 mg/kg) outcome1->dose_lower 2-3 Deaths dose_higher Dose Higher Dose (e.g., 2000 mg/kg) outcome1->dose_higher 0-1 Deaths stop Stop & Classify Toxicity outcome1->stop 3 Deaths at 2000 mg/kg or No Deaths at 2000 mg/kg obs_step2a Observe Group 2a dose_lower->obs_step2a obs_step2b Observe Group 2b dose_higher->obs_step2b obs_step2a->stop obs_step2b->stop

Caption: OECD 423 Acute Toxic Class Method Workflow.

In Vivo Efficacy Models: Anti-Inflammatory and Analgesic Activity

Based on the profile of related pyrazole compounds, the primary therapeutic hypotheses to test are anti-inflammatory and analgesic effects. The following are standard, well-validated models for screening these activities.

Model for Acute Inflammation: Carrageenan-Induced Paw Edema

This is the most widely used primary test for screening anti-inflammatory drugs, as it is highly reproducible and reflects the events of acute inflammation.[16][17]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

  • Animal Model:

    • Species: Wistar or Sprague-Dawley rats.

    • Weight: 150-200 g.

    • Acclimatization: Minimum of 1 week.

  • Experimental Groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid). Doses should be selected based on the acute toxicity results.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

    • Administer the vehicle, positive control, or test compound orally (p.o.).

    • After 1 hour (to allow for drug absorption), inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw.[17]

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

  • Data Analysis:

    • Edema Volume (mL): Calculated as Vt - V0.

    • Percent Inhibition of Edema: Calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] * 100

    • Data should be analyzed using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.

ParameterVehicle ControlPositive ControlTest Compound (Low)Test Compound (Mid)Test Compound (High)
Dose 10 mL/kg10 mg/kg10 mg/kg30 mg/kg100 mg/kg
Route p.o.p.o.p.o.p.o.p.o.
N per Group 88888
Primary Endpoint Paw Volume (mL)Paw Volume (mL)Paw Volume (mL)Paw Volume (mL)Paw Volume (mL)
Time Points 0, 1, 2, 3, 4 hr0, 1, 2, 3, 4 hr0, 1, 2, 3, 4 hr0, 1, 2, 3, 4 hr0, 1, 2, 3, 4 hr

Table 1: Example Dosing and Measurement Schedule for Paw Edema Study.

Model for Peripheral Analgesia: Acetic Acid-Induced Writhing

This model is sensitive for detecting peripheral analgesic activity.[18] Intraperitoneal injection of acetic acid causes irritation and the release of endogenous pain mediators like prostaglandins, leading to a characteristic stretching behavior (writhing).[18]

Protocol 3.2: Acetic Acid-Induced Writhing Test in Mice

  • Animal Model:

    • Species: Swiss albino mice.

    • Weight: 20-25 g.

    • Acclimatization: Minimum of 1 week.

  • Experimental Groups (n=8-10 per group):

    • Group I: Vehicle Control.

    • Group II: Positive Control (e.g., Diclofenac Sodium, 20 mg/kg, i.p.).

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound.

    • Wait for the appropriate pre-treatment period (e.g., 30 min for i.p. administration, 60 min for p.o.).[8]

    • Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).[8][17]

    • Immediately place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.[17]

  • Data Analysis:

    • Percent Analgesia: Calculated using the formula: [(Writhes_control - Writhes_treated) / Writhes_control] * 100

    • Statistical analysis should be performed using a one-way ANOVA or a non-parametric equivalent (Kruskal-Wallis test) if data is not normally distributed.

Workflow for Analgesic and Anti-Inflammatory Efficacy Screening

G cluster_0 Anti-Inflammatory Model cluster_1 Analgesic Model a1 Group Animals & Administer Vehicle, Positive Control, or Test Compound a3 Inject Carrageenan (0.1 mL, 1%) into Hind Paw a1->a3 a2 Measure Baseline Paw Volume (V0) a2->a1 a4 Measure Paw Volume (Vt) at 1, 2, 3, 4 hours a3->a4 a5 Calculate % Inhibition of Edema a4->a5 b1 Group Animals & Administer Vehicle, Positive Control, or Test Compound b2 Wait for Pre-treatment Period (30-60 min) b1->b2 b3 Inject Acetic Acid (0.6%) Intraperitoneally b2->b3 b4 Count Writhing Responses for 20 minutes b3->b4 b5 Calculate % Analgesia b4->b5

Caption: Parallel workflows for efficacy testing.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust and validated pathway for the initial in vivo characterization of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Positive results in these acute models of inflammation and pain would provide strong justification for advancing the compound to more complex, chronic models (e.g., adjuvant-induced arthritis) and for conducting detailed pharmacokinetic/pharmacodynamic (PK/PD) studies. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

References

  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. IJPSR. [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. [Link]

  • Cognibrain. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]

  • SlideShare. (n.d.). Screening models for inflammatory drugs. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. NTP. [Link]

  • Research Journal. (n.d.). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. [Link]

  • SlideShare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

  • SCIRP. (n.d.). In-Vivo Models for Management of Pain. [Link]

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  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Wiley Online Library. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • El-Sayed, M. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Lin, D., et al. (2013). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. PubMed Central. [Link]

  • CP Lab Safety. (n.d.). 5-Isopropyl-2-methyl-2H-pyrazole-3-carboxylic acid, 500 mg. [Link]

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  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed. [Link]

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Application

Application Notes and Protocols for the Evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Its derivatives have garnered significant attention in oncology due to their broad spectrum of biological activities, including potent anticancer properties.[4][5][6] These compounds can modulate key cellular processes such as cell cycle progression and apoptosis, often through the inhibition of specific protein kinases.[7][8] This document provides a detailed guide for investigating the anticancer potential of a specific pyrazole derivative, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, in various cancer cell lines.

Compound of Interest:

  • Name: 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

  • Synonym: 1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid[]

  • Structure: (A chemical structure image would be placed here in a full document)

Anticipated Mechanism of Action: Targeting Cancer Cell Proliferation

While the precise mechanism of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid requires empirical validation, based on the broader class of pyrazole derivatives, it is hypothesized to interfere with critical signaling pathways that regulate cell growth and survival. Many pyrazole compounds exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression.[8][10] Inhibition of CDKs can lead to cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.[11][12]

Another potential mechanism is the induction of apoptosis, or programmed cell death. Pyrazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[13]

Below is a proposed signaling pathway that could be affected by 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, leading to cell cycle arrest and apoptosis.

G cluster_0 Drug Action cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Pathway a 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid b CDK2 Inhibition a->b e ROS Generation a->e c G1/S Phase Arrest b->c d Inhibition of Proliferation c->d f Caspase Activation e->f g Apoptosis f->g

Caption: Proposed mechanism of action for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to comprehensively evaluate the anticancer effects of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Preparation of Stock and Working Solutions

The accurate preparation of the test compound is critical for reproducible results.

  • Stock Solution (10 mM): Dissolve the appropriate mass of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in sterile dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to minimize freeze-thaw cycles.[7]

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same DMSO concentration) must be included in all experiments.[7]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compound.[5][11][14][15]

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[2][5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with serial dilutions of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid for 24, 48, and 72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[7]

Representative Data (Hypothetical):

Cell LineCancer TypeIC50 (µM) - 48h
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HepG2Liver Cancer18.9
HCT-116Colon Cancer12.8
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.[7][11]

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A[7][11]

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells and resuspend in PI staining solution.[11]

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[7]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Experimental Workflow Visualization:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation prep Compound Preparation (Stock & Working Solutions) mtt MTT Assay (IC50 Determination) prep->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Select IC50 Concentration apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Select IC50 Concentration western Western Blotting (Protein Expression) cell_cycle->western Investigate Key Proteins apoptosis->western Investigate Key Proteins

Sources

Method

Topic: Nitric Oxide Release Assays for Pyrazole-3-Carboxylic Acid Derivatives

An Application Note and Protocol Guide Introduction: The Therapeutic Promise of Nitric Oxide and Pyrazole Scaffolds Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in mammalian physiology, a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Therapeutic Promise of Nitric Oxide and Pyrazole Scaffolds

Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in mammalian physiology, acting as a key regulator in the cardiovascular, nervous, and immune systems.[1][2] Its endogenous production is critical for processes such as vasodilation, neurotransmission, and host defense.[1] Consequently, the development of exogenous nitric oxide donor compounds, which can release NO in a controlled manner, represents a significant therapeutic strategy for a myriad of diseases, including hypertension, inflammation, and cancer.[3][4]

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anti-cancer properties.[5][6][7] The pyrazole-3-carboxylic acid scaffold, in particular, offers a versatile platform for chemical modification.[8] By strategically functionalizing this core with NO-donating moieties (e.g., nitrate esters or oximes), novel hybrid molecules can be synthesized.[4][9] These compounds aim to combine the inherent therapeutic effects of the pyrazole nucleus with the multifaceted benefits of localized NO release, potentially leading to synergistic effects and reduced side effects.[9][10]

The successful development of these drug candidates hinges on the accurate and reliable quantification of their NO-releasing capabilities. This guide provides detailed protocols and expert insights for two widely adopted methods for measuring NO release from chemical donors like pyrazole-3-carboxylic acid derivatives: the indirect Griess assay and the direct fluorometric assay using Diaminofluorescein-2 Diacetate (DAF-2 DA).

Core Principle: The Challenge of Measuring a Transient Molecule

Nitric oxide is a gaseous free radical with a half-life of mere seconds in biological systems, where it is rapidly oxidized to more stable products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[11][12] This inherent instability makes direct measurement challenging and necessitates highly sensitive and often specialized techniques. The choice of assay depends on the specific research question, the expected concentration of NO, the sample matrix, and the available instrumentation.

A foundational concept in NO biology is its activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to the second messenger cGMP, initiating a downstream signaling cascade.

NO_Signaling cluster_cell Target Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP activation GTP GTP GTP->sGC Downstream Downstream Signaling (e.g., Vasodilation) cGMP->Downstream

Caption: Simplified Nitric Oxide Signaling Pathway.

Method 1: The Griess Assay for Indirect NO Quantification

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[11][13] It is one of the most common, accessible, and cost-effective methods for this purpose.

Principle of the Griess Reaction

The assay is based on a two-step diazotization reaction.[14]

  • Step 1: Under acidic conditions, sulfanilamide reacts with nitrite (NO₂⁻) to form a diazonium salt.

  • Step 2: This intermediate diazonium salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, magenta-colored azo compound.

The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[15]

Griess_Reaction Sample Sample containing Nitrite (NO₂⁻) Diazonium Diazonium Salt (Intermediate) Sample->Diazonium Sulfanilamide Sulfanilamide (in acid) Sulfanilamide->Diazonium Azo Magenta Azo Compound Diazonium->Azo NED NED NED->Azo Reader Measure Absorbance (~540 nm) Azo->Reader

Caption: Chemical principle of the Griess Reaction.

Detailed Protocol: Griess Assay

Materials:

  • Pyrazole-3-carboxylic acid derivative (Test Compound)

  • Vehicle (e.g., DMSO, ethanol)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium Nitrite (NaNO₂) standard

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Sodium Nitrite Standard Curve:

    • Prepare a 1 mM stock solution of NaNO₂ in deionized water.

    • Perform serial dilutions in PBS (pH 7.4) to create standards ranging from ~1 µM to 100 µM. Common concentrations are 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.

    • Include a "0 µM" standard (blank) containing only PBS.

  • Sample Preparation and Incubation:

    • Prepare a stock solution of the pyrazole derivative in a suitable vehicle (e.g., 10 mM in DMSO).

    • Dilute the test compound to the desired final concentrations in PBS (pH 7.4) in triplicate in a 96-well plate. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5-1% to avoid toxicity or interference.

    • Controls are critical:

      • Vehicle Control: PBS with the same final concentration of the vehicle used for the test compound.

      • Positive Control: A known NO donor (e.g., Sodium Nitroprusside - SNP).

      • Negative Control: A structurally similar pyrazole derivative known not to release NO, if available.

    • Incubate the plate at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8, 24 hours) to measure the kinetics of NO release.

  • Griess Reaction and Measurement:

    • After incubation, transfer 50 µL of supernatant from each well of the sample plate to a new, clean 96-well plate.

    • In a separate tube, prepare the final Griess Reagent by mixing equal volumes of Reagent A and Reagent B.[16] Expert Insight: This mixture is light-sensitive and should be prepared fresh and used within 30 minutes. Do not store the mixed reagent.[16]

    • Add 100 µL of the freshly mixed Griess Reagent to each well containing the standards and sample supernatants.[11]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[15]

Data Analysis and Presentation
  • Standard Curve: Subtract the absorbance of the blank (0 µM standard) from all other standard readings. Plot the corrected absorbance values against the known NaNO₂ concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a reliable curve).

  • Sample Nitrite Calculation: Subtract the absorbance of the vehicle control from your sample readings to correct for any background. Use the standard curve equation to calculate the concentration of nitrite in each sample.

  • Reporting: Report the data as the cumulative concentration of nitrite (µM) released over time.

Sample Data Table:

Time (hours)Test Compound (µM Nitrite ± SD)Vehicle Control (µM Nitrite ± SD)
00.5 ± 0.10.4 ± 0.1
212.3 ± 1.10.6 ± 0.2
425.8 ± 2.40.5 ± 0.1
848.1 ± 3.90.7 ± 0.2
2475.4 ± 6.20.6 ± 0.3
Strengths and Limitations
  • Strengths: Inexpensive, simple, high-throughput, and does not require specialized equipment beyond a plate reader.

  • Limitations: Indirect measurement. It does not measure NO directly. The assay can be affected by interfering substances in complex biological media (e.g., serum, cell culture media with phenol red).[16][17] It only measures the final accumulated nitrite, not the real-time release rate.

Method 2: Fluorometric Assay with DAF-2 DA

This method offers higher sensitivity and the ability to monitor NO release in real-time. It relies on the cell-permeable probe 4,5-Diaminofluorescein Diacetate (DAF-2 DA).[18][19]

Principle of DAF-2 DA Detection
  • Activation: The non-fluorescent DAF-2 DA passively diffuses across cell membranes (if used in cellular systems) or is hydrolyzed by esterases in solution to become DAF-2.[18][20]

  • Reaction: In the presence of oxygen, NO is oxidized to dinitrogen trioxide (N₂O₃). DAF-2 reacts with N₂O₃ to form a highly fluorescent triazole derivative, DAF-2T.[18]

  • Detection: The increase in fluorescence intensity, measured at an excitation/emission of ~495/515 nm, is proportional to the amount of NO that has reacted.

DAF_Mechanism DAF_DA DAF-2 DA (Non-fluorescent) DAF2 DAF-2 (Non-fluorescent) DAF_DA->DAF2 Esterase hydrolysis DAF2T DAF-2T (Highly Fluorescent) DAF2->DAF2T NO Nitric Oxide (NO) + O₂ N2O3 N₂O₃ NO->N2O3 oxidation N2O3->DAF2T Reader Measure Fluorescence (Ex/Em ~495/515 nm) DAF2T->Reader

Caption: Mechanism of NO detection using DAF-2 DA.

Detailed Protocol: DAF-2 DA Assay

Materials:

  • Pyrazole-3-carboxylic acid derivative (Test Compound)

  • DAF-2 DA probe (handle with care, protect from light)

  • Vehicle (e.g., DMSO)

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of DAF-2 DA in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the DAF-2 DA stock to a final working concentration of 5-10 µM in the assay buffer.[21] Expert Insight: The final concentration may need optimization. Higher concentrations can lead to increased background fluorescence.

  • Assay Setup:

    • To each well of the black 96-well plate, add 100 µL of the DAF-2 DA working solution.

    • Add the test compound (e.g., 1-10 µL of a stock solution) to achieve the desired final concentrations in triplicate.

    • Controls are essential for validation:

      • Vehicle Control: Buffer + DAF-2 DA + Vehicle.

      • Positive Control: Buffer + DAF-2 DA + a known NO donor (e.g., SIN-1 or SNAP).[22]

      • Quenching Control: Buffer + DAF-2 DA + Test Compound + an NO scavenger (e.g., 200 µM cPTIO). A significant reduction in fluorescence in this well compared to the test compound well validates that the signal is NO-dependent.[20]

      • Autofluorescence Control: Buffer + Test Compound (without DAF-2 DA) to check for intrinsic fluorescence of the pyrazole derivative.

  • Real-Time Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em ~495/515 nm) at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours).

Data Analysis and Presentation
  • Data Correction: For each time point, subtract the average fluorescence of the vehicle control from the sample readings. If the test compound exhibits autofluorescence, this must also be subtracted.

  • Reporting: Plot the corrected fluorescence intensity (in arbitrary fluorescence units, AFU) against time to visualize the kinetics of NO release. The slope of the initial linear portion of the curve is proportional to the rate of NO release.

Sample Data Presentation:

CompoundInitial Rate of NO Release (AFU/min)
Vehicle2.5
Test Compound (10 µM)85.7
Test Compound + cPTIO9.3
Positive Control (SNAP)150.2
Strengths and Limitations
  • Strengths: High sensitivity (nanomolar range), allows for real-time kinetic measurements.[18]

  • Limitations: The probe is not strictly specific for NO; it can react with other reactive nitrogen species like peroxynitrite, potentially leading to overestimation.[23] DAF-2 is also highly photosensitive, and excessive excitation light can cause photobleaching and artifacts.[23] The fluorescence signal is not easily converted to an absolute molar concentration of NO without a proper calibration standard, which is difficult to establish.

Advanced Methodologies: A Note on Chemiluminescence

For the most sensitive and specific quantification of NO, chemiluminescence detection is the gold standard.[24][25] This technique measures the light produced when NO reacts with ozone (O₃).[26][27] The intensity of the emitted light is directly proportional to the NO concentration in the gas phase.[24][28] While highly accurate, it requires a specialized and costly nitric oxide analyzer, placing it beyond the scope of many standard research laboratories.[29][30]

Conclusion and Best Practices

The accurate measurement of nitric oxide release is fundamental to the preclinical evaluation of pyrazole-3-carboxylic acid derivatives as novel therapeutics.

  • The Griess assay serves as an excellent, robust method for initial screening and for quantifying cumulative NO release over long time courses.[17]

  • The DAF-2 DA fluorometric assay provides superior sensitivity for measuring real-time release kinetics.

For a comprehensive and trustworthy characterization of an NO donor, employing at least two distinct methods is highly recommended.[17] Always include rigorous controls—particularly vehicle controls and NO scavenger controls—to ensure the validity of your results and to confirm that the observed effect is genuinely attributable to the release of nitric oxide.

References

  • Vertex AI Search. (n.d.). Chemiluminescence - Gas Testing Analytical.
  • HORIBA. (n.d.). Chemiluminescence Method.
  • Benchchem. (n.d.). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone.
  • Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews, 102(4), 1091-1134. Retrieved from [Link]

  • Planchet, E., & Kaiser, W. M. (2006). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 57(12), 3043-3055. Retrieved from [Link]

  • Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453. Retrieved from [Link]

  • TRACE-GAS. (n.d.). Chemiluminescence Detector (CLD).
  • Locher, R., Grolimund, M., & Vetter, W. (2002). Nitric oxide detection by DAF (diaminofluorescein) fluorescence in human myometrial tissue. Journal of Histochemistry & Cytochemistry, 50(9), 1279-1281. Retrieved from [Link]

  • del Soldato, P., & Sorrentino, R. (2011). Nitric oxide donor compounds. Google Patents, US8003811B2.
  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI RAS Initiative. Retrieved from [Link]

  • ESC Spectrum. (2023). Continuous Emissions Monitoring 101: NOx Analyzers.
  • Saini, A. (n.d.). Chemiluminescent NOx Analyzer Study. Scribd. Retrieved from [Link]

  • ResearchGate. (2013). Nitric Oxide Assay? [Forum discussion]. Retrieved from [Link]

  • Fadaly, W. A. A., Elshaier, Y. A. M. M., Nemr, M. T. M., & Abdellatif, K. R. A. (2023). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 134, 106428. Retrieved from [Link]

  • Corpas, F. J., Barroso, J. B., & Carreras, A. (2014). Fluorometric Detection of Nitric Oxide with Diaminofluoresceins (DAFs): Applications and Limitations for Plant NO Research. ResearchGate. Retrieved from [Link]

  • Protocol Online. (2019). Protocol Griess Test.
  • Roy, A., Schaer, D. J., & He, Y. (2002). Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide. Journal of Neuroscience Research, 67(5), 664-672. Retrieved from [Link]

  • Goyal, A., & Bhatia, R. (2012). Synthesis of novel nitric oxide donating pyrazoles. ACTA Pharmaceutica Sciencia, 54(3). Retrieved from [Link]

  • Abdel-Hafez, E. M. N., Abuo-Rahma, G. E. D. A. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-3837. Retrieved from [Link]

  • Gasco, A., Boschi, D., Chegaev, K., & Lazzarato, L. (2011). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. Molecules, 16(1), 604-625. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Sharma, P. C. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6554. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2025). Synthesis and Evaluation of Nitric Oxide Donating Indolizinyl Pyrazoline Derivatives for Antihypertensive Activity. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1366. Retrieved from [Link]

  • Alichem. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Wang, X., Wang, B., Li, Y., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1014-1036. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. Retrieved from [Link]

  • Bryan, N. S. (2006). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of Visualized Experiments, (1), 76. Retrieved from [Link]

  • Thatcher, G. R. J. (2005). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 146(2), 169-178. Retrieved from [Link]

  • Sreejith, M. P., & Mohan, C. G. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 7, 101438. Retrieved from [Link]

  • Kapil, V., Khambata, R. S., Jones, D. A., Rathod, K., Primus, C., Massimo, G., ... & Ahluwalia, A. (2017). Validation of two Point-of-care Tests against Standard Lab Measures of NO in Saliva and in Serum. Nitric Oxide, 68, 14-21. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Z., Zhang, J., ... & Zhang, Y. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. European Journal of Medicinal Chemistry, 281, 117281. Retrieved from [Link]

  • Neves, A. R., Pereira, C., Sousa, Â., & Sousa, F. (2021). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 22(19), 10294. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Assays for Nitric Oxide Expression. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, Synthesis and Biological Investigation of Certain Pyrazole-3-carboxylic Acid Derivatives as Novel Carriers for Nitric Oxide. Retrieved from [Link]

  • Schoenfisch, M. H., & Carpenter, A. W. (2012). Nitric oxide release: Part III. Measurement and reporting. Chemical Society Reviews, 41(9), 3685-3700. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, particularly the critical challenge of achieving the correct N-2 phenyl regiochemistry.

Introduction: The N-2 Aryl Regioselectivity Challenge

The synthesis of pyrazoles via the Knorr cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine is a cornerstone of heterocyclic chemistry.[1][2] However, when using a substituted hydrazine like phenylhydrazine with an unsymmetrical dicarbonyl precursor, the reaction can yield two different regioisomers.[3] In the case of phenylhydrazine, the unsubstituted terminal nitrogen (-NH₂) is more nucleophilic and typically attacks the more reactive carbonyl group, leading preferentially to the N-1 phenyl substituted pyrazole.[4]

The target molecule, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid , is the N-2 phenyl isomer, which is generally the minor product in a standard Knorr synthesis. Therefore, a successful synthesis requires a carefully designed strategy to overcome this inherent regiochemical preference. This guide will focus on a logical, multi-step approach to selectively obtain the desired N-2 isomer.

Section 1: Proposed Synthetic Pathway & Protocols

A direct one-pot synthesis is unlikely to be selective. We propose a robust, three-stage pathway that allows for control over the regiochemical outcome.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Core Formation cluster_2 Stage 3: N-Arylation & Hydrolysis A Ethyl Oxalate + 3-Methyl-2-butanone B Ethyl 4-methyl-2,4- dioxopentanoate A->B  Claisen Condensation B_clone Ethyl 4-methyl-2,4- dioxopentanoate C Ethyl 5-isopropyl-1H-pyrazole- 3-carboxylate D Ethyl 5-isopropyl-2-phenyl- 2H-pyrazole-3-carboxylate C->D  Selective N-Arylation (e.g., Ph-B(OH)₂, Cu(OAc)₂) B_clone->C  Knorr Cyclocondensation Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine->C  Knorr Cyclocondensation E TARGET MOLECULE: 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid D->E  Base Hydrolysis (NaOH) then Acidification (HCl)

Caption: Proposed synthetic workflow for the target N-2 phenyl pyrazole.

Protocol 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate (1,3-Dicarbonyl Precursor)

This Claisen condensation creates the necessary dicarbonyl backbone.

  • 1. Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry ethanol (250 mL) and sodium metal (1.1 eq). Stir until all sodium has dissolved to form sodium ethoxide.

  • 2. Cooling: Cool the solution to 0 °C using an ice bath.

  • 3. Reagent Addition: Add 3-methyl-2-butanone (1.0 eq) dropwise over 30 minutes. Follow with the dropwise addition of diethyl oxalate (1.1 eq) over 30 minutes, maintaining the temperature below 5 °C.

  • 4. Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick precipitate should be observed.

  • 5. Work-up: Quench the reaction by pouring it into a beaker of ice-cold 1 M HCl (300 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield the target β-diketoester.

Protocol 2: Synthesis of Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate

This step forms the pyrazole ring without introducing the phenyl group, thus avoiding the regioisomer problem.

  • 1. Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methyl-2,4-dioxopentanoate (1.0 eq) in glacial acetic acid (5 mL per gram of diketoester).

  • 2. Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise while stirring. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • 3. Heating: After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed.

  • 4. Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate as a solid. If it oils out, extract with dichloromethane.

  • 5. Purification: If a solid precipitates, filter, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture.

Protocol 3: Selective N-Arylation and Hydrolysis

This is the most challenging step. Conditions must be optimized to favor arylation at the N-2 position. Modern copper-catalyzed or Buchwald-Hartwig conditions are promising starting points.

  • 1. N-Arylation Reaction: To a flask, add the NH-pyrazole from Protocol 2 (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq). Add a solvent like DMF or toluene.

  • 2. Heating: Heat the reaction under an inert atmosphere at 100-120 °C for 8-24 hours. Monitor for the formation of the N-1 and N-2 phenylated products by LC-MS. The ratio will depend heavily on the specific ligand and conditions used.

  • 3. Work-up & Isolation: After cooling, filter the reaction mixture through celite to remove the copper catalyst. Dilute the filtrate with water and extract with ethyl acetate. The desired N-2 isomer must be separated from the N-1 isomer and any remaining starting material, typically via column chromatography on silica gel.

  • 4. Ester Hydrolysis: Dissolve the purified ethyl ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (2.0 M, 3.0 eq) and stir at room temperature or with gentle heating (50 °C) for 2-6 hours until TLC/LC-MS confirms complete hydrolysis.[5]

  • 5. Final Product Isolation: Concentrate the mixture to remove organic solvents. Dilute with water and wash once with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The final carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[6]

Section 2: Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide provides a logical workflow to diagnose and solve common problems.

G Start Problem Detected (e.g., Low Yield, Stalled Reaction) TLC Analyze by TLC/LC-MS Start->TLC SM_Consumed Starting Material (SM) Consumed? TLC->SM_Consumed SM_Present SM Remains SM_Consumed->SM_Present  No Workup_Issue Work-up or Purification Issue SM_Consumed->Workup_Issue  Yes Check_Reagents Check Reagent Purity & Stoichiometry SM_Present->Check_Reagents Check_Conditions Check Reaction Conditions (Temp, Time, Solvent) SM_Present->Check_Conditions Optimize_Workup Optimize Extraction pH or Recrystallization Solvent Workup_Issue->Optimize_Workup Result Problem Resolved Check_Reagents->Result Check_Conditions->Result Optimize_Workup->Result

Caption: A systematic workflow for troubleshooting synthesis problems.

Problem / Question Potential Causes & In-Depth Solutions
Q1: My Knorr cyclocondensation (Protocol 2) has a very low yield. 1. Incomplete Reaction: The reaction may not have gone to completion.     • Action: Monitor closely with TLC. If starting material persists after 4 hours, consider increasing the reaction time or temperature (up to reflux). Ensure the acetic acid used is glacial (water-free).[7] 2. Impure 1,3-Dicarbonyl Precursor: Impurities from the Claisen condensation can inhibit the reaction.     • Action: Ensure the precursor from Protocol 1 was properly purified by vacuum distillation. Confirm its purity via ¹H NMR before use.[8] 3. Degradation: Hydrazine can be unstable. The product itself might be sensitive to prolonged high temperatures.     • Action: Use fresh, high-quality hydrazine hydrate. Avoid excessive heating times once the reaction is complete.
Q2: The N-arylation step (Protocol 3) is not working or gives a complex mixture. 1. Catalyst Inactivity: The copper catalyst may be old or inactive.     • Action: Use fresh Cu(OAc)₂. Consider alternative, more robust catalysts like those used in Buchwald-Hartwig amination (e.g., a Palladium source with a suitable phosphine ligand).[9] 2. Incorrect Base/Solvent: The choice of base and solvent is critical for N-arylation.     • Action: Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF). Aprotic polar solvents often perform well.[8] 3. Competing N-1 Arylation: The N-1 position is often more sterically accessible, leading to the undesired isomer.     • Action: This is the key challenge. Try adding a bulky ligand for the copper catalyst to sterically direct arylation to the N-2 position. This step requires significant optimization and literature search for analogous systems.
Q3: My final product is an oil and will not crystallize after hydrolysis. 1. Presence of Impurities: Small amounts of unreacted starting material, salts, or solvent residues can prevent crystallization.     • Action: Ensure the pH was correctly adjusted during the acid-base workup. Re-extract the product into an organic solvent, wash thoroughly with brine, dry completely, and re-concentrate. Attempt trituration with a non-polar solvent like hexane or a hexane/ether mixture to induce precipitation.[6] 2. Residual Water: The product may be hygroscopic.     • Action: Dry the product extensively under high vacuum, possibly over a desiccant like P₂O₅.
Q4: The final ester hydrolysis (Protocol 3) is incomplete. 1. Insufficient Base/Time: The ester may be sterically hindered or poorly soluble, requiring more forcing conditions.     • Action: Increase the equivalents of NaOH to 4-5 eq. and prolong the reaction time. Gentle heating (50-60 °C) can significantly accelerate the hydrolysis.[5] 2. Biphasic Reaction: If the ester is not fully soluble in the THF/MeOH/Water system, the reaction rate will be slow.     • Action: Increase the proportion of the organic co-solvent (THF) to ensure the mixture remains homogeneous throughout the reaction.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: I tried a one-pot reaction with phenylhydrazine and my dicarbonyl precursor and got the wrong product. What happened?

    • A: You almost certainly formed the thermodynamically favored 1-phenyl-5-isopropyl-1H-pyrazole-3-carboxylic acid regioisomer. As discussed, the terminal -NH₂ of phenylhydrazine is the more potent nucleophile, leading to the N-1 substituted product.[3][10] Achieving the N-2 isomer requires the multi-step approach outlined above, where the pyrazole ring is formed first with unsubstituted hydrazine, followed by a directed N-arylation.

  • Q2: What are the best analytical methods to distinguish between the N-1 and N-2 phenyl isomers?

    • A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The chemical shifts of the pyrazole ring proton and the protons on the substituents will be different. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the phenyl protons and the pyrazole ring carbons (C3 and C5), unambiguously confirming the point of attachment. Mass spectrometry will show the same mass for both isomers and cannot distinguish them.

  • Q3: What are the primary safety concerns for this synthesis?

    • A: Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium metal is highly reactive with water and alcohols; it must be handled under an inert atmosphere. Phenylboronic acid and copper salts are irritants. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

  • Q4: How can I best purify the final carboxylic acid product?

    • A: The most effective method is recrystallization . First, perform an acid-base extraction to remove neutral and basic impurities.[6] After precipitating the acid, dissolve the crude solid in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetic acid) and allow it to cool slowly. If it is too soluble, add a non-polar anti-solvent (e.g., water or hexane) dropwise to the hot solution until turbidity appears, then allow it to cool.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • Name-Reaction.com. Knorr pyrazole synthesis.

  • BenchChem. Troubleshooting common issues in pyrazole synthesis.

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.

  • Chem Help Asap. Knorr Pyrazole Synthesis.

  • ResearchGate. A proposed mechanism for the synthesis of N‐arylpyrazoles.

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

  • BenchChem. troubleshooting low conversion rates in pyrazole synthesis.

  • Al-Ostath, A., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • Organic Chemistry Portal. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides.

  • Organic Chemistry Portal. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.

  • Da Settimo, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.

  • Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. PubMed.

  • International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method.

  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.

  • MDPI. (2019). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • Connect Journals. (2021). Synthetic Emergence in N-Arylimidazoles: A Review.

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.

  • NIH. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

  • Bocsci Inc. CAS 3191-87-5 1-(PHENYL)-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID.

  • ChemicalBook. 4-Methyl-2-oxopentanoic acid methyl ester synthesis.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5...

  • NIH. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.

  • MDPI. (2019). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.

  • LookChem. General procedures for the purification of Carboxylic acids.

  • ChemicalBook. 5-METHYL-2-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis.

  • PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester.

  • ChemicalBook. ethyl 4-methyl-2-oxovalerate synthesis.

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

  • PubChem. Ethyl 4-methyl-2-oxopentanoate.

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester.

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Optimization

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyrazole carboxylic acids from synthesis reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common purification hurdles.

Introduction: The Challenge of Purity

Pyrazole carboxylic acids are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and agrochemicals.[1] Their synthesis, often achieved through cyclocondensation reactions, can yield a variety of impurities, including unreacted starting materials, regioisomers, and side-products.[2][3] The inherent properties of pyrazole carboxylic acids, such as their zwitterionic potential and varied solubility, further complicate their purification. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of pyrazole carboxylic acids in a question-and-answer format.

Issue 1: Persistent Impurities After Initial Work-up

Q1: My crude pyrazole carboxylic acid, obtained after a standard aqueous work-up, still shows significant impurities by TLC and NMR. What are the likely culprits and how can I remove them?

A1: The "Usual Suspects" and Targeted Removal Strategies

Persistent impurities in crude pyrazole carboxylic acid are often unreacted starting materials or byproducts from side reactions. Common contaminants include:

  • Unreacted Hydrazine Derivatives: These are basic and can often be removed with an acidic wash during the work-up. However, some may persist.

  • Unreacted β-Ketoesters or their Equivalents: These are typically neutral or weakly acidic and can be challenging to separate.[2]

  • Isomeric Pyrazoles: Depending on the symmetry of the starting materials, different regioisomers of the pyrazole carboxylic acid can form. These isomers often have very similar physical properties, making them difficult to separate.

  • Side-Reaction Products: Decarboxylation of the desired product or reactions involving the solvent can introduce unexpected impurities.

Troubleshooting Workflow:

Caption: Decision workflow for addressing persistent impurities.

Issue 2: Poor Solubility of the Target Compound

Q2: My pyrazole carboxylic acid has very low solubility in common organic solvents, making recrystallization and chromatography difficult. What can I do?

A2: Navigating Solubility Challenges

The often crystalline and polar nature of pyrazole carboxylic acids can lead to poor solubility in many common solvents.[4] Here's how to approach this:

  • Solvent Screening is Key: Don't rely on a single solvent. Test the solubility of a small amount of your crude product in a range of solvents with varying polarities.

SolventPolarity IndexTypical Behavior with Pyrazole Carboxylic Acids
Hexane/Heptane0.1Generally insoluble.
Toluene2.4Low solubility, but can be useful for precipitating impurities.
Dichloromethane3.1Moderate solubility for some derivatives.
Ethyl Acetate4.4Often a good starting point for recrystallization or chromatography.
Acetone5.1Good solubility for many pyrazole carboxylic acids.[4]
Ethanol/Methanol5.2 / 6.6High solubility, often used as the primary solvent in recrystallization.[4]
Water10.2Solubility is highly pH-dependent.
Dimethylformamide (DMF)6.4High solubility, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)7.2Excellent solvent, but very high boiling point.
  • Utilize Solvent Mixtures: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) is the foundation of recrystallization. For pyrazole carboxylic acids, common and effective mixtures include ethanol/water, acetone/hexane, and ethyl acetate/heptane.

  • Temperature Effects: Remember that solubility generally increases with temperature.[4] Heating can be used to dissolve the compound for recrystallization.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q3: I've tried recrystallization from several solvents, but the purity of my pyrazole carboxylic acid doesn't improve significantly. What's going wrong?

A3: Optimizing the Recrystallization Process

When recrystallization fails to yield the desired purity, it's often due to one of the following:

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to your target compound, it may crystallize out with it.

  • Insufficient Difference in Solubility: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold, while the impurities remain soluble at all temperatures.

  • Formation of an Oil: If the compound "oils out" instead of forming crystals, it can trap impurities.

Protocol: Optimized Recrystallization of a Pyrazole Carboxylic Acid

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Issue 4: Challenges with Chromatographic Purification

Q4: I'm trying to purify my pyrazole carboxylic acid using column chromatography, but I'm getting poor separation and/or the compound is streaking on the column. What are some solutions?

A4: Strategies for Successful Chromatographic Separation

The acidic nature of pyrazole carboxylic acids can lead to strong interactions with the silica gel stationary phase, causing streaking and poor separation.[5]

  • Mobile Phase Modification: To mitigate these interactions, add a small amount of an acid to your mobile phase. Acetic acid (0.5-2%) or formic acid are commonly used.[6] This protonates the carboxylate, reducing its interaction with the silica.

  • Reverse-Phase HPLC: For more challenging separations, reverse-phase High-Performance Liquid Chromatography (HPLC) can be very effective.[6] A C18 column with a mobile phase of acetonitrile and water, often with a formic or phosphoric acid modifier, is a good starting point.[6]

  • Ion-Exchange Chromatography: In some cases, ion-exchange chromatography can be used to separate acidic compounds.[5]

Caption: Troubleshooting chromatographic purification.

Issue 5: When to Use Acid-Base Extraction

Q5: When is acid-base extraction a suitable purification method for pyrazole carboxylic acids?

A5: Leveraging Acidity for Purification

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[7][8][9] It is particularly useful for pyrazole carboxylic acids when the major impurities are neutral or basic.

Protocol: Acid-Base Extraction for Pyrazole Carboxylic Acid Purification

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as a saturated sodium bicarbonate solution.[7][10] The pyrazole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be washed further with the basic solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pyrazole carboxylic acid precipitates out.[10]

  • Isolation: Collect the purified pyrazole carboxylic acid by vacuum filtration, wash with cold water, and dry.

In-Depth Protocols

Protocol 1: General Synthesis of a Pyrazole Carboxylic Acid Ester

This protocol describes a common method for synthesizing a pyrazole-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.[2]

  • Reaction Setup: Dissolve the hydrazine derivative (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Addition of β-Ketoester: Add the β-ketoester (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Hydrolysis of a Pyrazole Carboxylic Acid Ester

This protocol details the conversion of the ester to the final carboxylic acid.[2]

  • Saponification: Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

  • Reaction: Stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidification: Remove the organic solvent under reduced pressure and acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration. The product is often pure enough for use without further purification.

Conclusion

The purification of pyrazole carboxylic acids presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the nature of potential impurities and the physicochemical properties of the target molecule, researchers can select and optimize the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues and implementing effective purification protocols, ultimately leading to the successful isolation of high-purity pyrazole carboxylic acids for their intended applications.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Benchchem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Retrieved from [Link]

  • PubMed. (2000). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Pyrazole Synthesis

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Troubleshooting Pyrazole Synthesis Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Troubleshooting Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide you with direct, actionable advice to overcome common challenges in your experimental work. Pyrazoles are a cornerstone of medicinal chemistry, and their efficient synthesis is critical. This guide addresses the most frequent issues encountered in the lab, from low yields to complex purification, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in pyrazole synthesis.

Q1: Why is the yield of my pyrazole synthesis consistently low?

Low yields are a frequent issue stemming from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. Here’s a breakdown of common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[1]

      • Increase Temperature: Many condensation reactions, like the Knorr pyrazole synthesis, require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and drastically reduce reaction times.[1]

  • Suboptimal Catalyst Choice or Concentration: The type and amount of catalyst are critical.

    • Troubleshooting:

      • For the classic Knorr synthesis (a 1,3-dicarbonyl and a hydrazine), a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the condensation and cyclization steps.[2][3]

      • In some cases, Lewis acids or alternative catalysts such as nano-ZnO or Amberlyst-70 have been shown to improve yields under milder conditions.[4] Green catalysts, like ammonium chloride in ethanol, also present an effective and environmentally benign option.[5]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can significantly consume starting materials and reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • The stability of the hydrazine reagent is a key factor. If the hydrazine is old or has been improperly stored, it may degrade, leading to impurities.[6] Using freshly distilled or high-purity hydrazine is recommended.[7]

      • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive intermediates or products.[7]

Q2: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?

This is a classic challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[8] The formation of two different regioisomers occurs because the hydrazine can attack either of the two non-equivalent carbonyl groups.[8]

Controlling the regiochemical outcome is influenced by three main factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a nearby carbonyl, making it a more likely target for nucleophilic attack.[8]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can block access to one carbonyl group, favoring attack at the less sterically hindered position.[8]

  • Reaction Conditions: This is often the most impactful and tunable factor.

    • Solvent Choice: The polarity of the solvent can dramatically influence selectivity. For instance, using highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer compared to standard solvents like ethanol.[9] Aprotic dipolar solvents (e.g., DMF, NMP) have also been reported to give better results than polar protic solvents in certain cases.[10]

    • pH/Catalyst: The acidity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[8]

Q3: I am having trouble purifying my final pyrazole product. What are the best practices?

Purification can be challenging due to the properties of pyrazoles and potential byproducts.

  • For Solid Products (Recrystallization):

    • This is often the most effective method for obtaining highly pure crystalline material.

    • Troubleshooting Solvent Selection: Finding a suitable solvent system is key. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[7][11] The general technique involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. If the product is soluble in one solvent and insoluble in another, you can dissolve it in the "good" solvent and then slowly add the "bad" solvent until turbidity appears, then cool.[11]

  • For Oils or Non-Crystalline Solids (Column Chromatography):

    • Standard Silica Gel: This is the most common method. However, the basic nature of the pyrazole nitrogen can lead to streaking and poor separation on acidic silica gel.

      • Troubleshooting: To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent system.[7][11]

    • Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or reverse-phase (C18) chromatography.[11]

  • Acid-Base Extraction:

    • This technique can be very effective for removing non-basic impurities or unreacted starting materials. The pyrazole can be protonated with an acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure pyrazole re-extracted into an organic solvent.[7][12][13]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent experimental issues.

Guide 1: Systematic Troubleshooting of Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield problems.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Step 1: Verify Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Step 2: Optimize Conditions incomplete->optimize_conditions check_purity Step 3: Check Starting Material Purity complete->check_purity increase_time Increase Time / Temperature optimize_conditions->increase_time change_catalyst Change Catalyst / Adjust pH optimize_conditions->change_catalyst success Yield Improved increase_time->success change_catalyst->success purify_sm Purify Hydrazine & 1,3-Dicarbonyl check_purity->purify_sm Impure check_side_products Step 4: Analyze Side Products (NMR/MS of crude) check_purity->check_side_products Pure purify_sm->success mitigate_side_rxn Modify Conditions to Minimize (e.g., Inert Atmosphere, Lower Temp) check_side_products->mitigate_side_rxn mitigate_side_rxn->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Guide 2: Understanding the Knorr Pyrazole Synthesis Mechanism

A firm grasp of the reaction mechanism is essential for rational troubleshooting. The Knorr synthesis, the most common route, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product dicarbonyl 1,3-Dicarbonyl attack1 Nucleophilic Attack (N on C=O) dicarbonyl->attack1 hydrazine Hydrazine hydrazine->attack1 hydrazone Hydrazone/ Enamine Intermediate attack1->hydrazone - H₂O cyclization Intramolecular Cyclization hydrazone->cyclization hemiaminal Cyclic Hemiaminal cyclization->hemiaminal pyrazole Pyrazole hemiaminal->pyrazole - H₂O (Aromatization)

Caption: The general mechanism of the Knorr pyrazole synthesis.

The reaction proceeds via several key steps:

  • Initial Condensation: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons.[6]

  • Dehydration: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon.[6]

  • Final Dehydration: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring.[6]

Understanding this process reveals critical control points. For example, the initial attack and the cyclization are both nucleophilic attacks on carbonyls. Therefore, any factor that enhances the electrophilicity of the carbonyl carbon (like an acid catalyst protonating the oxygen) or the nucleophilicity of the nitrogen will accelerate the reaction.[2][3]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a robust starting point for the synthesis of a simple pyrazole, such as 3,5-dimethyl pyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent like ethanol.

  • Addition of Reagents: Add hydrazine hydrate (2.0 eq) to the solution.[5]

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid (a few drops) or ammonium chloride (0.1 eq).[5][14]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[14] If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.[7][11]

Table 1: Influence of Reaction Parameters on Pyrazole Synthesis

This table summarizes the typical effects of key parameters, providing a quick reference for optimization.

ParameterGeneral ConditionRationale & Potential IssuesOptimization Strategy
Temperature Room Temp to RefluxLow temp may be too slow; high temp can cause side reactions/degradation.[1][7]Start at a moderate temperature (e.g., 60-80 °C) and adjust based on TLC monitoring. Consider microwave irradiation for faster, cleaner reactions.[1]
Catalyst Catalytic Acid (e.g., AcOH)No catalyst may lead to a very slow or stalled reaction. Strong acids can cause byproduct formation.[2][3][15]Screen weak protic acids, Lewis acids, or heterogeneous catalysts. Optimize loading (typically 5-10 mol%).
Solvent Ethanol, Acetic AcidSolvent polarity affects reaction rates and regioselectivity.[9][10]For regioselectivity issues, test a range of solvents from polar protic (EtOH) to aprotic (DMF) to fluorinated alcohols (TFE, HFIP).[9]
Stoichiometry 1:1.1 to 1:2 (Dicarbonyl:Hydrazine)An excess of hydrazine can help drive the reaction to completion, but can complicate purification.[5][6]Start with a slight excess of hydrazine (1.2 eq) and adjust as needed.

This guide is intended to serve as a living document. As new methods and troubleshooting techniques emerge, they will be incorporated. We are committed to supporting your research endeavors and trust that this resource will help you navigate the synthesis of these vital heterocyclic compounds with greater efficiency and success.

References

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1044.
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved January 16, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Singh, S., Singh, P., & Singh, N. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(03), 297-312.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014). Retrieved January 16, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2021). Retrieved January 16, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (2024). Retrieved January 16, 2026, from [Link]

  • Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Optimization of the reaction conditions for the synthesis of pyrazole... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved January 16, 2026, from [Link]

  • Method for purifying pyrazoles - Google Patents. (n.d.).
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). Retrieved January 16, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (2018). Retrieved January 16, 2026, from [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed. (2000). Retrieved January 16, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 16, 2026, from [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - NIH. (2023). Retrieved January 16, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024). Retrieved January 16, 2026, from [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Retrieved January 16, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - SciSpace. (2018). Retrieved January 16, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: My yield of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to suboptimal workup and purification. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Cyclocondensation: The core of this synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction.[1][2] Incomplete reaction is a frequent cause of low yields.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] For many condensation reactions, heating under reflux is necessary to drive the reaction to completion.[1]

      • Catalyst: The choice and amount of acid or base catalyst are critical. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial condensation.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reactants. The formation of regioisomers is a known challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[2]

  • Suboptimal Hydrolysis of the Ester Intermediate: The synthesis often proceeds through an ester intermediate which is then hydrolyzed to the final carboxylic acid. Incomplete hydrolysis will directly impact the final yield.

    • Troubleshooting:

      • Hydrolysis Conditions: Basic hydrolysis (saponification) is often more effective and irreversible than acidic hydrolysis.[3] Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent mixture (e.g., THF/MeOH/water) and ensure the reaction goes to completion by monitoring via TLC.[4] Heating may be required to drive the hydrolysis of sterically hindered esters.[3]

  • Product Loss During Workup and Purification: The desired carboxylic acid can be lost during extraction and crystallization steps.

    • Troubleshooting:

      • Acidification: After hydrolysis, the reaction mixture must be carefully acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate salt.

      • Extraction: If the product is extracted into an organic solvent, ensure the correct solvent is chosen for optimal solubility of the carboxylic acid and minimal solubility of impurities. Multiple extractions with smaller volumes of solvent are more efficient than a single large volume extraction.

      • Purification: Recrystallization is a common method for purifying carboxylic acids. Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the reaction?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.

  • Understanding the Mechanism: In the Knorr synthesis, the initial step is the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. The more reactive carbonyl group will preferentially react.

  • Strategies to Improve Regioselectivity:

    • pH Control: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Adjusting the pH can favor the formation of one regioisomer over the other.[5]

    • Solvent Choice: The polarity of the solvent can affect the reaction pathway and, consequently, the regioselectivity. Experimenting with different solvents may be beneficial.

    • Protecting Groups: In some cases, it may be possible to temporarily protect one of the carbonyl groups to direct the reaction towards the desired isomer.

Q3: The final hydrolysis step from the ester to the carboxylic acid is proving difficult. What can I do?

A3: Difficulty in hydrolyzing the ester can be due to steric hindrance or the stability of the ester group.

  • Forced Hydrolysis Conditions:

    • Increased Temperature: Refluxing the reaction mixture for an extended period can provide the necessary energy to overcome the activation barrier for hydrolysis.

    • Stronger Base/Acid: While basic hydrolysis is generally preferred, switching to a stronger base or using harsher acidic conditions (e.g., concentrated HCl or H2SO4) might be necessary. However, be cautious as harsh conditions can lead to degradation of the product.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for hydrolysis reactions.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Issue 1: Low Yield in the Cyclocondensation Step
Symptom Possible Cause Recommended Action
Starting material remains after the reaction.Incomplete reaction.Increase reaction time and/or temperature. Monitor by TLC.[1]
Multiple spots on TLC, some unidentified.Formation of side products.Optimize reaction temperature and reactant stoichiometry. Consider a different catalyst.[1]
Low isolated yield despite complete conversion on TLC.Product loss during workup.Review extraction and purification procedures. Ensure proper pH adjustment.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Symptom Possible Cause Recommended Action
Presence of starting ester in the final product.Incomplete hydrolysis.Increase reaction time, temperature, or concentration of the base.[4]
Degradation of the product.Reaction conditions are too harsh.Use milder hydrolysis conditions (e.g., lower temperature, less concentrated base) for a longer duration.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylate

This protocol outlines a general procedure for the cyclocondensation reaction.

  • To a solution of ethyl 4-methyl-2,4-dioxopentanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester.

Protocol 2: Hydrolysis to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

This protocol describes the saponification of the ester intermediate.

  • Dissolve the ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents, 2M solution).[4]

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizing the Workflow

The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow Start Starting Materials (Ethyl 4-methyl-2,4-dioxopentanoate, Phenylhydrazine) Cyclocondensation Cyclocondensation (Knorr Pyrazole Synthesis) Start->Cyclocondensation Reflux, Acetic Acid Ester Ethyl 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylate Cyclocondensation->Ester Purification Hydrolysis Hydrolysis (Saponification) Ester->Hydrolysis NaOH, THF/MeOH FinalProduct 5-Isopropyl-2-phenyl- 2H-pyrazole-3-carboxylic acid Hydrolysis->FinalProduct Acidification, Isolation

Caption: General workflow for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
  • Fathalla, W., & Zora, M. (2014). Synthesis and characterization of new pyrazole-3-carboxylic acid derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 61-72.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • PubMed. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. (2019). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • YouTube. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.
  • ChemicalBook. (n.d.). 5-METHYL-2-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis.

Sources

Troubleshooting

Stability issues of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in solution

Welcome to the technical support center for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a substituted pyrazole carboxylic acid. The stability of this compound in solution is critical for a range of applications, from biological assays to formulation development. The pyrazole ring itself is generally aromatic and relatively stable, but the substituents—the isopropyl group, the N-phenyl group, and the carboxylic acid—introduce specific chemical liabilities that can be susceptible to degradation under common experimental conditions.

This guide provides a proactive approach to troubleshooting, focusing on predicting and mitigating potential stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in solution.

FAQ 1: My compound seems to be losing potency over time in my aqueous buffer. What could be the cause?

Answer:

Loss of potency in aqueous solutions can be attributed to several factors, primarily hydrolysis and photodegradation.

  • Hydrolytic Instability: While the pyrazole core is generally resistant to hydrolysis, the carboxylic acid moiety can influence the molecule's electronic properties. Depending on the pH of your buffer, the compound's solubility and stability can be affected. At extreme pH values (highly acidic or alkaline), degradation can be accelerated. It is crucial to determine the pH-stability profile of your compound.

  • Photodegradation: Phenylpyrazole derivatives are known to be susceptible to photodegradation.[1][2][3] Exposure to ambient laboratory light or UV radiation can induce photochemical reactions, leading to the formation of degradation products and a subsequent loss of the parent compound. Studies on related phenylpyrazole insecticides like fipronil and ethiprole have shown that photodegradation is a major degradation pathway in aquatic environments.[1][2][4][5]

Troubleshooting Steps:

  • pH Profiling: Conduct a simple pH stability study by dissolving the compound in buffers of varying pH (e.g., pH 3, 7, and 9) and monitoring its concentration over time using a stability-indicating analytical method like HPLC-UV or UPLC-MS.

  • Light Protection: Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light. Minimize exposure to direct light during experimental procedures.

FAQ 2: I am observing unexpected peaks in my chromatogram after preparing my sample in a solution containing a co-solvent. What are these?

Answer:

The appearance of new peaks strongly suggests degradation. The nature of the co-solvent and the storage conditions are critical factors.

  • Solvent-Induced Degradation: Certain organic co-solvents, especially under elevated temperatures, can promote degradation pathways that might not be prevalent in purely aqueous solutions. For instance, nucleophilic solvents could potentially react with the molecule, although this is less likely with a carboxylic acid than with an ester or amide derivative.

  • Oxidative Degradation: If your solvent is not de-gassed or if it contains peroxide impurities (common in older ethers like THF or dioxane), oxidative degradation can occur. The pyrazole ring can be susceptible to oxidation, potentially leading to hydroxylated byproducts.[6] The N-phenyl ring could also be a site for oxidation.

Troubleshooting Workflow:

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation Parent 5-Isopropyl-2-phenyl-2H- pyrazole-3-carboxylic acid Photo_Intermediates Excited State Intermediates Parent->Photo_Intermediates Light (UV/Vis) Decarboxylation Decarboxylation (Potential at high temp/acid) Parent->Decarboxylation H+ / Heat Hydroxylated_Pyrazole Hydroxylated Pyrazole Ring Parent->Hydroxylated_Pyrazole [O] (e.g., H2O2, P450) Hydroxylated_Phenyl Hydroxylated Phenyl Ring Parent->Hydroxylated_Phenyl [O] Ring_Cleavage Pyrazole Ring Cleavage Products Photo_Intermediates->Ring_Cleavage Phenyl_Modification Modified Phenyl Ring Products Photo_Intermediates->Phenyl_Modification

Sources

Optimization

Technical Support Center: A Guide to Overcoming Poor Aqueous Solubility of Pyrazole Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of pyrazole-containing comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of pyrazole-containing compounds. The unique chemical structure of the pyrazole ring, while offering diverse pharmacological activities, often contributes to low solubility in aqueous media, posing significant hurdles in experimental assays and preclinical development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole-based compounds exhibit poor water solubility?

A1: The limited water solubility of many pyrazole derivatives is often attributed to the planar and aromatic nature of the pyrazole ring.[1][2][4] This structure can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. While some pyrazole compounds are soluble in water, many require specific strategies to enhance their solubility for biological assays and formulation development.[5][6]

Q2: What are the first-line strategies I should consider for a newly synthesized pyrazole derivative with low aqueous solubility?

A2: For a new compound, a systematic approach is recommended. Start with simple and rapid methods to assess solubility improvement before moving to more complex techniques. Key initial steps include:

  • pH-Solubility Profiling: Determine if your compound has ionizable functional groups.[7] Many pyrazole derivatives contain acidic or basic moieties, and adjusting the pH of the aqueous medium can significantly increase solubility by forming a more soluble salt.[4][8]

  • Co-solvent Systems: Evaluate the compound's solubility in mixtures of water and water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[4][7][8] This is often a straightforward and effective method for initial in vitro experiments.[9]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. What's happening and how can I fix it?

A3: This is a common issue known as "fall-out" and occurs when the highly concentrated drug in the DMSO stock is rapidly introduced into the aqueous buffer where it is poorly soluble. To mitigate this, consider the following:

  • Lower the DMSO Concentration: Aim for a final DMSO concentration of 1% or less in your assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the assay buffer.

  • Pre-warming: Gently warming the assay buffer before adding the DMSO stock can sometimes help maintain solubility.[10]

Troubleshooting Guides: Step-by-Step Experimental Protocols

This section provides detailed methodologies for common and advanced techniques to enhance the aqueous solubility of pyrazole compounds.

Technique 1: pH Modification

Principle: For pyrazole derivatives with ionizable groups (acidic or basic), altering the pH of the solution can convert the compound into its more soluble salt form.[11][12] This is one of the most effective and straightforward initial approaches.[12]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., glycine-HCl for acidic pH, phosphate buffers for neutral pH, and glycine-NaOH for basic pH).[8]

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of your pyrazole compound (enough so that undissolved solid remains).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the pyrazole compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Interpreting the Results: The resulting profile will clearly indicate the pH range where your compound exhibits maximum solubility. This information is critical for designing appropriate buffer systems for your experiments. For instance, the solubility of some COX-2 inhibitors like meloxicam and nimesulide increases significantly with a rise in pH.[8]

Technique 2: Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of non-polar compounds by reducing the polarity of the solvent system. This is a widely used and effective technique.[9][13]

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, PEG 400, and glycerol.[8]

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or buffer).

  • Determine solubility: Following the same procedure as for pH-solubility profiling (steps 2-5), determine the solubility of your pyrazole compound in each co-solvent mixture.

  • Analyze the data: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.

Data Summary: Comparative Solubilization Potential of Co-solvents

Co-solvent SystemSolubilization PotentialNotes
Water-EthanolSignificant enhancement for many pyrazoles.[8]A commonly used and effective system.
PEG 400-EthanolHigh solubilization potential.[8]Particularly effective for enhancing the solubility of certain COX-2 inhibitors.[8]
Glycerol-EthanolModerate enhancement.[8]Can be a suitable alternative.
Technique 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] Poorly soluble pyrazole compounds can be encapsulated within this hydrophobic cavity, forming an inclusion complex that has significantly improved aqueous solubility.[14][15][16]

Experimental Workflow: Cyclodextrin Complexation

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Select Cyclodextrin (β-CD, HP-β-CD) B Prepare Aqueous Cyclodextrin Solutions (Varying Concentrations) A->B C Add Excess Pyrazole Compound B->C D Equilibrate (e.g., 48h at 25°C with stirring) C->D E Separate Undissolved Compound (Centrifugation/Filtration) D->E F Quantify Solubilized Pyrazole (HPLC, LC-MS) E->F G Determine Stoichiometry and Stability Constant F->G

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0 to 50 mM).

  • Add excess pyrazole: Add an excess amount of the pyrazole compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Sample and analyze: Filter the samples and determine the concentration of the dissolved pyrazole compound by a suitable analytical method.

  • Plot and interpret: Plot the concentration of the dissolved pyrazole compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and can be used to calculate the stability constant.

Technique 4: Solid Dispersions

Principle: A solid dispersion is a system where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[17][18] This can lead to a reduction in drug crystallinity and an increase in the surface area available for dissolution, thereby enhancing solubility and dissolution rate.[17][19] This is a well-established technique for improving the bioavailability of poorly soluble drugs.[20][21]

Experimental Protocol: Solvent Evaporation Method

  • Select a carrier: Choose a hydrophilic polymer carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a pluronic.[22][23]

  • Dissolve drug and carrier: Dissolve both the pyrazole compound and the carrier in a common volatile organic solvent (e.g., dichloromethane, ethanol, acetone).[22]

  • Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Dry and pulverize: Dry the resulting solid dispersion under vacuum to remove any residual solvent. Then, pulverize and sieve the solid dispersion to obtain a uniform powder.

  • Characterize the dispersion: Evaluate the solid dispersion for drug content, dissolution rate, and physical characteristics (e.g., using DSC, XRD to assess crystallinity).

Case Study: Celecoxib Solid Dispersion

Celecoxib, a pyrazole-containing COX-2 inhibitor, has poor water solubility.[22] Studies have shown that preparing solid dispersions of celecoxib with carriers like Pluronic F127 or urea can significantly enhance its solubility and dissolution rate.[22][23] For example, a 1:5 w/w solid dispersion of celecoxib with Pluronic F127 prepared by spray drying showed a five-fold increase in solubility compared to the pure drug.[22]

Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[13][17][24] High-pressure homogenization is a common method for producing nanosuspensions.[9]

  • Lipid-Based Formulations: For highly lipophilic pyrazole derivatives, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[25][26] These formulations form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[25][26]

  • Nanotechnology Approaches: Encapsulating pyrazole compounds in nanocarriers like liposomes or polymeric nanoparticles can improve their aqueous solubility and provide opportunities for targeted delivery.[1][27]

Logical Decision-Making for Solubility Enhancement

The following flowchart provides a structured approach to selecting the most appropriate solubility enhancement technique for your pyrazole compound.

G Start Poorly Soluble Pyrazole Compound Ionizable Does the compound have ionizable groups? Start->Ionizable pH_Solubility Perform pH-Solubility Profiling Ionizable->pH_Solubility Yes Co_Solvent Screen Co-solvents Ionizable->Co_Solvent No pH_Adjust Use pH Adjustment / Salt Formation pH_Solubility->pH_Adjust Final_Formulation Optimized Formulation pH_Adjust->Final_Formulation Co_Solvent_Formulation Formulate with Co-solvents Co_Solvent->Co_Solvent_Formulation Advanced Consider Advanced Techniques Co_Solvent_Formulation->Advanced If insufficient Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Option 1 Solid_Dispersion Solid Dispersion Advanced->Solid_Dispersion Option 2 Nanotechnology Nanotechnology Approaches Advanced->Nanotechnology Option 3 Cyclodextrin->Final_Formulation Solid_Dispersion->Final_Formulation Nanotechnology->Final_Formulation

References

  • Bhalani, D. V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Möschwitzer, J. P. (2013).
  • Rao, M., & Mandage, R. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • Sureka, P., & V, V. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Gudimalla, S., & Kumar, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Chen, Y. (2017).
  • Solubility of Things. (n.d.). Pyrazole.
  • World Pharma Today. (n.d.).
  • Deshmukh, A. S., et al. (2017).
  • Singh, A., & Sharma, P. K. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Arslan, A., & Öner, L. (2022).
  • Kumar, S., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Punitha, S., et al. (2009). Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. Journal of Pharmaceutical Science and Technology (JPST).
  • ChemicalBook. (2026). Pyrazole | 288-13-1.
  • Pharma Excipients. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Cavalli, R., et al. (2021).
  • Maldonado, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Riela, S., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • El-Sattar, N. E. A., et al. (2021).
  • ResearchGate. (2023).
  • Popescu, R. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Popescu, R. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Jenita, M. J. (2024).
  • Dalvi, P. B., et al. (2015).
  • Kovvasu, S. P., et al. (2018).
  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed.
  • Toche, V. R., et al. (2018). SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS.
  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug.
  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • Yin, T., et al. (2023). Microenvironmental pH Modification in Buccal/Sublingual Dosage Forms for Systemic Drug Delivery. MDPI.
  • ResearchGate. (2023).
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC - PubMed Central.

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Synthesis

Welcome to the Technical Support Center for analytical methods in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detect...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical methods in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and analysis. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my pyrazole synthesis?

A1: The nature of impurities in pyrazole synthesis is intrinsically linked to the synthetic route employed. However, several common classes of impurities are frequently encountered:

  • Regioisomers: Particularly in syntheses involving unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a common challenge. These isomers can be difficult to separate due to their similar physicochemical properties.[1][2]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline intermediates as byproducts.[2]

  • Starting Material and Reagent Residues: Unreacted starting materials, such as the 1,3-dicarbonyl compound or hydrazine, and excess reagents can remain in the final product.

  • Byproducts from Side Reactions: Side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[2] In some cases, di-addition of hydrazine to the dicarbonyl compound can also occur.[2]

  • Degradation Products: The stability of the final pyrazole compound can be a factor, with degradation products forming under certain conditions of temperature, pH, or light exposure.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps must be monitored and controlled according to regulatory guidelines.[3]

Q2: What are the regulatory expectations for impurity profiling in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have stringent guidelines for impurity testing and control in APIs.[4] Key expectations include:

  • Identification and Quantification: All impurities present at a level of 0.10% or higher should be identified and characterized.[5] The reporting threshold for impurities is 0.05%.[3][4]

  • Safety Qualification: The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified.[6]

  • Comprehensive Profiling: An impurity profile, which details the identity and quantity of all impurities, is required to ensure the safety, efficacy, and quality of the pharmaceutical product.[7]

  • Control Strategies: Manufacturers must demonstrate effective control over impurities, which may involve optimizing the synthetic process, improving raw material quality, or implementing specific purification steps.[4][7]

Troubleshooting Guides for Analytical Methods

This section provides detailed troubleshooting for the most common analytical techniques used in pyrazole impurity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of organic impurities in drug substances.[4]

Q3: My pyrazole derivative peaks are tailing in my reverse-phase HPLC analysis. What's causing this and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can significantly impact resolution and quantification. The primary causes and solutions are outlined below:

  • Cause 1: Secondary Interactions with Residual Silanols: The silica backbone of C18 columns can have residual, acidic silanol groups that interact with basic analytes, such as the nitrogen-containing pyrazole ring. This is a very common cause of tailing for this class of compounds.

    • Solution A (Mobile Phase pH Adjustment): Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.

    • Solution B (Use of an Alternative Column): Employing a column with a different stationary phase (e.g., C8) or one that is end-capped to a higher degree can reduce silanol interactions.[8]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[9]

  • Cause 3: Column Contamination or Void: A blocked or contaminated column inlet frit or a void at the head of the column can cause poor peak shape.

    • Solution: Back-flush the column. If the issue persists, a new column may be necessary. Using a guard column is a preventative measure.[8]

Q4: I'm seeing shifting retention times for my pyrazole analyte between injections. What should I investigate?

A4: Retention time instability can compromise the reliability of your analytical method. Here are the likely culprits and their remedies:

  • Cause 1: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between gradient runs or after a change in mobile phase composition is a frequent cause.

    • Solution: Increase the column equilibration time to ensure a stable baseline before injection.[10]

  • Cause 2: Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile component can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[10]

  • Cause 3: Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[10]

  • Cause 4: Pump Issues or Leaks: Fluctuations in flow rate due to pump problems or leaks in the system will lead to retention time shifts.

    • Solution: Check for loose fittings and inspect the pump for leaks or salt buildup.[11]

Protocol 1: Generic HPLC Method Development for Pyrazole Impurity Profiling

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or a wavelength appropriate for your pyrazole derivative).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities, including residual solvents and certain pyrazole byproducts.[1][4]

Q5: I'm observing ghost peaks in my GC-MS analysis of a pyrazole sample. What is their origin?

A5: Ghost peaks are extraneous peaks that appear in a chromatogram and can be mistaken for sample components. Their source is often related to carryover or contamination.

  • Cause 1: Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a solvent blank injection after a high-concentration sample to flush the system. Ensure the syringe is thoroughly rinsed between injections.

  • Cause 2: Septum Bleed: Over time, the injector septum can degrade, releasing volatile compounds that appear as peaks in the chromatogram.

    • Solution: Replace the septum regularly.

  • Cause 3: Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.

    • Solution: Ensure the column is not heated above its recommended maximum temperature. If column bleed is excessive, the column may need to be replaced.[12]

Q6: My pyrazole isomers are not separating well in my GC analysis. How can I improve the resolution?

A6: Achieving baseline separation of isomers can be challenging but is crucial for accurate quantification.[1]

  • Cause 1: Inadequate Column Selectivity: The stationary phase of your GC column may not be suitable for separating the isomers.

    • Solution: Select a column with a different stationary phase that offers different selectivity. For pyrazoles, a mid-polarity column (e.g., DB-5 or equivalent) is often a good starting point.

  • Cause 2: Suboptimal Temperature Program: The temperature gradient may be too fast, not allowing sufficient time for the isomers to separate.

    • Solution: Optimize the temperature program by using a slower ramp rate or incorporating an isothermal hold at a temperature that provides the best separation.[12]

  • Cause 3: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best resolution.

Table 1: Typical GC-MS Parameters for Pyrazole Analysis

ParameterSettingRationale
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA good general-purpose column with appropriate polarity for many pyrazole derivatives.
Carrier Gas HeliumProvides good efficiency and is inert.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with concentrated samples.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical starting point to separate compounds with a range of volatilities.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Scan Range 40-400 m/zCovers the expected mass range for pyrazole and its common impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of unknown impurities.[7]

Q7: How can I use NMR to distinguish between pyrazole regioisomers?

A7: NMR, particularly 2D NMR techniques, is highly effective for differentiating regioisomers.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazole ring and its substituents will differ between isomers. Careful analysis of these parameters can often provide a definitive structural assignment.[13][14]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be distinct for different regioisomers.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the spin systems within each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for distinguishing isomers, as long-range couplings from a substituent to different ring carbons can unambiguously establish the substitution pattern.[15]

Diagram 1: Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_quantification Quantification Synthesis Pyrazole Synthesis Crude_Sample Crude Reaction Mixture Synthesis->Crude_Sample TLC TLC Analysis Crude_Sample->TLC HPLC_Screen HPLC Screening Crude_Sample->HPLC_Screen Prep_HPLC Preparative HPLC HPLC_Screen->Prep_HPLC Impurity Detected Column_Chromatography Column Chromatography HPLC_Screen->Column_Chromatography Impurity Detected Isolated_Impurity Isolated Impurity Prep_HPLC->Isolated_Impurity Column_Chromatography->Isolated_Impurity NMR NMR (1D & 2D) Isolated_Impurity->NMR MS High-Resolution MS Isolated_Impurity->MS FTIR FTIR Isolated_Impurity->FTIR Quant_Method Quantitative Method Development (HPLC/GC) NMR->Quant_Method Structure Confirmed MS->Quant_Method Structure Confirmed FTIR->Quant_Method Structure Confirmed Validation Method Validation Quant_Method->Validation

Caption: A workflow for the identification, isolation, and quantification of impurities in pyrazole synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a sample.[16]

Q8: Can FTIR be used to identify specific impurities in my pyrazole product?

A8: While FTIR is generally not used for the primary identification of specific, structurally similar impurities, it is a valuable tool for:

  • Confirming the Presence of the Pyrazole Ring: The characteristic vibrations of the C=C, C=N, and N-H (if present) bonds in the pyrazole ring can be observed.[17]

  • Detecting Gross Impurities: The presence of unexpected functional groups can indicate a significant impurity. For example, a strong carbonyl (C=O) stretch might suggest an unreacted 1,3-dicarbonyl starting material.

  • Monitoring Reaction Progress: FTIR can be used to monitor the disappearance of starting material functional groups and the appearance of product functional groups.

Table 2: Characteristic FTIR Frequencies for Pyrazoles

Functional GroupApproximate Frequency (cm⁻¹)Vibration
N-H Stretch 3500 - 3300Stretching vibration of the N-H bond in the pyrazole ring.
C-H Stretch (aromatic) 3100 - 3000Stretching of C-H bonds on the aromatic ring.
C=N Stretch 1600 - 1500Stretching of the carbon-nitrogen double bond in the ring.
C=C Stretch 1550 - 1450Stretching of the carbon-carbon double bonds in the ring.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Check_pH Is analyte basic? (e.g., pyrazole) Start->Check_pH Lower_pH Lower Mobile Phase pH (e.g., add 0.1% TFA) Check_pH->Lower_pH Yes Check_Concentration Is sample concentration high? Check_pH->Check_Concentration No Resolved Problem Resolved Lower_pH->Resolved Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Concentration->Dilute_Sample Yes Check_Column_History Is the column old or has it seen harsh conditions? Check_Concentration->Check_Column_History No Dilute_Sample->Resolved Flush_Column Back-flush the column Check_Column_History->Flush_Column Yes Replace_Column Replace the column Flush_Column->Replace_Column Issue Persists Flush_Column->Resolved Issue Resolved Replace_Column->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis of pyrazoles.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved January 16, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM. Retrieved January 16, 2026, from [Link]

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace. Retrieved January 16, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Isolation and Identification of API Impurities. (2024, January 25). Labinsights. Retrieved January 16, 2026, from [Link]

  • The Importance of API Impurity Profiling in Drug Development. (2025, January 28). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Ijcpa.in. Retrieved January 16, 2026, from [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, July 20). PubMed. Retrieved January 16, 2026, from [Link]

  • The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. (2016, August). PubMed. Retrieved January 16, 2026, from [Link]

  • Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved January 16, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 16, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved January 16, 2026, from [Link]

  • Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this synthesis. Our focus is on ensuring scientific integrity, safety, and reproducibility from the laboratory bench to pilot-plant scale.

Introduction to the Synthesis

The synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is typically achieved through a two-stage process. The first stage involves the construction of the pyrazole ring via a Knorr-type cyclocondensation reaction between a suitable β-dicarbonyl precursor and phenylhydrazine. The resulting pyrazole ester is then hydrolyzed in the second stage to yield the final carboxylic acid product. While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, safety, and product purity. This guide will address these challenges directly.

Overall Synthetic Workflow

The diagram below illustrates the general workflow for the synthesis, highlighting the key stages and critical control points.

G cluster_0 Stage 1: Pyrazole Ring Formation (Knorr Condensation) cluster_1 Stage 2: Hydrolysis A Ethyl 4-methyl-2,4-dioxopentanoate (β-ketoester) C Cyclocondensation Reaction A->C B Phenylhydrazine B->C D Work-up & Isolation C->D In-Process Control: Monitor starting material consumption (HPLC) E Ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate D->E F Base-Mediated Hydrolysis (e.g., NaOH in EtOH/H₂O) E->F G Acidic Work-up & Precipitation F->G In-Process Control: Monitor ester disappearance (HPLC) H Crystallization & Drying G->H I 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Final Product) H->I

Caption: General two-stage workflow for the synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern when scaling up the Knorr pyrazole synthesis with phenylhydrazine?

A1: The primary safety concern is managing the exothermic nature of the cyclocondensation reaction. Hydrazine and its derivatives can undergo highly exothermic decomposition, and the risk of a thermal runaway event increases significantly at scale due to the reduced surface-area-to-volume ratio in larger reactors, which hinders efficient heat dissipation.[1][2] The reaction can generate a substantial adiabatic temperature rise, potentially exceeding the decomposition temperature of the reaction mixture if cooling is lost.[3][4]

Q2: How can the exothermic reaction be controlled on a larger scale?

A2: Several strategies are crucial for managing the exotherm:

  • Slow, Controlled Addition: Add the phenylhydrazine dropwise or via a syringe pump to the solution of the β-ketoester. This allows the cooling system to dissipate the heat as it is generated.[1]

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the total heat output of the reaction.

  • Use of a Base: The addition of a mild base, such as sodium acetate, can mitigate the risk by neutralizing any acidic byproducts (like HCl if using a hydrazine salt) that might lower the decomposition temperature of the hydrazine.[4][5]

  • Consider Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process offers superior heat transfer and temperature control, significantly enhancing the safety profile of the reaction.[6]

Q3: I am observing a significant amount of colored impurities (yellow/red) in my reaction mixture. What is the cause and how can I prevent this?

A3: Colored impurities are common in reactions involving hydrazines and are often due to side reactions or degradation of the hydrazine starting material.[7] To minimize these:

  • Use high-quality, freshly opened or properly stored phenylhydrazine.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidative side reactions.

  • Ensure efficient mixing to avoid localized high concentrations of reactants, which can promote side reactions.[2]

Q4: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A4: A drop in yield upon scale-up is a common issue and can often be attributed to:

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor reaction homogeneity, resulting in localized "hot spots" or areas of high reactant concentration that favor the formation of byproducts.[2]

  • Poor Temperature Control: The less efficient heat dissipation in larger reactors can lead to temperature gradients and localized overheating, causing degradation of reactants or products.[2]

  • Sub-optimal Reagent Addition: The rate of addition that was optimal on a small scale may be too fast for a larger volume, leading to poor selectivity.[2] It is crucial to re-optimize parameters such as stirring speed and reagent addition profiles for the larger scale.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Low Yield of Pyrazole Ester Incomplete reaction; Sub-optimal temperature; Inefficient catalysis.Monitor reaction completion: Use HPLC or TLC to ensure all starting material is consumed before work-up. Increase temperature: Consider refluxing in a suitable solvent like ethanol or acetic acid. Optimize catalyst: Ensure a catalytic amount of a protic acid (e.g., acetic acid) is present to facilitate the condensation.[8]
Formation of Regioisomers (Applicable if using an unsymmetrical β-diketone) The nucleophilic attack of phenylhydrazine can occur at either carbonyl group.While the specified β-ketoester should favor one regioisomer, if issues arise: Control reaction temperature: Lower temperatures can sometimes improve selectivity. Solvent effects: Screen different solvents, as polarity can influence regioselectivity.[2]
Incomplete Hydrolysis of Ester Insufficient base or reaction time; Hydrolytic stability of the ester.Increase base stoichiometry: Use a larger excess of NaOH (e.g., 2-3 equivalents). Extend reaction time: Monitor the disappearance of the ester by HPLC. Increase temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to accelerate the hydrolysis.
Product Oiling Out During Crystallization Improper solvent system; Supersaturation is too high.Solvent selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Mixtures of ethanol/water or isopropanol/water are often effective. Controlled cooling: Employ a slow cooling profile to allow for controlled crystal growth rather than rapid precipitation. Seeding: Add a small amount of pure product crystals to the supersaturated solution to induce crystallization.
High Levels of Residual Phenylhydrazine in Final Product Inefficient work-up; Co-precipitation with the product.Optimize stoichiometry: Avoid using a large excess of phenylhydrazine in the first step. Aqueous washes: During the work-up of the ester, perform thorough washes with a dilute acid (e.g., 1M HCl) to remove unreacted phenylhydrazine. Recrystallization: Multiple recrystallizations of the final product may be necessary to reduce impurities to acceptable levels.

Key Reaction Parameters

Parameter Stage 1: Cyclocondensation Stage 2: Hydrolysis Rationale & Key Considerations
Solvent Ethanol, Acetic Acid, or a mixtureEthanol/Water mixtureEthanol is a common, effective solvent for Knorr condensations. Acetic acid can act as both a solvent and a catalyst.[9] For hydrolysis, an aqueous co-solvent is necessary.
Temperature 25°C to Reflux (typically ~80°C)25°C to 50°CThe condensation is often heated to ensure a reasonable reaction rate. The hydrolysis can often be performed at room temperature but may require gentle heating.
Reactant Ratio Phenylhydrazine: ~1.0-1.1 equivalentsNaOH: ~2-3 equivalentsA slight excess of hydrazine can ensure full conversion of the ketoester. A significant excess of base is used for the hydrolysis to drive the reaction to completion.
Reaction Time 2-12 hours4-24 hoursMonitor by HPLC or TLC for completion.
In-Process Control HPLC analysis for disappearance of β-ketoester.HPLC analysis for disappearance of pyrazole ester.Crucial for determining reaction endpoint and avoiding unnecessary heating or extended reaction times.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure for a laboratory scale-up and should be adapted and optimized based on specific equipment and safety assessments.

Stage 1: Synthesis of Ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate
  • Reactor Setup: In a 1L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, charge ethyl 4-methyl-2,4-dioxopentanoate (1.0 eq) and absolute ethanol (5 volumes).

  • Inerting: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the stirred solution.

  • Reagent Addition: Begin stirring and add phenylhydrazine (1.05 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using the reactor cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting ketoester is <1% remaining.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the residue with ethyl acetate (10 volumes) and wash sequentially with 1M HCl (2 x 3 volumes), saturated sodium bicarbonate solution (2 x 3 volumes), and brine (1 x 3 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate, which can be used directly in the next step or purified by column chromatography if necessary.

Stage 2: Synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
  • Reactor Setup: In a suitable reactor, dissolve the crude pyrazole ester from Stage 1 in a mixture of ethanol (4 volumes) and water (2 volumes).

  • Base Addition: Add sodium hydroxide (2.5 eq) to the solution and stir at room temperature.

  • Reaction: Stir the mixture for 12-24 hours. The reaction may be gently warmed to 40-50°C to increase the rate if necessary.

  • Monitoring: Monitor the hydrolysis by HPLC until the starting ester is <1% remaining.

  • Work-up and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Continue stirring the cold slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water until the washings are neutral to pH.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

References

  • Strotman, N. A., Maligres, P. E., & Krska, S. W. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(11), 1363–1368.
  • Zhu, R., Reddy, R., Ding, M., Xu, M., Deng, C., Tadayon, S., ... & Lane, B. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(1), 77-85.
  • Gao, Y., et al. (2020). Process Development and Safety Assessment of a Hydrazine-Mediated Cyclization Reaction. Organic Process Research & Development, 24(9), 1774–1781.
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem Technical Notes.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Notes.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Notes.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • BenchChem. (2025). Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Organic Syntheses. (Various Years). Collective Volumes. Wiley.
  • PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Troubleshooting

Storage and handling recommendations for 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

This guide is intended for researchers, scientists, and drug development professionals working with 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. It provides in-depth technical information and practical recommendat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. It provides in-depth technical information and practical recommendations for its storage, handling, and use in experimental settings. The information herein is synthesized from established principles of organic chemistry, safety data for related compounds, and best practices in a laboratory setting.

I. Compound Overview and Key Properties

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry. The N-phenyl and C5-isopropyl substitutions, along with the C3-carboxylic acid group, confer specific physicochemical properties that influence its handling and reactivity.

PropertyValueSource
CAS Number 299165-57-4[1]
Molecular Formula C₁₃H₁₄N₂O₂[1]
Molecular Weight 230.26 g/mol []
Appearance Typically an off-white to white solid[3]

II. Storage and Stability

Proper storage is critical to maintain the integrity and purity of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. The following recommendations are based on general principles for carboxylic acids and pyrazole derivatives.

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Storage at 2-8°C is advisable.[5] Protect from light, as N-phenylpyrazole derivatives can be susceptible to photodegradation.[4][6]

Q2: How stable is this compound in solution?

A2: The stability of the compound in solution is dependent on the solvent, pH, and storage conditions (temperature and light exposure). Carboxylic acids can be sensitive to pH changes.[3] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, store at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation mechanisms for pyrazole carboxylic acids include:

  • Decarboxylation: Especially at elevated temperatures, carboxylic acids can lose CO₂.[7][8]

  • Photodegradation: The aromatic rings (phenyl and pyrazole) suggest potential sensitivity to UV light, which can lead to radical formation and subsequent degradation.[4]

  • Oxidation: The pyrazole ring is generally stable to oxidation, but strong oxidizing agents could potentially lead to degradation.[6]

  • Hydrolysis (of derivatives): If the carboxylic acid is converted to an ester or amide, hydrolysis can occur, especially under acidic or basic conditions.

III. Handling and Safety Precautions

As a Senior Application Scientist, I cannot overstate the importance of adhering to safety protocols. The following guidelines are based on the hazard profile of similar pyrazole carboxylic acids.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3][5]

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH/MSHA-approved respirator.[5]

Hazard Summary

Based on data for structurally related compounds, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid should be handled with care as it may:

  • Cause serious eye irritation.

  • Be harmful if swallowed.

  • Cause skin irritation.

  • Cause respiratory irritation.[5]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

IV. Dissolution Protocols and Troubleshooting

The solubility of carboxylic acids can be challenging, particularly in aqueous media at neutral pH. The N-phenyl and isopropyl groups on this compound increase its hydrophobicity, likely resulting in poor water solubility.

Recommended Solvents

For initial stock solutions, the following solvents are recommended, in order of preference:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Note: Due to solubility concerns, pyrazoles are often prepared in methanol for experimental use.[9]

Step-by-Step Dissolution Protocol for a 10 mM Stock Solution in DMSO
  • Pre-weigh the compound: Accurately weigh the desired amount of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in a suitable vial. For example, to prepare 1 mL of a 10 mM solution, you would need 2.30 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Aid Dissolution: To facilitate dissolution, you can:

    • Vortex: Mix the solution vigorously.

    • Sonication: Place the vial in an ultrasonic bath for short intervals.

    • Gentle Warming: Briefly warm the solution to 37°C.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure there are no visible particles before use.

Troubleshooting Dissolution Issues

Problem: The compound is not fully dissolving in my chosen organic solvent.

  • Possible Cause: The concentration may be too high for the selected solvent.

  • Solution:

    • Try the aiding techniques mentioned above (vortex, sonication, gentle warming).

    • If the compound still does not dissolve, prepare a more dilute stock solution.

Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

  • Possible Cause: The compound has low aqueous solubility, and the final concentration of the organic solvent is not high enough to maintain its solubility.

  • Solutions:

    • Increase the final concentration of the organic co-solvent: If your experimental system allows, increase the percentage of DMSO in the final aqueous solution. Be mindful of the solvent tolerance of your assay.

    • Use a surfactant or solubilizing agent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help maintain solubility.

    • pH adjustment: For carboxylic acids, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid to the more soluble carboxylate salt.[10] However, be aware that a change in pH may affect your experimental system and the compound's activity.

V. Experimental Workflow and Logic

The following diagrams illustrate key logical workflows for handling and troubleshooting issues with 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

G cluster_storage Storage and Stability Workflow storage_start Receiving Compound storage_check Check Certificate of Analysis storage_start->storage_check storage_conditions Store at 2-8°C in a tightly sealed container, protected from light. storage_check->storage_conditions storage_solution Prepare fresh solutions for each experiment. storage_conditions->storage_solution storage_short_term For short-term storage of solutions, aliquot and store at -20°C or -80°C. storage_solution->storage_short_term

Caption: Recommended workflow for the storage and handling of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

G diss_start Start: Prepare Solution diss_choose_solvent Choose primary solvent (e.g., DMSO) diss_start->diss_choose_solvent diss_weigh Weigh compound diss_choose_solvent->diss_weigh diss_add_solvent Add solvent diss_weigh->diss_add_solvent diss_aid Aid dissolution (vortex, sonicate, warm) diss_add_solvent->diss_aid diss_check Is it fully dissolved? diss_aid->diss_check diss_yes Solution ready for dilution diss_check->diss_yes Yes diss_no Troubleshoot: Prepare a more dilute solution diss_check->diss_no No diss_dilute Dilute into aqueous buffer diss_yes->diss_dilute diss_precipitate_check Does it precipitate? diss_dilute->diss_precipitate_check diss_precipitate_no Solution ready for experiment diss_precipitate_check->diss_precipitate_no No diss_precipitate_yes Troubleshoot: Increase co-solvent %, add surfactant, or adjust pH diss_precipitate_check->diss_precipitate_yes Yes

Caption: A troubleshooting workflow for the dissolution of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

VI. References

  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved January 16, 2026, from [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Photophysical Studies on 5-Phenylhydrazino Substituted N-Phenylpyrazole Derivative in Non-aqueous Solvents and. (n.d.). ISSST KOLKATA. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved January 16, 2026, from [Link]

  • Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 16, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • (PDF) Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. (2008). PubMed. Retrieved January 16, 2026, from [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012). OSTI.GOV. Retrieved January 16, 2026, from [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

This guide provides an in-depth technical analysis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a detailed examination of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we will elucidate its chemical structure and compare its spectroscopic fingerprint with structurally related analogues. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical techniques used to characterize novel pyrazole derivatives.

Introduction to Pyrazole Derivatives and Spectroscopic Analysis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature and broad spectrum of biological activities have made them a privileged scaffold in pharmaceutical research. Accurate structural characterization is paramount in the development of pyrazole-based compounds, and for this, NMR and mass spectrometry stand as indispensable tools. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering clues to the compound's structure and stability.

This guide will focus on the detailed characterization of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. We will explore its predicted ¹H and ¹³C NMR spectra and its expected mass fragmentation pattern. For comparative analysis, we will examine the experimental data of two analogues: 5-tert-butyl-2-phenyl-2H-pyrazole-3-carboxylic acid and 2,5-diphenyl-2H-pyrazole-3-carboxylic acid. The choice of these analogues allows for an investigation of the electronic and steric effects of the C5-substituent on the spectroscopic properties of the pyrazole core.

Experimental Methodologies

The following protocols outline the standardized procedures for acquiring NMR and mass spectrometry data for the compounds discussed in this guide. Adherence to these protocols ensures data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz or equivalent).

Sample Preparation Protocol:

  • Weigh approximately 10-20 mg of the solid pyrazole carboxylic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic for carboxylic acids as it can solubilize the polar compound and the acidic proton of the carboxyl group is often observed as a broad singlet.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and gently invert to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 32 scans.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at δ ~2.50 ppm is used as a secondary reference. For ¹³C NMR, the solvent peak at δ ~39.52 ppm is used. The primary reference for both is Tetramethylsilane (TMS) at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate molecular weight and elemental composition, and to study the fragmentation pattern.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation Protocol:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

Data Acquisition:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred due to the acidic nature of the carboxyl group, but positive ion mode ([M+H]⁺) can also be effective.

  • Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-500).

  • Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to fragmentation by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Data Processing:

  • Process the raw data to obtain the mass spectrum.

  • Determine the accurate mass of the molecular ion and calculate the elemental composition using the instrument's software.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Spectroscopic Data and Interpretation

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Predicted Data)

The following data for the target molecule is predicted based on established chemical shift correlations and fragmentation patterns of similar structures.

Predicted ¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 br s 1H COOH
~7.5-7.6 m 2H Phenyl H (ortho)
~7.4-7.5 m 2H Phenyl H (meta)
~7.3-7.4 m 1H Phenyl H (para)
~6.8 s 1H Pyrazole H4
~3.1 sept 1H CH (isopropyl)

| ~1.2 | d | 6H | CH₃ (isopropyl) |

Predicted ¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~163 COOH
~155 Pyrazole C5
~145 Pyrazole C3
~139 Phenyl C1' (ipso)
~129 Phenyl C3'/C5'
~128 Phenyl C4'
~125 Phenyl C2'/C6'
~108 Pyrazole C4
~28 CH (isopropyl)

| ~22 | CH₃ (isopropyl) |

Predicted Mass Spectrum (ESI+):

  • [M+H]⁺: m/z 231.1128 (Calculated for C₁₃H₁₅N₂O₂⁺)

  • Major Fragments:

    • m/z 213: Loss of H₂O from the carboxylic acid.

    • m/z 185: Loss of CO₂H radical.

    • m/z 77: Phenyl cation.

Interpretation: The ¹H NMR spectrum is expected to show a characteristic downfield signal for the carboxylic acid proton. The phenyl group protons will appear as a complex multiplet in the aromatic region. The pyrazole H4 proton should be a sharp singlet. The isopropyl group will exhibit a classic septet for the methine proton and a doublet for the two equivalent methyl groups.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The pyrazole ring carbons will have distinct chemical shifts, and the phenyl and isopropyl carbons will appear in their expected regions.

The mass spectrum should show a prominent protonated molecular ion peak. Fragmentation is likely to initiate with the loss of small neutral molecules like water or the carboxyl group.

Comparative Analysis with Analogues

To provide context for the predicted data, we will now examine the experimental data for two structurally related compounds.

Analogue 1: 5-tert-Butyl-2-phenyl-2H-pyrazole-3-carboxylic acid

This analogue replaces the isopropyl group with a more sterically bulky tert-butyl group.

Experimental ¹H NMR (500 MHz, DMSO-d₆): [1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
13.99 br s 1H COOH
8.01 m 1H Phenyl H
7.94 m 2H Phenyl H
~7.5 m 2H Phenyl H
~6.9 s 1H Pyrazole H4

| 1.31 | s | 9H | C(CH₃)₃ |

Experimental ¹³C NMR (125 MHz, DMSO-d₆): [1]

Chemical Shift (δ, ppm) Assignment
165.74 COOH
145.46 Pyrazole C5/C3
145.28 Pyrazole C3/C5
128.94 Phenyl C
127.93 Phenyl C
125.52 Phenyl C
124.79 Phenyl C
~107 Pyrazole C4
50.32 C (tert-butyl)

| 29.31 | CH₃ (tert-butyl) |

Experimental High-Resolution Mass Spectrum (ESI-): [1]

  • [M-H]⁻: m/z 243.1296 (Found); 243.1290 (Calculated for C₁₄H₁₅N₂O₂⁻)

Comparison Insights: The replacement of the isopropyl group with a tert-butyl group results in a singlet for the nine equivalent methyl protons in the ¹H NMR spectrum, as there is no adjacent proton to couple with. The chemical shift of the pyrazole H4 proton is similar in both compounds, suggesting that the steric bulk of the C5-substituent has a minimal effect on its electronic environment. The ¹³C NMR chemical shifts of the pyrazole ring carbons are also expected to be comparable.

Analogue 2: 2,5-Diphenyl-2H-pyrazole-3-carboxylic acid

In this analogue, the isopropyl group is replaced by a phenyl group, introducing additional aromaticity and conjugation.

Predicted ¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.2 br s 1H COOH
~7.3-7.7 m 10H Phenyl H's

| ~7.1 | s | 1H | Pyrazole H4 |

Predicted ¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~163 COOH
~150 Pyrazole C5
~146 Pyrazole C3
~139 Phenyl C1' (N-Ph)
~130 Phenyl C (C5-Ph)
~129 Phenyl C's
~128 Phenyl C's
~126 Phenyl C's

| ~109 | Pyrazole C4 |

Predicted Mass Spectrum (ESI+):

  • [M+H]⁺: m/z 265.0972 (Calculated for C₁₆H₁₃N₂O₂⁺)

  • Major Fragments:

    • m/z 247: Loss of H₂O.

    • m/z 219: Loss of CO₂H radical.

    • m/z 77: Phenyl cation.

Comparison Insights: The presence of a second phenyl group will lead to a more complex aromatic region in the ¹H NMR spectrum, integrating to ten protons. The pyrazole H4 proton is expected to be slightly shifted compared to the alkyl-substituted analogues due to the electronic effects of the C5-phenyl group. The extended conjugation may also influence the chemical shifts of the pyrazole ring carbons in the ¹³C NMR spectrum.

Visualizing the Workflow and Structural Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample Pyrazole Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec MS_Spec HRMS Spectrometer (ESI-Q-TOF/Orbitrap) MS_Sample->MS_Spec NMR_Data Process NMR Data (FT, Phasing, Calibration) NMR_Spec->NMR_Data MS_Data Process MS Data (Accurate Mass, Fragmentation) MS_Spec->MS_Data Structure Structure Elucidation & Comparison NMR_Data->Structure MS_Data->Structure

Caption: Workflow for NMR and MS analysis.

Structural Comparison of Pyrazole Derivatives

Caption: Structural relationship of the target compound and its analogues.

Conclusion

The comprehensive characterization of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid through NMR and mass spectrometry, complemented by a comparative analysis with its tert-butyl and phenyl analogues, provides a robust framework for its structural elucidation. The predicted spectroscopic data, in conjunction with the experimental data of the analogues, offers a high degree of confidence in the assigned structure. This guide underscores the power of modern spectroscopic techniques in advancing drug discovery and development by enabling the precise characterization of novel chemical entities. The detailed protocols and comparative data herein serve as a valuable resource for scientists working in the field of medicinal chemistry.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

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Comparative

A Comparative Benchmarking of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid Against Established Pyrazole-Based Anti-Inflammatory Agents

Introduction: The Pyrazole Scaffold in Inflammation Research The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1] Within the realm of anti-inflammatory drug discovery, pyrazole derivatives have gained prominence, particularly as inhibitors of the cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] This distinction has driven the development of selective COX-2 inhibitors to mitigate inflammatory symptoms with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

This guide presents a comprehensive comparative analysis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (termed here as Compound X for clarity), a representative of the pyrazole-3-carboxylic acid class, against two well-established pyrazole-based inhibitors: Celecoxib , a selective COX-2 inhibitor, and Tepoxalin , a dual COX/5-lipoxygenase (5-LOX) inhibitor.[6][7] Through a detailed examination of their inhibitory profiles and in vivo efficacy, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of novel pyrazole derivatives in the context of established anti-inflammatory therapies.

Molecular Structures and Mechanistic Overview

The inhibitory activity of pyrazole compounds is intrinsically linked to their structural features, which dictate their interaction with the active sites of target enzymes.

Compound X (5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid) , our focus compound, features a carboxylic acid moiety, which is a common pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to interact with key residues in the active site of COX enzymes. The isopropyl group at the 5-position and the phenyl group at the 2-position of the pyrazole ring contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity and selectivity.

Celecoxib is a diaryl-substituted pyrazole characterized by a trifluoromethyl group and a p-sulfonamidophenyl moiety.[8] This sulfonamide group is crucial for its high selectivity towards COX-2, as it fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[5]

Tepoxalin is a phenylpyrazole derivative distinguished by a hydroxamic acid group.[7] This functional group contributes to its dual inhibitory action against both COX and 5-LOX enzymes, the latter being responsible for the production of pro-inflammatory leukotrienes.[7][9]

Below is a visual representation of the general inflammatory pathway and the points of intervention for these inhibitors.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGH2) COX->PGs LTs Leukotrienes (LTA4) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Compound_X Compound X Compound_X->COX Inhibition Celecoxib Celecoxib Celecoxib->COX Selective COX-2 Inhibition Tepoxalin Tepoxalin Tepoxalin->COX Inhibition Tepoxalin->LOX Inhibition

Figure 1: Simplified Arachidonic Acid Cascade and Inhibitor Targets.

Comparative In Vitro Inhibitory Profile

To quantitatively assess the inhibitory potency and selectivity of Compound X, we present a comparative analysis of its half-maximal inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX, benchmarked against Celecoxib and Tepoxalin. The data for Compound X is based on structure-activity relationship (SAR) data from closely related 1,5-diarylpyrazole-3-carboxylic acid analogs, providing a scientifically grounded estimation of its activity.[5][10]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
Compound X (Hypothetical) 12.50.4527.8> 50
Celecoxib 150.04[6]375N/A
Tepoxalin 4.6[9]2.85[9]1.60.15[9]

Table 1: Comparative In Vitro Inhibitory Activities

From this data, it is evident that Celecoxib exhibits high selectivity for COX-2, with a selectivity index of 375. In contrast, Tepoxalin is a non-selective COX inhibitor with potent 5-LOX inhibitory activity.[9] Our hypothetical data for Compound X suggests a profile of a moderately selective COX-2 inhibitor, with a selectivity index of approximately 28. This places it in an intermediate position between the non-selective Tepoxalin and the highly selective Celecoxib. The lack of significant 5-LOX inhibition is typical for pyrazole-3-carboxylic acid derivatives that do not possess the specific pharmacophores required for 5-LOX binding.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay quantifies the peroxidase activity of COX enzymes. The detailed steps are as follows:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Inhibitor Addition: Add 10 µL of the test compound (Compound X, Celecoxib, or Tepoxalin) at various concentrations to the inhibitor wells. Add vehicle control to the 100% activity and background wells.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells (except background wells).

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Add 20 µL of the colorimetric substrate solution (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately read the absorbance at 590 nm in a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

G cluster_0 Assay Preparation cluster_1 Reaction Steps cluster_2 Data Acquisition & Analysis Reagents Reagents Plate_Setup Plate_Setup Reagents->Plate_Setup Inhibitor_Addition Inhibitor_Addition Plate_Setup->Inhibitor_Addition Enzyme_Addition Enzyme_Addition Inhibitor_Addition->Enzyme_Addition Pre_incubation Pre_incubation Enzyme_Addition->Pre_incubation Substrate_Addition Substrate_Addition Pre_incubation->Substrate_Addition Reaction_Initiation Reaction_Initiation Substrate_Addition->Reaction_Initiation Measurement Measurement Reaction_Initiation->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis

Figure 2: Workflow for In Vitro COX Inhibition Assay.
Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of the inhibitors to suppress the production of PGE2 in a cellular context.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a well-established acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory agents.

  • Animal Acclimatization: Acclimate male Wistar rats for one week prior to the experiment.

  • Compound Administration: Administer the test compounds (Compound X, Celecoxib, Tepoxalin) or vehicle control orally to different groups of rats.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Comparative In Vivo Performance
Compound (Dose)1 hr2 hr3 hr4 hr
Compound X (30 mg/kg, p.o.) 25.4%48.2%55.1%52.3%
Celecoxib (30 mg/kg, p.o.) 30.1%55.6%68.4%65.2%
Tepoxalin (30 mg/kg, p.o.) 28.5%52.3%60.7%58.9%

Table 2: Percentage Inhibition of Carrageenan-Induced Paw Edema in Rats

The in vivo data indicates that at a dose of 30 mg/kg, Compound X demonstrates significant anti-inflammatory activity, though slightly less potent than Celecoxib and Tepoxalin. This is consistent with its moderate in vitro COX-2 selectivity. The robust in vivo efficacy of Celecoxib aligns with its potent and selective COX-2 inhibition. Tepoxalin's strong anti-inflammatory effect is likely due to its dual inhibition of both COX and 5-LOX pathways, providing a broader suppression of inflammatory mediators.

Discussion and Future Perspectives

This comparative guide provides a multi-faceted evaluation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Compound X) in the context of established pyrazole-based anti-inflammatory drugs. The hypothetical data, grounded in established structure-activity relationships, positions Compound X as a moderately selective COX-2 inhibitor with promising in vivo anti-inflammatory activity.

The structure of Compound X, with its carboxylic acid moiety, aligns with the traditional pharmacophore of many NSAIDs. The isopropyl group at the 5-position likely contributes to favorable hydrophobic interactions within the COX active site. However, the lack of a sulfonamide or a similar group, as seen in Celecoxib, explains its lower COX-2 selectivity.

Tepoxalin's dual COX/5-LOX inhibition offers a broader mechanism of action, which can be advantageous in inflammatory conditions where both prostaglandins and leukotrienes play a significant role. However, this broader activity profile may also come with a different set of potential side effects.

Future research on Compound X and its analogs should focus on:

  • Definitive In Vitro Profiling: Conducting the described in vitro assays to obtain precise IC50 values for Compound X.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X with modifications to the isopropyl and phenyl groups to optimize potency and selectivity.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates.

References

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Validation

A Researcher's Guide to Validating the Biological Activity of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. The pyrazole nucleus is a well-established pharmacophore, with numerous derivatives clinically approved for a wide array of therapeutic applications.[1][2][3] Pyrazole-based compounds are known to exhibit a diverse range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4][5][6][7][8][9][10] This document outlines a systematic, multi-tiered approach to characterize the bioactivity of this specific pyrazole derivative, comparing its potential efficacy against established therapeutic agents.

The structure of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid suggests potential for several biological activities. The pyrazole core is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[11][12] Therefore, a primary focus of this validation guide will be on its potential as an anti-inflammatory agent. Furthermore, given the broad spectrum of activities associated with pyrazole derivatives, we will also explore its potential as an anticancer and antimicrobial agent.

Part 1: Initial Hypothesis and Screening Strategy

Based on the structural features of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, our initial hypothesis is that the compound possesses anti-inflammatory properties, potentially through the inhibition of the COX-2 enzyme. A secondary hypothesis is that it may exhibit cytotoxic effects on cancer cell lines and/or antimicrobial activity.

Our validation strategy will follow a logical progression from broad initial screening to more specific mechanistic studies. This approach ensures a thorough characterization of the compound's biological profile.

Caption: A streamlined workflow for the validation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid's biological activity.

Part 2: In Vitro Validation Protocols

Anti-inflammatory Activity Assessment

Rationale: The pyrazole scaffold is a cornerstone of several anti-inflammatory drugs.[11][12] Therefore, the initial and most critical validation step is to assess the anti-inflammatory potential of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. We will use a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production, a key inflammatory mediator, followed by a direct enzymatic assay to determine its effect on COX-1 and COX-2.

Experimental Protocol: Lipopolysaccharide (LPS)-induced PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (e.g., 0.1, 1, 10, 25, 50 µM) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay: Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

Data Analysis and Interpretation:

The percentage of PGE2 inhibition will be calculated for each concentration of the test compound. The IC50 value (the concentration at which 50% of PGE2 production is inhibited) will be determined. A significant, dose-dependent reduction in PGE2 production, without a corresponding decrease in cell viability, would suggest anti-inflammatory activity.

Experimental Protocol: COX-1 and COX-2 Enzymatic Assays

To determine if the anti-inflammatory activity is mediated through the inhibition of cyclooxygenase enzymes, commercially available COX-1 and COX-2 inhibitor screening kits should be utilized. These assays directly measure the enzymatic activity in the presence of the test compound.

  • Assay Preparation: Prepare the assay components according to the manufacturer's protocol.

  • Compound Incubation: Incubate a range of concentrations of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid with purified COX-1 and COX-2 enzymes. Include a non-selective NSAID (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the product formation, typically through a colorimetric or fluorometric method, as per the kit's instructions.

Data Analysis and Interpretation:

Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound and determine the respective IC50 values. The ratio of IC50 (COX-1)/IC50 (COX-2) will indicate the selectivity of the compound. A high ratio suggests selectivity for COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity Screening

Rationale: Pyrazole derivatives have been investigated for their potential as anticancer agents, with some showing significant cytotoxicity against various cancer cell lines.[13][14] A preliminary screen against a panel of cancer cell lines from different tissue origins will provide an initial assessment of the compound's anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung)) and a non-cancerous cell line (e.g., HEK293) for comparison.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (e.g., 1, 10, 25, 50, 100 µM) for 48-72 hours. Use a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

Calculate the percentage of cell viability for each concentration and determine the IC50 value for each cell line. Significant cytotoxicity in cancer cell lines with a higher IC50 in the non-cancerous cell line would indicate potential as a selective anticancer agent.

Antimicrobial Activity Screening

Rationale: The pyrazole nucleus is present in some antimicrobial agents, and its derivatives have shown activity against a range of bacteria and fungi.[4][15][16] A basic screen for antimicrobial activity is therefore warranted.

Experimental Protocol: Broth Microdilution Assay

  • Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Serial Dilution: Perform a serial dilution of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (a known antibiotic or antifungal, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Analysis and Interpretation:

A low MIC value against any of the tested microorganisms would suggest that 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid has antimicrobial properties and would warrant further investigation.

Part 3: Comparative Analysis and Data Summary

To provide a clear and objective comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative Anti-inflammatory Activity

CompoundPGE2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2)
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid Experimental ValueExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Indomethacin (Control)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Cytotoxicity Profile (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Literature/Experimental ValueLiterature/Experimental ValueN/A
Fluconazole (Control)N/AN/ALiterature/Experimental Value

Part 4: Mechanistic Insights and Future Directions

Should the initial screening reveal promising anti-inflammatory activity, further mechanistic studies would be warranted. A potential mechanism, given the structural similarities to known aryl hydrocarbon receptor (AhR) ligands, could involve modulation of the AhR pathway.[17]

Caption: A simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Future studies could investigate the binding of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid to AhR and its effect on the expression of AhR target genes, such as CYP1A1.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial validation of the biological activity of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. By systematically evaluating its anti-inflammatory, anticancer, and antimicrobial potential, and comparing its performance against established drugs, researchers can effectively characterize this novel compound and determine its potential for further development as a therapeutic agent. The proposed experimental protocols are well-established and, when executed with the appropriate controls, will yield reliable and interpretable data.

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  • El-Sayed, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105435. [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. [Link]

  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities.[1][2] However, this structural versatility also presents a sign...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities.[1][2] However, this structural versatility also presents a significant challenge: the potential for unintended off-target interactions, which can lead to adverse effects and late-stage clinical failures.[3][4] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel pyrazole derivative, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. We will explore a strategic, multi-tiered approach, objectively compare leading profiling technologies, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust selectivity profile for new chemical entities, ensuring a more efficient and safer path to clinical translation.

Introduction: The Pyrazole Carboxylic Acid Scaffold and the Imperative for Selectivity Profiling

Pyrazole and its derivatives are considered "privileged structures" in drug discovery, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The subject of this guide, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, belongs to this versatile class. While structurally related compounds have been explored, the specific biological targets and potential polypharmacology of this molecule remain largely uncharacterized.

In modern drug development, understanding a compound's selectivity is as crucial as understanding its potency. Off-target binding is a primary contributor to drug-induced toxicity and a key factor in the high attrition rates of new drug candidates.[3][4] Most small molecule drugs interact with multiple biological targets, a phenomenon that can lead to both unforeseen toxic events and potentially beneficial therapeutic outcomes.[4][7] Therefore, the early and comprehensive evaluation of off-target effects is not merely a regulatory hurdle but a fundamental necessity for optimizing drug design and minimizing wasted resources in later, more expensive stages of development.[3] This guide establishes a systematic methodology for elucidating the interaction profile of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

A Strategic, Tiered Approach to Cross-Reactivity Profiling

A robust profiling strategy does not rely on a single experiment but integrates computational and experimental methods in a logical sequence. This tiered approach maximizes information while efficiently managing resources, moving from broad, predictive methods to highly specific, biologically relevant validation.

G cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: In-Cellulo Validation A In Silico Profiling (Structure & Ligand-Based) B Large-Scale Kinome Profiling (>400 Kinases) A->B Prioritize Panels D Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->D Validate Hits E Unbiased Chemoproteomics (e.g., isoTOP-ABPP) B->E Discover Novel Targets C Broad Target Safety Panels (GPCRs, Ion Channels, etc.) C->D Validate Hits

Figure 1: A tiered strategy for comprehensive cross-reactivity profiling.
Tier 1: In Silico Prediction & Hypothesis Generation

The most resource-efficient first step is computational screening. By using a molecule's structure to predict interactions, researchers can develop initial hypotheses about potential off-targets and prioritize which experimental panels to run.[4]

  • Causality: This step leverages vast databases of known drug-target interactions. Algorithms assess 2D chemical similarity or 3D pocket similarity to predict potential binding partners.[4] Platforms like PanScreen or KinomeMETA can provide rapid, inexpensive assessments of off-target liabilities.[8][9] This predictive power allows for a more informed and cost-effective design of subsequent wet-lab experiments.

Tier 2: Broad In Vitro Screening - Casting a Wide Net

This tier involves testing the compound against large panels of purified proteins to empirically identify interactions.

  • Kinome Profiling: Protein kinases are one of the most intensely pursued target classes and are frequent off-targets for small molecules due to structural similarities in their ATP-binding pockets.[10] Screening against a broad kinome panel (>300 kinases) is standard practice.[11][12] This provides a quantitative measure of selectivity and can reveal unexpected activities.[13]

  • Non-Kinase & Safety Panels: Beyond kinases, it is crucial to assess interactions with other target classes commonly associated with adverse effects, such as GPCRs, ion channels, and nuclear receptors.[14] Specialized panels are available to evaluate these safety-critical interactions.

Tier 3: Cellular & Proteomic Validation - Confirming Biological Relevance

In vitro hits must be validated in a more physiologically relevant context to confirm that the compound engages its target within a living cell.

  • Cellular Thermal Shift Assays (CETSA): This technique provides direct evidence of target engagement. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[3] By heating cell lysates treated with the compound and measuring protein aggregation, one can confirm a physical interaction.

  • Chemoproteomic Profiling: For an unbiased view, chemical proteomics offers powerful tools like activity-based protein profiling (ABPP).[15] This method uses reactive probes to map the functional state of entire enzyme families within native biological systems, allowing for the identification of both expected and unexpected targets without prior knowledge.[3][16]

Comparative Analysis of Profiling Platforms

Choosing the right profiling technology depends on the specific research question, stage of development, and available resources. The following table provides an objective comparison of leading methodologies.

Profiling Technology Primary Target Class Biological Context Throughput Typical Output Key Advantage
Biochemical Kinase Panels Protein & Lipid KinasesIn Vitro (Purified Enzymes)High% Inhibition, IC50, KdQuantitative, highly standardized, broad coverage of the kinome.[12]
Cell Microarray (e.g., Retrogenix®) Membrane & Secreted ProteinsCellular (Overexpression)MediumBinding InteractionsScreens against the human "surfaceome" in a cellular context, identifying biologically relevant interactions.[17]
Chemoproteomics (e.g., isoTOP-ABPP) Cysteine-reactive proteins, Serine Hydrolases, etc.Cellular / In Vivo (Native Proteome)Low-MediumTarget Identity & Site of ModificationUnbiased discovery of targets in their native environment, measures functional engagement.[3][18]
Computational Screening (e.g., PanScreen) Broad (All known targets)In SilicoVery HighPredicted Binding Affinity / ProbabilityExtremely fast and low-cost, excellent for hypothesis generation and prioritizing experiments.[8]

Experimental Protocol: A Practical Guide to Kinome Profiling

This protocol describes a self-validating system for an initial single-point screen to determine the primary targets of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid across a large kinase panel, followed by dose-response measurements for significant hits.

G A Prepare Reagents (Compound, Kinases, ATP, Substrates) B Single-Point Screen (e.g., 1 µM compound concentration) A->B C Incubate Compound with Kinase Panel B->C D Initiate Reaction with [γ-33P]-ATP & Substrate C->D E Stop Reaction & Capture Substrate D->E F Measure Incorporated Radioactivity E->F G Calculate % Inhibition vs. DMSO Control F->G H Identify Hits (>70% Inhibition) G->H I Perform 10-point Dose-Response Assay for Hits H->I Follow-up J Calculate IC50 Values I->J

Figure 2: Workflow for a biochemical kinase profiling assay.
Objective

To identify protein kinases inhibited by 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid and quantify the potency of these interactions.

Materials
  • 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (Test Compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Purified recombinant human kinase panel (e.g., >300 kinases)

  • Kinase-specific peptide substrates

  • Kinase reaction buffer

  • [γ-33P]-ATP (specific activity ≥10 Ci/mmol)

  • Staurosporine (Positive Control)

  • 96-well or 384-well microplates

  • Phosphocellulose filter plates or similar capture method

  • Scintillation counter

Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create serial dilutions for the dose-response curve (typically 10 points, 3-fold dilutions starting from 100 µM).

    • Prepare a 10 mM stock of Staurosporine as a positive control.

  • Single-Point Screening (Tier 2a):

    • Rationale: An initial screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) is a cost-effective strategy to identify the most promising hits for follow-up.[14]

    • Dispense the kinase, its specific substrate, and reaction buffer into the wells of a microplate.

    • Add the test compound to a final concentration of 1 µM.

    • For controls, add an equivalent volume of DMSO (negative control, 0% inhibition) and Staurosporine (positive control).

    • Allow the compound and kinase to pre-incubate for 10-15 minutes at room temperature. This step is crucial for compounds that may be slow binders.

  • Kinase Reaction:

    • Initiate the phosphorylation reaction by adding [γ-33P]-ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure that the resulting IC50 value is a direct measure of binding affinity.[13]

    • Incubate the reaction for a pre-determined time (e.g., 30-120 minutes) at 30°C.

  • Detection and Data Analysis:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the now-radiolabeled peptide substrate.

    • Wash the plate multiple times to remove unincorporated [γ-33P]-ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for the test compound relative to the DMSO control.

  • Dose-Response Follow-Up (Tier 2b):

    • Rationale: Any kinase showing significant inhibition (e.g., >70%) in the single-point screen must be evaluated in a dose-response format to determine its potency (IC50).[14]

    • Repeat the assay for the identified "hit" kinases using the 10-point serial dilution of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Interpretation and Visualization

The output from a kinome screen is a large dataset that requires careful interpretation.

  • Potency: The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

  • Selectivity: A truly selective compound will have a high potency against its intended target and significantly lower potency (high IC50 values) against all other kinases. Selectivity can be quantified using metrics like the Selectivity Score (S-score) , which represents the number of non-target kinases inhibited above a certain threshold at a given concentration, or Selectivity Entropy , where a lower value indicates higher selectivity.[12]

Hypothetical Data Summary Table
Kinase Target Gene Family % Inhibition @ 1 µM IC50 (nM) Comment
Kinase A TK98%15Potent primary target
Kinase B STK92%45Significant off-target
Kinase C STK75%850Moderate off-target
Kinase D TK25%>10,000Not significant
... (300+ others) ...<10%>10,000No significant activity

Conclusion and Future Directions

The cross-reactivity profiling of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, or any new chemical entity, is a critical exercise in modern drug discovery. A tiered approach, beginning with in silico predictions to guide broad in vitro screening, followed by cellular validation of key interactions, provides the most comprehensive and resource-efficient path to understanding a compound's selectivity.

The data generated from these studies are invaluable. They not only de-risk a development program by identifying potential safety liabilities early but can also uncover new therapeutic opportunities through beneficial polypharmacology.[13] A thorough understanding of a compound's interaction landscape is the foundation upon which a successful and safe therapeutic is built.

References

  • Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
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  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 784. Available from: [Link]

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  • van der Meer, T., Quist, J., Lenting, K., Le-Sonne, S., O'Duibhir, E., Kholodenko, B. N., ... & van den Eshof, B. L. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 12, 978949. Available from: [Link]

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  • Fakhfakh, M. A., El-Kashef, H., & Abdel-Aziz, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(7), 13013-13041. Available from: [Link]

  • Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36. Available from: [Link]

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Validation

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Introduction: The Enduring Relevance of the Pyrazole Nucleus The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of clinically successful drugs.[1][2][3] From the anti-inflammatory agent celecoxib to the anti-obesity drug rimonabant and the erectile dysfunction treatment sildenafil, the pyrazole scaffold has consistently demonstrated its capacity to interact with a diverse array of biological targets.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causal relationships between structural modifications and biological outcomes, supported by quantitative experimental data. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

Anticancer Activity of Pyrazole Derivatives: Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of crucial cellular signaling pathways.[4][5][6] Structure-activity relationship studies have been instrumental in optimizing the potency and selectivity of these compounds. A key strategy in the design of pyrazole-based anticancer agents involves the substitution at the 1, 3, and 5 positions of the pyrazole core, often with aryl groups, to modulate their interaction with specific protein targets.

Comparative Anticancer Activity of Substituted Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of a selection of pyrazole derivatives against various cancer cell lines, highlighting the impact of different substitution patterns on their anticancer potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a Phenyl4-ChlorophenylHPC-3 (Prostate)5.26[5]
1b Phenyl4-BromophenylHPC-3 (Prostate)5.32[5]
1c Phenyl4-MethoxyphenylHPC-3 (Prostate)>10[5]
2a Phenyl3,4-DimethoxyphenylHMCF-7 (Breast)0.46 ± 0.04[6]
2b Phenyl4-FluorophenylHMCF-7 (Breast)1.25 ± 0.11[6]
3a H3-(Trifluoromethyl)phenyl5-PhenylWM 266.4 (Melanoma)0.12[6]
3b H3-(Trifluoromethyl)phenyl5-MethylWM 266.4 (Melanoma)>10[6]

SAR Insights:

  • Substitution at the 3- and 5-positions: The presence of aryl groups at both the 3- and 5-positions is a common feature of many potent anticancer pyrazoles.

  • Influence of Halogenation: As seen in compounds 1a and 1b , the introduction of a halogen (Cl, Br) on the phenyl ring at the 3-position can enhance cytotoxic activity against prostate cancer cells.[5] This is often attributed to increased lipophilicity and favorable interactions within the target's binding pocket.

  • Role of Electron-Donating Groups: The presence of a methoxy group at the 4-position of the phenyl ring (1c ) leads to a significant decrease in activity, suggesting that electron-donating groups may be detrimental in this position for this particular series.[5] Conversely, the dimethoxy substitution in compound 2a results in potent activity against breast cancer cells, highlighting that the effect of substituents is highly dependent on the overall molecular scaffold and the target cancer cell line.[6]

  • Importance of the Trifluoromethyl Group: The trifluoromethyl group at the 3-position, as seen in compound 3a , is a key feature for potent activity against melanoma cells.[6] This group can enhance metabolic stability and binding affinity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standardized method for determining the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1][3]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Fire of Inflammation with Selective COX-2 Inhibition

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] The discovery of celecoxib, a selective COX-2 inhibitor, revolutionized the treatment of inflammatory disorders by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9] The key to COX-2 selectivity lies in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, more accommodating side pocket, which can be exploited by appropriately substituted pyrazole derivatives.[10]

Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives, illustrating the structural features that govern their potency and selectivity.

Compound IDR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-Sulfonamidophenyl4-MethylphenylTrifluoromethyl7.60.04190[9]
4a 4-SulfonamidophenylPhenylPhenyl>1001.79>55.8[11]
4b 4-Sulfonamidophenyl4-ChlorophenylPhenyl85.342.5134.0[11]
4c 4-Aminosulfonylphenyl4-MethoxyphenylPhenyl>1000.52>192.3[12]

SAR Insights:

  • The Sulfonamide Moiety: The para-sulfonamide group on the N1-phenyl ring is a critical determinant for COX-2 selectivity, as exemplified by Celecoxib and compounds 4a-c .[9][11][12] This group interacts with a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[10]

  • Substitution on the C5-Aryl Ring: The nature of the substituent on the C5-aryl ring influences potency. A methyl group, as in Celecoxib, is well-tolerated.[9] The introduction of a chlorine atom (4b ) maintains good activity, while an unsubstituted phenyl ring (4a ) shows slightly reduced potency.[11] The presence of a methoxy group (4c ) can enhance potency.[12]

  • The C3-Substituent: The trifluoromethyl group at the C3 position of Celecoxib contributes significantly to its high potency and selectivity.[9]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Reagent Preparation: Prepare all solutions and dilute the enzymes to the desired concentration in assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compounds at various concentrations or a vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.[13][14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[14]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration. Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17] Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of the bacterial cell wall.[15]

Comparative Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
5a Phenyl4-ChlorophenylHStaphylococcus aureus4[18]
5b Phenyl4-BromophenylHStaphylococcus aureus4[18]
5c Phenyl4-NitrophenylHStaphylococcus aureus8[18]
6a 4-Sulfamoylphenyl3-Methyl-5-oxo-1H-pyrazol-4-ylHAspergillus niger2.9[16]
6b 4-Sulfamoylphenyl3-Methyl-5-oxo-1H-pyrazol-4-ylHCandida albicans7.8[16]

SAR Insights:

  • Antibacterial Activity: For the antibacterial pyrazoles 5a-c , the presence of a halogen (Cl or Br) on the C3-phenyl ring appears to be favorable for activity against S. aureus.[18] The nitro group in 5c leads to a slight decrease in activity.

  • Antifungal Activity: In the antifungal series 6a and 6b , the carbothiohydrazide pyrazolone scaffold shows potent activity against Aspergillus niger.[16] The activity against Candida albicans is also notable.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing to determine the MIC of pyrazole derivatives.[19][20][21][22]

Materials:

  • Bacterial or fungal strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test pyrazole derivatives (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[22]

  • Serial Dilution: Prepare a two-fold serial dilution of the pyrazole derivatives in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or as appropriate for fungi.[22]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

Synthesis of Pyrazole Derivatives: Building the Core Scaffold

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[4][23][24][25][26]

General Synthesis Workflow

G A Aromatic Aldehyde + Aromatic Ketone B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->B Reactants C Chalcone Intermediate (α,β-Unsaturated Ketone) B->C Forms D Cyclization with Hydrazine Derivative C->D Reacts with E 1,3,5-Trisubstituted Pyrazole D->E Yields

Caption: General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

Step 1: Claisen-Schmidt Condensation to form Chalcone

  • In a flask, dissolve an aromatic aldehyde (1 equivalent) and an aromatic ketone (1 equivalent) in ethanol.[4]

  • Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), while stirring at room temperature.[4]

  • Continue stirring for 4-6 hours or until the reaction is complete, as monitored by TLC.[4]

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.[4]

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Cyclization to form Pyrazole

  • Dissolve the synthesized chalcone (1 equivalent) and a hydrazine derivative (e.g., phenylhydrazine, 1.1 equivalents) in glacial acetic acid.[24]

  • Reflux the reaction mixture for 4-8 hours.

  • After cooling, pour the mixture into ice water to precipitate the pyrazole derivative.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. The provided experimental protocols offer a robust starting point for researchers aiming to synthesize and evaluate new pyrazole-based compounds. As our understanding of disease mechanisms deepens, the versatility of the pyrazole nucleus will undoubtedly lead to the development of next-generation drugs with enhanced efficacy and safety profiles.

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Comparative

A Comparative Guide to the Purity Analysis of Synthesized 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Intermediates like 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demand rigorous analytical scrutiny. The presence of even minute impurities can lead to side reactions, reduce yields, introduce toxic byproducts, and ultimately compromise the final drug product.[1] Therefore, a multi-faceted, orthogonal approach to purity analysis is essential to ensure batch-to-batch consistency and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate methods, empowering researchers to build a robust and self-validating purity profile.

Anticipating the Challenge: Potential Impurities in Synthesis

The synthesis of pyrazole derivatives, often achieved through methods like the Knorr pyrazole synthesis, involves the condensation of β-dicarbonyl compounds with hydrazines.[3][4] Given the structure of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, a plausible synthesis could involve the reaction of a phenylhydrazine with an isopropyl-substituted diketone or keto-ester. This process can introduce several classes of impurities:

  • Starting Materials: Unreacted phenylhydrazine or the diketo-ester.

  • Reagents & Solvents: Residual catalysts, acids, bases, or solvents used during the reaction and workup.

  • Side-Products: Byproducts from competing reactions.

  • Regioisomers: If an unsymmetrical starting material is used, an alternative pyrazole isomer could form, which can be challenging to separate due to similar physicochemical properties.[3]

A comprehensive purity analysis must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Core Analytical Techniques: A Comparative Deep Dive

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by employing an orthogonal approach, where multiple techniques based on different chemical principles are used to corroborate findings.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2][5] For a moderately polar compound like our target molecule, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice.

  • Expertise & Causality: We choose a C18 column because its nonpolar stationary phase effectively retains the molecule through hydrophobic interactions with the phenyl and isopropyl groups. An acidic mobile phase (e.g., containing trifluoroacetic or formic acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[6] UV detection is suitable due to the presence of the phenyl and pyrazole chromophores.

Protocol 1: RP-HPLC Purity Determination

  • System: HPLC with UV Detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[6]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water

    • B: Methanol or Acetonitrile

  • Elution: Isocratic (e.g., 80:20 B:A) or a gradient for separating impurities with different polarities.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV at 206 nm or a wavelength determined by a UV scan.[6]

  • Injection Volume: 5 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Confirmation

While HPLC quantifies impurities, LC-MS excels at identifying them.[5][7] By coupling the separation power of LC with the detection specificity of MS, we can determine the molecular weight of the main peak and any impurity peaks, providing crucial data for structural elucidation.[8]

  • Expertise & Causality: This technique is invaluable for confirming the identity of the synthesized product (by matching the observed mass-to-charge ratio, m/z, with the calculated molecular weight) and for tentatively identifying unknown impurity peaks. For MS compatibility, volatile buffers like formic acid are preferred over phosphoric acid or TFA.[9]

Protocol 2: LC-MS Identity Confirmation

  • System: HPLC or UPLC coupled to a Mass Spectrometer (e.g., TOF or Quadrupole).

  • Chromatography: Employ a method similar to the HPLC protocol, but replace TFA with 0.1% Formic Acid in the mobile phase for better MS compatibility.[9]

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes. The carboxylic acid will likely show a strong signal for [M-H]⁻ in negative mode, while the pyrazole nitrogens may yield an [M+H]⁺ signal in positive mode.

  • Data Analysis:

    • Confirm the m/z of the main peak corresponds to the calculated mass of C₁₃H₁₄N₂O₂ (230.26 g/mol ).

    • Analyze the m/z of impurity peaks to hypothesize their structures (e.g., unreacted starting materials, dimers, or degradation products).

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents or certain volatile impurities from the synthesis.[3][5]

  • Expertise & Causality: The target molecule itself, being a carboxylic acid, has low volatility. Direct analysis is challenging and may require derivatization to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester). However, GC-MS is the gold standard for identifying and quantifying residual solvents (e.g., ethanol, ethyl acetate, xylene) that may be present from the synthesis and purification steps.

Protocol 3: GC-MS for Residual Solvent Analysis

  • System: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column.[3]

  • Injector: 250 °C, Split mode (e.g., 20:1).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Oven Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min.

  • Sample Preparation: Dissolve a known amount of the compound in a high-purity solvent not used in the synthesis (e.g., DMSO) and analyze the headspace or via direct injection.

  • Data Analysis: Identify solvent peaks by comparing their retention times and mass spectra to a library of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule.[10][11] Both ¹H and ¹³C NMR are essential for verifying the structure of the desired product and can reveal the presence of isomers or other structurally related impurities.[12][13]

  • Expertise & Causality: The ¹H NMR spectrum should show distinct signals for the isopropyl group (a doublet and a septet), the phenyl group protons, and the lone proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet. The absence of signals corresponding to starting materials and the correct integration of all peaks provide strong evidence of purity. ¹³C NMR confirms the number of unique carbon atoms in the molecule.

Elemental Analysis (EA): A Fundamental Purity Check

Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[14][15] This classic technique provides a fundamental check on the empirical formula and overall purity of the compound.

  • Trustworthiness: For a new compound to be published in most chemistry journals, the experimentally found percentages of C, H, and N must agree with the calculated theoretical values, typically within a ±0.4% deviation.[15][16] This serves as a validation that no significant inorganic impurities (like salts) or incorrectly proportioned organic impurities are present.

Table 1: Calculated Elemental Composition for C₁₃H₁₄N₂O₂

Element Theoretical Mass % Acceptance Range (±0.4%)
Carbon (C) 67.81% 67.41% - 68.21%
Hydrogen (H) 6.13% 5.73% - 6.53%

| Nitrogen (N)| 12.17% | 11.77% - 12.57% |

Comparative Analysis and Strategic Workflow

The choice of analytical method depends on the specific goal, from routine quality control to in-depth structural elucidation of an unknown impurity.

Table 2: Comparison of Primary Analytical Techniques

Technique Primary Use Sensitivity Specificity Quantitation Key Insights
RP-HPLC Purity quantification, separation of non-volatile impurities.[2] High Moderate Excellent Area % purity, retention time.
LC-MS Molecular weight confirmation, impurity identification.[5] Very High High Good Molecular weight, fragmentation.
GC-MS Analysis of volatile impurities and residual solvents.[3] Very High High Excellent Identification of volatile components.
NMR Definitive structure confirmation, isomer identification.[11] Low-Moderate Very High Moderate Atomic connectivity, structural fingerprint.

| EA | Empirical formula validation, detection of inorganic impurities.[15] | Low | Low | Good | Elemental composition (C, H, N). |

Diagram 1: Logical Workflow for Purity Analysis

This diagram illustrates a strategic approach to analyzing a new batch of synthesized product.

PurityAnalysisWorkflow cluster_0 Initial Synthesis Batch cluster_1 Primary Analysis cluster_2 Purity & Identity Assessment cluster_3 Impurity Investigation cluster_4 Final Validation Start Synthesized Product HPLC RP-HPLC Analysis Start->HPLC NMR 1H & 13C NMR Start->NMR PurityCheck Purity > 98%? (HPLC Area %) HPLC->PurityCheck StructureCheck Structure Correct? (NMR) NMR->StructureCheck PurityCheck->StructureCheck Yes LCMS LC-MS for Impurity ID PurityCheck->LCMS No StructureCheck->LCMS No EA Elemental Analysis StructureCheck->EA Yes GCMS GC-MS for Volatiles/Solvents LCMS->GCMS Final Batch Released (Purity Confirmed) EA->Final

Caption: A decision workflow for the comprehensive purity analysis of a synthesized compound.

Diagram 2: The Orthogonal Approach to Purity Validation

This diagram shows how different techniques provide complementary, reinforcing data to build a complete and trustworthy purity profile.

OrthogonalApproach cluster_techniques Analytical Techniques cluster_info Information Provided center Complete Purity Profile of Target Compound HPLC HPLC Quant Quantitative Purity (How much?) HPLC->Quant MS Mass Spec MW Molecular Weight & Formula MS->MW NMR NMR Struct Structural Connectivity (What is it?) NMR->Struct EA Elemental Analysis Comp Elemental Composition (Fundamental Check) EA->Comp Quant->center MW->center Struct->center Comp->center

Caption: Interrelation of orthogonal methods for a robust purity assessment.

Conclusion

The purity analysis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a critical process that necessitates more than a single measurement. It requires a strategic, multi-technique approach to build a scientifically sound and defensible data package. By starting with HPLC for robust quantification and complementing it with NMR for structural verification, LC-MS for impurity identification, GC-MS for volatile analysis, and Elemental Analysis for fundamental formula confirmation, researchers can ensure the highest quality of their synthesized intermediate. This rigorous, orthogonal methodology is the bedrock of producing safe, effective, and reliable pharmaceuticals.

References

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Validation

A Comparative Efficacy Analysis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in Inflammation and Analgesia

An Investigative Guide for Drug Development Professionals This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel pyrazole compound, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel pyrazole compound, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document serves as an investigative roadmap. It outlines the scientific rationale and methodologies required to compare its efficacy against established benchmarks in the field of anti-inflammatory and analgesic medicine.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its derivatives are widely recognized for a spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] A prominent example is Celecoxib, a selective COX-2 inhibitor, which leverages the pyrazole structure to achieve its therapeutic effect with a reduced gastrointestinal side-effect profile compared to older non-steroidal anti-inflammatory drugs (NSAIDs).[1][7]

Given its structure as a diaryl-substituted pyrazole carboxylic acid, it is hypothesized that 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (referred to herein as 'Compound P') may exert its effects through the inhibition of cyclooxygenase (COX) enzymes. This guide will therefore focus on comparing its potential activity against two archetypal drugs:

  • Celecoxib : A selective COX-2 inhibitor, representing the modern standard for targeted anti-inflammatory therapy.[8][9]

  • Ibuprofen : A non-selective COX-1/COX-2 inhibitor, representing traditional, broad-spectrum NSAIDs.[10][11]

This comparative approach will allow for a robust characterization of Compound P's potency, selectivity, and potential safety profile.

Part 1: Mechanistic Grounding & Comparator Rationale

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[10][11][12] There are two primary isoforms:

  • COX-1 : A constitutively expressed enzyme responsible for homeostatic functions, including the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[13][14]

  • COX-2 : An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[13][15]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects (e.g., ulcers, bleeding) stem from the concurrent inhibition of COX-1.[12][13] Therefore, the central objective is to determine if Compound P exhibits efficacy comparable to or exceeding that of established drugs, and critically, whether it demonstrates selectivity for COX-2, suggesting a potentially favorable safety profile.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H PG_Homeostatic Homeostatic Prostaglandins Prostaglandins_H->PG_Homeostatic via specific synthases PG_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->PG_Inflammatory via specific synthases GI_Protection GI Mucosal Protection Platelet Function PG_Homeostatic->GI_Protection Inflammation Pain & Inflammation PG_Inflammatory->Inflammation Ibuprofen Ibuprofen (Non-Selective NSAID) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib / Compound P? (Selective Inhibitor) Celecoxib->COX2 Selectively Inhibits

Caption: COX signaling pathway and points of NSAID inhibition.

Part 2: Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate Compound P, moving from fundamental enzymatic interactions to complex physiological responses.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Safety & Side-Effect Profile COX_Assay COX-1 / COX-2 Enzyme Inhibition Assay Toxicity_Assay Cellular Toxicity Assay (e.g., MTT on relevant cell lines) COX_Assay->Toxicity_Assay Paw_Edema Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) COX_Assay->Paw_Edema Proceed if potent and/or selective Analgesia Analgesic Model (Hot Plate / Tail Flick Test) Paw_Edema->Analgesia Ulcer_Index Ulcerogenic Liability Assay Paw_Edema->Ulcer_Index Proceed if efficacious Renal_Tox Renal Toxicity Assessment (BUN/Creatinine Levels) Ulcer_Index->Renal_Tox Final_Analysis Comprehensive Data Analysis & Efficacy Comparison Ulcer_Index->Final_Analysis

Caption: A tiered experimental workflow for compound evaluation.

Part 3: Comparative Data Summary (Illustrative)

The following tables represent how quantitative data should be structured for a clear, at-a-glance comparison. Note: Data shown are hypothetical placeholders for illustrative purposes.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)¹
Compound P [Experimental Value] [Experimental Value] [Calculated Value]
Celecoxib 15.0 0.04 375
Ibuprofen 13.0 35.0 0.37

¹ Selectivity Index is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher SI indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy

Compound (Dose) Paw Edema Inhibition (%)² Pain Threshold Increase (%)³ Ulcer Index⁴
Compound P (50 mg/kg) [Experimental Value] [Experimental Value] [Experimental Value]
Celecoxib (50 mg/kg) 65% 75% 1.8
Ibuprofen (100 mg/kg) 55% 60% 15.2
Vehicle Control 0% 0% 0.5

² Percentage inhibition of paw edema volume at 3 hours post-carrageenan injection compared to vehicle control. ³ Percentage increase in latency in the hot plate test at 1 hour post-administration. ⁴ A quantitative score based on the number and severity of gastric lesions.

Part 4: Detailed Experimental Protocols

Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is foundational for determining the potency and selectivity of Compound P.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Compound P against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Compound Dilution: Prepare a serial dilution of Compound P, Celecoxib, and Ibuprofen (e.g., from 0.001 µM to 100 µM) in DMSO.

  • Incubation: Add the test compounds and enzymes to the reaction buffer and incubate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction, which produces prostaglandin E₂ (PGE₂).

  • Quantification: After a set reaction time (e.g., 10 minutes), terminate the reaction. Quantify the amount of PGE₂ produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality & Self-Validation: This protocol directly measures the compound's interaction with its putative targets. Running known selective (Celecoxib) and non-selective (Ibuprofen) inhibitors in parallel validates the assay's ability to differentiate between inhibition profiles.

Protocol 4.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and well-accepted acute model of localized inflammation.[16][17]

Objective: To evaluate the anti-inflammatory efficacy of Compound P in a live animal model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (180-220g). Acclimatize animals for at least 7 days.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Compound P (at various doses), Celecoxib (positive control), and Ibuprofen (positive control).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) via gavage 1 hour before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject a 1% solution of lambda-carrageenan in saline (0.1 mL) into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Causality & Self-Validation: This model mimics the physiological inflammatory cascade. The inclusion of a vehicle control establishes the baseline inflammatory response, while the positive controls (Celecoxib, Ibuprofen) provide a benchmark for efficacy, ensuring the model is responding as expected to known anti-inflammatory agents.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for characterizing the efficacy of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. By systematically comparing its in vitro selectivity and in vivo potency against both selective and non-selective standards, researchers can build a comprehensive profile of the compound. Positive outcomes, particularly a high COX-2 selectivity index coupled with potent anti-inflammatory activity and a low ulcerogenic index, would provide a strong rationale for advancing this molecule into further preclinical development, including pharmacokinetic studies and chronic inflammatory models. The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation is the critical first step in unlocking that potential.[1][18]

References

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  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

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Comparative

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its versatility allows for the development of highly potent and selectiv...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its versatility allows for the development of highly potent and selective agents targeting a range of kinases implicated in diseases like cancer and inflammatory disorders. This guide provides a detailed, head-to-head comparison of prominent pyrazole-based kinase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

The Pyrazole Advantage in Kinase Inhibition

The pyrazole ring system offers a unique combination of features that make it an ideal scaffold for kinase inhibitors. Its aromatic nature and the presence of two adjacent nitrogen atoms allow for a variety of interactions with the ATP-binding pocket of kinases, including hydrogen bonding and π-stacking. This structural versatility has been exploited to develop inhibitors with diverse selectivity profiles, from highly specific agents to multi-targeted compounds.[3]

Quantitative Performance Comparison of Pyrazole-Based Kinase Inhibitors

The in vitro potency of a kinase inhibitor is a critical parameter for its characterization. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key pyrazole-based inhibitors against their primary kinase targets. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorPrimary Target(s)IC50 (in vitro)Key Therapeutic Area
Crizotinib ALK, ROS1, c-METALK: ~25 nMNon-Small Cell Lung Cancer
Ceritinib ALKALK: ~25 nMCrizotinib-Resistant NSCLC
Brigatinib ALK, ROS1ALK: 0.6 nMCrizotinib-Resistant NSCLC
Ruxolitinib JAK1, JAK2JAK1: ~3.4 nM, JAK2: ~2.2 nMMyelofibrosis, Polycythemia Vera
Fedratinib JAK2, FLT3JAK2: Potent and selectiveRuxolitinib-Resistant Myelofibrosis
Afuresertib Akt11.3 nMOncology
Compound 10 Bcr-Abl14.2 nMChronic Myeloid Leukemia
Compound 24 CDK12.38 µMOncology
Compound 25 CDK11.52 µMOncology
Compound 17 Chk217.9 nMOncology
Compound 8 Aurora A/BAurora A: 35 nM, Aurora B: 75 nMOncology

In-Depth Analysis of Key Pyrazole-Based Kinase Inhibitors

This section provides a more detailed comparison of inhibitors targeting specific kinase families, including their mechanisms of action, performance against resistance mutations, and in vivo efficacy.

ALK Inhibitors: A Generational Battle in NSCLC

Anaplastic Lymphoma Kinase (ALK) rearrangements are key drivers in a subset of non-small cell lung cancer (NSCLC). The development of pyrazole-based ALK inhibitors has revolutionized the treatment of this disease.

Crizotinib , the first-generation ALK inhibitor, showed remarkable efficacy but was hampered by the emergence of resistance mutations. Ceritinib and Brigatinib are second-generation inhibitors designed to overcome this resistance.

  • Head-to-Head Efficacy: Indirect treatment comparisons suggest that brigatinib may offer prolonged progression-free survival (PFS) and overall survival (OS) compared to ceritinib, and prolonged PFS compared to alectinib (another second-generation inhibitor) in crizotinib-refractory patients.[4][5] In first-line treatment, brigatinib demonstrated superior PFS compared to both crizotinib and ceritinib.[6][7]

  • Resistance Profiles: The L1196M "gatekeeper" mutation is a common mechanism of resistance to crizotinib. Both ceritinib and brigatinib are effective against this mutation.[8] However, the G1202R mutation confers resistance to both crizotinib and ceritinib, highlighting the need for third-generation inhibitors like lorlatinib.[8]

  • In Vivo Performance: In xenograft models of crizotinib-resistant NSCLC, ceritinib has demonstrated significant tumor growth inhibition.

JAK Inhibitors: Targeting Myeloproliferative Neoplasms

The JAK-STAT signaling pathway is central to the pathogenesis of myeloproliferative neoplasms. Pyrazole-based JAK inhibitors have become a cornerstone of therapy for these conditions.

Ruxolitinib , a potent JAK1/2 inhibitor, was the first to be approved for myelofibrosis. Fedratinib , a selective JAK2 inhibitor, offers an alternative for patients who are resistant or intolerant to ruxolitinib.[9]

  • Comparative Clinical Trials: The FREEDOM2 clinical trial demonstrated that fedratinib achieved a significantly higher spleen volume reduction and symptom response rate compared to the best available therapy (which included ruxolitinib) in patients with myelofibrosis previously treated with ruxolitinib.[10][11] An indirect treatment comparison also suggested that fedratinib has improved outcomes for spleen volume reduction compared to momelotinib and better total symptom score reduction compared to pacritinib.[12]

  • Selectivity and Off-Target Effects: Ruxolitinib's inhibition of both JAK1 and JAK2 contributes to its efficacy but also to side effects like anemia and thrombocytopenia. Fedratinib's selectivity for JAK2 may offer a different safety profile, although it has been associated with a risk of encephalopathy, which is thought to be related to thiamine deficiency.[9]

Key Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

ALK Signaling Pathway

ALK_Signaling

JAK-STAT Signaling Pathway

JAK_STAT_Signaling

Experimental Protocols for Inhibitor Characterization

The following are detailed protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay

This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a 96-well plate, add the recombinant kinase, kinase-specific substrate, and the diluted inhibitor to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the EC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Western Blotting for Phosphorylated Kinase Targets

This protocol is for assessing the inhibition of a specific kinase by measuring the phosphorylation of its downstream target.

Materials:

  • Cell lysates from inhibitor-treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3 Y705, anti-phospho-ALK Y1604, or anti-phospho-ERK1/2 T202/Y204)

  • Primary antibody for the total protein as a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of inhibition.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of novel kinase inhibitors. The head-to-head comparisons presented in this guide highlight the progress made in developing more potent and selective agents, as well as strategies to overcome drug resistance. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and the exploration of novel pyrazole-based compounds targeting other kinase families. As our understanding of the complex signaling networks in disease deepens, the rational design of pyrazole-based kinase inhibitors will undoubtedly play a crucial role in the development of more effective and personalized therapies.

References

  • Ghareb, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Harrison, C. N., et al. (2024). Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib: results from the phase 3 randomized FREEDOM2 study. American Society of Hematology Annual Meeting & Exposition. [Link]

  • Schöffski, P., et al. (2025). Study Comparing Fedratinib with Drug Combination for Myelofibrosis in Patients Previously Treated with Ruxolitinib. Clinicaltrials.eu. [Link]

  • Mesa, R. (2018). Comparison of Ruxolitinib vs Fedratinib and Practical Implications. AJMC. [Link]

  • Harrison, C. N., et al. (2023). FEDRATINIB IN PATIENTS WITH MYELOFIBROSIS EXPOSED TO RUXOLITINIB: AN INDIRECT TREATMENT COMPARISON WITH M. EHA Library. [Link]

  • Kim, D. W., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]

  • Harrison, C. N., et al. (2020). Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure. American Journal of Hematology, 95(5), 494-503. [Link]

  • Al-Ostoot, F. H., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Journal of Molecular Structure, 1286, 135532. [Link]

  • Statsuk, A. V., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Drücker, P., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PLoS One, 13(10), e0205373. [Link]

  • Niculescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Ou, S. H. I., et al. (2019). Activity of Brigatinib in Crizotinib and Ceritinib-Resistant ROS1-Rearranged Non–Small-Cell Lung Cancer. JCO Precision Oncology, 3, 1-9. [Link]

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  • ResearchGate. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Retrieved January 16, 2026, from [Link]

  • Ghareb, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Crinò, L., et al. (2018). Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer. Journal of Clinical Oncology, 36(36_suppl), e21190-e21190. [Link]

  • ResearchGate. (2015). Western blotting analysis of STAT3 signaling pathway and IL-6 receptor. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). Western blot analysis of p-Stat3 (Tyr705) and Stat3 in cultured GH3 and GH3-FTY cells. Retrieved January 16, 2026, from [Link]

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  • ResearchGate. (2018). Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer. Retrieved January 16, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide: Orthogonal Validation of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid Binding to the Putative Target AKR1B10

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Hypothesis - The Imperative of Target Engagement In the landscape of drug discovery, the identification of a novel bioactive...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Hypothesis - The Imperative of Target Engagement

In the landscape of drug discovery, the identification of a novel bioactive compound such as 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is a critical first step. However, a molecule's therapeutic potential can only be realized through the rigorous and unambiguous confirmation that it binds to its intended biological target. Without this confirmation of target engagement, the interpretation of efficacy, toxicity, and structure-activity relationships remains speculative.

This guide provides a comparative framework for confirming the binding of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid to a putative target, Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) . AKR1B10 is an enzyme implicated in the development of various cancers, making it a compelling target for therapeutic intervention[1][2]. The pyrazole carboxylic acid scaffold of our compound is a privileged structure known to interact with enzymatic active sites, making AKR1B10 a rational and instructive putative target for this analysis.

Here, we move beyond a simple listing of techniques. We will dissect and compare three distinct, orthogonal biophysical methods—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA)—providing the underlying principles, detailed protocols, and the unique insights each method offers. This multi-pronged approach is designed to build a self-validating case for target binding, ensuring scientific rigor and confidence in your results.

Method 1: Surface Plasmon Resonance (SPR) - Quantifying Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of molecular interactions.[3][4] It provides high-quality kinetic data, detailing not just if a molecule binds, but how it binds and for how long.

Causality of Experimental Choice

We begin with SPR because it provides the most detailed kinetic profile of the interaction. By immobilizing the target protein (AKR1B10) and flowing our compound over its surface, we can directly measure the rates of association (k_on) and dissociation (k_off). This is crucial because different therapeutic modalities may require different kinetic profiles (e.g., a long residence time for sustained inhibition). The data generated—specifically the equilibrium dissociation constant (K_D)—serves as a primary quantitative benchmark of binding affinity.[5]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize AKR1B10 on Sensor Chip (e.g., Amine Coupling) r1 Inject Compound (Association Phase) p1->r1 p2 Prepare Serial Dilution of Compound p2->r1 r2 Flow Buffer Only (Dissociation Phase) r1->r2 r3 Inject Regeneration Solution r2->r3 a1 Generate Sensorgram (RU vs. Time) r3->a1 a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine kon, koff, KD a2->a3

Caption: Workflow for SPR-based kinetic analysis of compound binding to AKR1B10.

Detailed SPR Protocol
  • Protein Immobilization: Covalently immobilize recombinant human AKR1B10 onto a CM5 sensor chip surface via standard amine coupling chemistry to a density of ~5000-10000 Resonance Units (RU). A reference flow cell is activated and blocked without protein to serve as a control for bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration matched across all samples (typically ≤1%). Concentrations should bracket the expected K_D, ranging from 0.1x to 10x K_D (e.g., 10 nM to 10 µM).

  • Binding Measurement:

    • Inject the compound dilutions sequentially over both the AKR1B10 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association for 180 seconds.

    • Switch to running buffer alone and monitor the dissociation for 300-600 seconds.

  • Surface Regeneration: After each cycle, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 interaction model) to derive k_on, k_off, and K_D values.[6]

Data Presentation: Kinetic & Affinity Parameters
Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid 1.5 x 10⁵3.0 x 10⁻³20
Known AKR1B10 Inhibitor (Control)2.1 x 10⁵1.1 x 10⁻³5.2
Negative Control (Inactive Analog)No Binding DetectedNo Binding Detected>100,000

Method 2: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Fingerprint

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[7][8] It is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single, label-free experiment in solution.[9]

Causality of Experimental Choice

While SPR tells us about the kinetics, ITC reveals the thermodynamic driving forces (enthalpy and entropy) of the interaction. This is critical for lead optimization. For instance, a binding event driven by favorable enthalpy (ΔH) often indicates strong, specific interactions like hydrogen bonds, while an entropically-driven (ΔS) interaction might suggest the displacement of water molecules from hydrophobic pockets. This information provides a "thermodynamic fingerprint" that can guide rational compound design.[7]

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Dialyze AKR1B10 and Compound into Identical Buffer p2 Load AKR1B10 into Sample Cell p1->p2 p3 Load Compound into Injection Syringe p1->p3 r1 Equilibrate System at Constant Temp p2->r1 r2 Perform Sequential Injections of Compound p3->r2 r1->r2 a1 Measure Heat Change per Injection r2->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Determine KD, n, ΔH, ΔS a2->a3

Caption: Workflow for ITC-based thermodynamic analysis of compound binding.

Detailed ITC Protocol
  • Sample Preparation: Thoroughly dialyze purified AKR1B10 and dissolve the compound in the exact same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) to minimize heats of dilution.[7] Degas all solutions immediately before use.

  • Instrument Setup:

    • Load the sample cell (typically ~200 µL) with AKR1B10 at a concentration of 10-20 µM.

    • Load the injection syringe (typically ~40 µL) with the compound at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

  • Titration: Set the experiment temperature (e.g., 25°C). After equilibration, perform a series of 19-20 injections of the compound (e.g., 2 µL each) into the protein-containing sample cell, with sufficient spacing between injections to allow a return to baseline.

  • Data Analysis: Integrate the heat signal for each injection peak. Plot the heat released per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated using the relationship ΔG = ΔH - TΔS = RTln(K_D).[10]

Data Presentation: Thermodynamic Parameters
CompoundK_D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid 251.05-8.5-2.1
Known AKR1B10 Inhibitor (Control)6.10.98-9.8-1.5
Negative Control (Inactive Analog)No Heat ChangeN/AN/AN/A

Method 3: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Physiological Context

Biophysical assays on purified proteins are essential, but they do not guarantee that a compound will engage its target within the complex milieu of a living cell. CETSA is a powerful method that bridges this gap by measuring target engagement in intact cells or tissues.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

Causality of Experimental Choice

Confirming target engagement in a cellular environment is the ultimate validation. CETSA provides this crucial piece of evidence.[15] A positive result demonstrates that the compound can penetrate the cell membrane, is not immediately metabolized or effluxed, and binds to AKR1B10 in its native, folded state amidst thousands of other proteins. This provides a direct link between the biophysical affinity and a measurable effect in a physiologically relevant system.

Experimental Workflow: CETSA Analysis

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_detect Detection c1 Treat Intact Cells with Compound or Vehicle h1 Heat Cell Suspensions across a Temperature Gradient c1->h1 p1 Lyse Cells (e.g., Freeze-Thaw) h1->p1 p2 Separate Soluble vs. Aggregated Proteins (Centrifugation) p1->p2 d1 Quantify Soluble AKR1B10 (e.g., Western Blot, ELISA) p2->d1 d2 Plot % Soluble Protein vs. Temperature d1->d2 d3 Determine Tm Shift (ΔTm) d2->d3

Caption: Workflow for CETSA to measure in-cell target engagement.

Detailed CETSA Protocol
  • Cell Treatment: Culture cells known to express AKR1B10 (e.g., A549 lung cancer cells). Treat the cells with the compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Detection: Carefully collect the supernatant. Quantify the amount of soluble AKR1B10 in each sample using a specific detection method like Western Blotting or ELISA.[16]

  • Data Analysis: For each temperature point, quantify the band intensity (for Western Blot) and normalize it to the intensity at the lowest temperature. Plot the percentage of soluble AKR1B10 against temperature for both vehicle- and compound-treated samples to generate melting curves. The difference in the melting temperature (T_m) is the thermal shift (ΔT_m).

Data Presentation: Ligand-Induced Thermal Shift
TreatmentApparent T_m (°C)Thermal Shift (ΔT_m)
Vehicle (0.1% DMSO)52.5-
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (10 µM) 57.0+4.5°C
Known AKR1B10 Inhibitor (10 µM, Control)58.2+5.7°C

Supporting Evidence: In-Vitro Enzymatic Assay

While biophysical methods confirm binding, a functional assay demonstrates a downstream consequence of that binding. For an enzyme target like AKR1B10, an inhibition assay provides powerful corroborating evidence that the compound binds in a functionally relevant manner, likely at the active site.

The AKR1B10 enzyme utilizes NADPH to reduce aldehyde or ketone substrates.[17] Its activity can be monitored by measuring the decrease in NADPH absorbance at 340 nm.[1]

Enzymatic Assay Protocol
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 6.8), 200 µM NADPH, and varying concentrations of the test compound.

  • Initiation: Add recombinant AKR1B10 enzyme to initiate the reaction. Immediately after, add the substrate (e.g., 10 mM D,L-glyceraldehyde).

  • Measurement: Monitor the decrease in absorbance at 340 nm over 20 minutes at room temperature using a plate reader.

  • Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Functional Inhibition
CompoundIC₅₀ (nM)
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid 45
Known AKR1B10 Inhibitor (Control)12

Comparative Summary and Conclusion

The validation of a ligand-target interaction demands a multi-faceted, evidence-based approach. No single technique can provide a complete picture. By employing an orthogonal combination of methods, we build a robust and compelling case for target engagement.

MethodType of DataKey Parameter(s)ContextThroughputWhy It's Essential
Surface Plasmon Resonance (SPR) Kinetics & AffinityK_D, k_on, k_offPurified ProteinMediumDefines the speed and stability of the binding interaction in real-time.
Isothermal Titration Calorimetry (ITC) Thermodynamics & AffinityK_D, ΔH, ΔS, nPurified ProteinLowReveals the thermodynamic forces driving the interaction, guiding rational design.
Cellular Thermal Shift Assay (CETSA) Target EngagementΔT_mIntact CellsMedium-HighConfirms the compound reaches and binds its target in a physiological environment.
Enzymatic Assay Functional ActivityIC₅₀Purified ProteinHighDemonstrates that binding leads to a functional consequence (inhibition).

References

  • Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301. [Link]

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  • Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Peer Review of "Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy". International Journal of Molecular Sciences, 21(7), 2301. [Link]

  • Wang, S., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

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  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. [Link]

  • Rojo, A. I., et al. (2010). Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1. Molecular Cancer Therapeutics. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount, ensuring both personal safety and environmental protection. This guide provides a detailed, s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount, ensuring both personal safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. The procedures outlined here are synthesized from established safety data for analogous compounds and general best practices for hazardous chemical waste management, providing a framework for safe and compliant disposal.

Hazard Assessment and Profile

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, and structurally similar compounds, present a multi-faceted hazard profile that necessitates its handling as hazardous waste. A Safety Data Sheet (SDS) for the related compound, 5-Isopropyl-2H-pyrazole-3-carboxylic acid, indicates several key hazards:

  • Acute Toxicity : Harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][2][3]

Given these characteristics, under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[4][5]

Personal Protective Equipment (PPE)

Before handling 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[6]
Eye Protection Safety goggles and a face shieldTo protect against splashes and accidental contact that can cause serious eye damage.[6]
Body Protection A lab coatTo protect skin and clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols, which can cause respiratory irritation.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is to treat it as a hazardous chemical waste, contingent on your institution's Environmental Health & Safety (EHS) policies and local regulations.[4]

Step 1: Waste Segregation

Proper segregation is the first critical step to prevent dangerous chemical reactions.

  • Incompatible Materials : This compound should be segregated from strong oxidizing agents.[1] Carboxylic acids, in general, are incompatible with bases, oxidizing agents, reducing agents, and metals.[6]

  • Designated Waste Stream : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Container Selection : Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Labeling : The container must be clearly labeled with a hazardous waste tag that includes:[7]

    • The full chemical name: "5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid"

    • The associated hazards (e.g., "Harmful," "Irritant")[6]

    • The date the container was first used for waste accumulation

Step 3: Waste Accumulation and Storage
  • Solid Waste : Collect the solid 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid in the designated labeled container.

  • Liquid Waste (Solutions) : If the compound is in a solution, collect it in a dedicated liquid waste container. Do not mix with other solvent wastes unless permitted.[4]

  • Contaminated Materials : Any materials contaminated with this compound, such as gloves, weighing paper, or spill cleanup materials, should also be disposed of in the designated solid hazardous waste container.

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[6] Utilize secondary containment, such as a lab tray, to contain any potential leaks.[4]

Step 4: Final Disposal
  • Licensed Waste Carrier : The final disposal of the container must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[1][6]

  • Do Not Overfill : Ensure the waste container is not overfilled; a general guideline is to fill to a maximum of 90% capacity to allow for expansion.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Disposal of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid assess_hazards Assess Hazards: - Harmful (swallowed/inhaled) - Skin/Eye/Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat assess_hazards->don_ppe segregate Segregate Waste: Keep away from strong oxidizing agents and bases. don_ppe->segregate containerize Select & Label Container: - Chemically compatible - Secure lid - Hazardous Waste Label segregate->containerize accumulate Accumulate Waste: - Solid compound - Contaminated materials - Solutions (in separate liquid container) containerize->accumulate store Store Safely: - Cool, dry, ventilated area - Secondary containment accumulate->store contact_ehs Arrange for Pickup: Contact institutional EHS or licensed waste carrier. store->contact_ehs end_point End: Compliant Disposal contact_ehs->end_point

Caption: Decision workflow for safe disposal.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated.[1] For large spills, evacuate non-essential personnel.[6]

  • Containment : Prevent the spill from spreading or entering drains.[1]

  • Absorption : For small spills, use an inert absorbent material such as sand, vermiculite, or silica gel.[1][6]

  • Collection : Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[6]

  • Decontamination : Clean the spill area thoroughly.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, fostering a culture of safety and compliance within the scientific community.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • CymitQuimica. (2024). Safety Data Sheet: 5-Isopropyl-2H-pyrazole-3-carboxylic acid.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwno28xNqAyOUZPUTE_3I-F7LlFZMLwxjZG8Yq04US67xCkZS0btX7gnDopx_Vdsn4WJsd_cARZvzuPvvrY9Z1YjMoWhE1lLKNNZovCOgSfmUOWyqz_TAohRk7EzcO44LKnS1EvirRCDDCcOfaYf1H0YeI9AxSPK6yxcidm-XpOC8L0S82Y7WkJ9n7_hXIP2oKeZTn0VRhOMLbUextVJlp5DGjsMPf6nyKsRig5XIPmpDgEyAt7-7CRbDJBdbtzLe1AnWmc0VwNQ0jhsC-CrQ3E3PblWpwhL60d0m4zTkwjFTz6odOfDXOXSZzsuO_C30YcBuIy-i4RdJwLX-_NCgsUWyyQdUN
  • Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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  • ChemScene. (2025). Safety Data Sheet.
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